2-(n-Propylidene hydrazino) adenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H19N7O4 |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[6-amino-2-[(2E)-2-propylidenehydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N7O4/c1-2-3-16-19-13-17-10(14)7-11(18-13)20(5-15-7)12-9(23)8(22)6(4-21)24-12/h3,5-6,8-9,12,21-23H,2,4H2,1H3,(H3,14,17,18,19)/b16-3+/t6-,8+,9?,12-/m1/s1 |
InChI Key |
GIIMDTONNDYKSE-XSPKWISRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Biological Activity of 2-(n-Propylidene hydrazino) adenosine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is based on currently available public information. Extensive searches for "2-(n-Propylidene hydrazino) adenosine" have yielded limited specific data regarding its biological activity, experimental protocols, and mechanism of action. The information presented is largely based on the general properties of the broader class of purine (B94841) nucleoside analogs.
Introduction
2-(n-Propylidene hydrazino) adenosine (B11128) is classified as a purine nucleoside analog.[1][2][3] This class of compounds is noted for its significant therapeutic potential, particularly in oncology. Generally, purine nucleoside analogs exert their biological effects through mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis, leading to broad antitumor activity, especially against indolent lymphoid malignancies.[1][2][3][4][5] The hydrazone moiety present in the structure is also a feature of many biologically active compounds with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8]
General Biological Activity of Purine Nucleoside Analogs
Purine nucleoside analogs, due to their structural similarity to endogenous nucleosides, can interfere with various cellular processes. Their primary mechanisms of action often involve:
-
Inhibition of DNA Synthesis: After cellular uptake, these analogs are typically phosphorylated to their active triphosphate forms. These triphosphates can then act as competitive inhibitors of DNA polymerases or be incorporated into the growing DNA chain, leading to chain termination and halting DNA replication. This is a key mechanism behind their anticancer effects.[1][4]
-
Induction of Apoptosis: Many purine nucleoside analogs can trigger programmed cell death, or apoptosis, in cancer cells. The precise signaling pathways can vary but often involve the activation of caspases and other pro-apoptotic proteins.[1][4]
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated in the available literature, a generalized pathway for purine nucleoside analogs' anticancer activity can be hypothesized. This would involve cellular uptake, enzymatic activation, and subsequent interference with DNA replication and induction of apoptotic cascades.
Given the lack of specific experimental data for this compound, a detailed signaling pathway diagram cannot be constructed at this time.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, based on the general activities of related compounds, standard assays to characterize its biological profile would include:
-
Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compound on various cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To confirm the induction of apoptosis and elucidate the underlying mechanisms.
-
DNA Synthesis Inhibition Assays (e.g., BrdU incorporation assay): To quantify the effect of the compound on DNA replication.
-
In Vivo Efficacy Studies: Using animal models (e.g., xenograft models) to assess the antitumor activity, pharmacokinetics, and toxicity of the compound in a living organism.
Quantitative Data
A thorough search of scientific literature and chemical databases did not yield any specific quantitative data (e.g., IC50, EC50, Ki) for the biological activity of this compound.
Conclusion and Future Directions
This compound belongs to the promising class of purine nucleoside analogs with potential anticancer activity. However, there is a significant lack of specific research on this particular compound in the public domain. To fully understand its therapeutic potential, further investigation is required. Future research should focus on:
-
Synthesis and Characterization: Detailed reporting of the synthesis and full chemical characterization of the compound.
-
In Vitro Biological Evaluation: Systematic screening against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity, and to identify potential mechanisms of action.
-
In Vivo Studies: Preclinical evaluation in animal models to assess its efficacy, safety, and pharmacokinetic profile.
Without such dedicated studies, the biological activity of this compound remains largely speculative and based on the general properties of its chemical class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 144348-05-0 | MCE [medchemexpress.cn]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
2-(n-Propylidene hydrazino) adenosine: A Technical Overview of a Purine Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(n-Propylidene hydrazino) adenosine (B11128) is a purine (B94841) nucleoside analog belonging to the class of 2-(N'-alkylidenehydrazino)adenosines. While broader research has focused on purine nucleoside analogs for their extensive antitumor activities, primarily through mechanisms like the inhibition of DNA synthesis and induction of apoptosis, the specific profile of 2-(n-Propylidene hydrazino) adenosine and its closely related analogs points towards significant activity at adenosine receptors, particularly as potent coronary vasodilators.[1] This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound, drawing from available scientific literature on its chemical class.
Synthesis and Chemical Properties
The synthesis of this compound is achieved through a straightforward condensation reaction. The key precursor for this synthesis is 2-hydrazinoadenosine. This intermediate is reacted with propanal (also known as propionaldehyde) under relatively mild conditions, such as at room temperature or in refluxing methanol, to yield the target compound in good yields.[1]
A general precursor for the synthesis of 2-hydrazinoadenosine is 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside.[1] The synthesis workflow can be conceptualized as a multi-step process starting from a protected guanosine (B1672433) derivative.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H19N7O4 |
| Molar Mass | 337.33 g/mol |
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Biological Activity and Mechanism of Action
While purine nucleoside analogs are broadly investigated for their anticancer properties, the 2-(N'-alkylidenehydrazino)adenosine series, including the n-propylidene derivative, has been specifically evaluated for its cardiovascular effects. These compounds have been identified as potent and selective coronary vasodilators.[1]
The primary mechanism of action is suggested to be the activation of A2 adenosine receptors.[1] Adenosine receptors are G protein-coupled receptors that play a crucial role in regulating cardiac and coronary physiology. The A2A receptor subtype, in particular, is known to mediate coronary vasodilation. The high potency of these analogs suggests a strong interaction with the A2A adenosine receptor.
Proposed Signaling Pathway for Vasodilation
Caption: Proposed A2A adenosine receptor-mediated signaling pathway.
Quantitative Data
Bioassays using a guinea pig heart Langendorff preparation have demonstrated that 2-(N'-alkylidenehydrazino)adenosines are highly active coronary vasodilators.[1] The coronary vasoactivity of the (n-alkylidenehydrazino)adenosines is reported to parallel the length of the alkyl chain.[1] While a specific EC50 value for this compound is not explicitly available in the reviewed literature, data for closely related analogs provide a strong indication of its high potency.
Coronary Vasodilator Activity of 2-(N'-alkylidenehydrazino)adenosine Analogs[1]
| Compound | Alkyl Chain | EC50 (nM) |
| 2-(n-Pentylidene hydrazino) adenosine | n-Pentylidene | 1 |
| 2-(Isopentylidene hydrazino) adenosine | Isopentylidene | 1 |
| 2-(Cyclohexylmethylene hydrazino) adenosine | Cyclohexylmethylene | <1 |
| 2-(Cyclohexylethylidene hydrazino) adenosine | Cyclohexylethylidene | <1 |
Data extracted from the abstract of "2-(N'-Alkylidenehydrazino)adenosines: Potent and Selective Coronary Vasodilators". The EC50 for this compound is not specified but is expected to be in a similar potent range.
Experimental Protocols
General Synthesis of 2-(N'-alkylidenehydrazino)adenosines[1]
-
Starting Material: 2-hydrazinoadenosine.
-
Reagent: Corresponding aliphatic aldehyde or ketone (e.g., propanal for the synthesis of this compound).
-
Solvent: Methanol.
-
Reaction Conditions: The reaction mixture is either stirred at room temperature or refluxed in methanol.
-
Product Isolation: The resulting 2-(N'-alkylidenehydrazino)adenosine is isolated. The specific purification methods (e.g., crystallization, chromatography) would be detailed in the full experimental procedure.
Diagram of the Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Langendorff Isolated Heart Preparation for Bioassay[1]
The Langendorff heart preparation is an ex vivo technique used to assess the effects of compounds on cardiac function and coronary circulation in an isolated heart, free from systemic physiological influences.
-
Animal Model: Guinea pig.
-
Heart Excision: The heart is excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure and temperature. This perfusion maintains the viability of the heart muscle and allows for the delivery of test compounds.
-
Drug Administration: this compound and its analogs are introduced into the perfusate at varying concentrations.
-
Measurement of Coronary Flow: The primary endpoint for assessing vasodilation is the measurement of coronary flow. An increase in coronary flow at a given perfusion pressure indicates vasodilation.
-
Measurement of Cardiac Function: Other parameters such as heart rate and contractile force (e.g., left ventricular developed pressure) can also be monitored to assess the selectivity of the compound's effects. For instance, the 2-(N'-alkylidenehydrazino)adenosines were found to have weak effects on atrioventricular nodal conduction (a negative dromotropic effect).[1]
-
Data Analysis: Dose-response curves are constructed to determine the EC50 values for coronary vasodilation.
Conclusion
This compound is a purine nucleoside analog with significant potential as a pharmacological tool, particularly in the study of adenosine receptors and cardiovascular physiology. Its straightforward synthesis and high potency as a coronary vasodilator make it and its analogs interesting candidates for further investigation. While the broader class of purine nucleoside analogs has been explored for anticancer applications, the specific profile of the 2-(N'-alkylidenehydrazino)adenosine series points towards a primary mechanism of action involving A2A adenosine receptor agonism. Further research, including detailed in vivo studies and receptor binding assays, would be beneficial to fully elucidate the therapeutic potential of this compound.
References
Structure-Activity Relationship of Hydrazino Adenosine Derivatives: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine (B11128) receptors, particularly the A2A subtype (A2AAR), are critical G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes, making them a prime target for therapeutic intervention in cardiovascular, inflammatory, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of adenosine analogs: 2-hydrazino adenosine derivatives. These compounds have emerged as potent and selective agonists for the A2AAR. This document details the synthetic strategies, summarizes key quantitative pharmacological data, outlines essential experimental protocols, and visualizes the underlying biological pathways and research workflows. The insights compiled herein are intended to guide researchers in the rational design and optimization of novel hydrazino adenosine derivatives for targeted therapeutic applications.
Core Scaffold, Synthesis, and General SAR Principles
The foundational structure for this class of compounds is adenosine, modified at the C2 position of the purine (B94841) ring with a hydrazino (-NHNH2) group. This moiety serves as a versatile chemical handle for introducing a wide range of substituents, enabling extensive exploration of the SAR.
General Synthesis
The synthesis of the key intermediate, 2-hydrazinoadenosine, is typically achieved through the nucleophilic substitution of 2-chloroadenosine (B27285) with hydrazine (B178648) hydrate, often resulting in a high yield.[1] Subsequent derivatization of the terminal amino group of the hydrazino moiety, commonly through condensation with various aldehydes and ketones, generates a diverse library of hydrazone derivatives.[2]
Key SAR Insights
The biological activity of these derivatives is profoundly influenced by the nature of the substituent attached to the hydrazino linker.
-
The Hydrazone Linker is Crucial : The formation of an allylidenehydrazino side chain at the C2 position is a key determinant of high affinity for the A2A receptor.[3]
-
Aryl Substituents Modulate Affinity : While the core hydrazone structure is essential, modifications on the terminal aryl ring can fine-tune the potency and selectivity. However, the influence of the type and position of these substituents is generally moderate.[3] For instance, the introduction of mono- and disubstituted phenyl moieties can lead to compounds with low nanomolar affinity for the A2AAR.[2]
-
Sugar Modifications : Attaching a second sugar moiety, such as D-galactose, to the C2 position can also produce compounds with significant A2AAR affinity and high selectivity against other adenosine receptor subtypes.[2]
Quantitative Pharmacological Data
The affinity of hydrazino adenosine derivatives for adenosine receptors is typically quantified by the inhibition constant (Ki), determined through radioligand binding assays. Lower Ki values indicate higher binding affinity.
A2A Adenosine Receptor (A2AAR) Agonists
A primary focus of research has been the development of potent and selective A2AAR agonists.
Table 1: Binding Affinity (Ki) of Selected 2-Hydrazino Adenosine Derivatives at A2AAR
| Compound ID | Description / Modification | Ki (nM) at A2AAR | Species | Reference |
|---|---|---|---|---|
| 23 | Optimized 2-position side chain | 1.8 | Human | [4][5] |
| 42 | 2-position side chain variant | 6.3 | Human | [4][5] |
| 24 | 2-position side chain variant | 6.4 | Human | [4][5] |
| 13 | Phenyl-substituted hydrazone | 12.0 | Rat | [2] |
| 10 | Phenyl-substituted hydrazone | 16.1 | Rat | [2] |
| 30 | 2-position side chain variant | 20 | Human | [4][5] |
| 5g | 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine | 23 | Rat | [3] |
| 11 | Phenyl-substituted hydrazone | 24.4 | Rat | [2] |
| 31 | 2-position side chain variant | 67 | Human | [4][5] |
| 16 | D-galactose bis-sugar derivative | 329 | Rat |[2] |
Selectivity Profile
While many derivatives show high selectivity for the A2AAR, certain structural modifications can shift the selectivity towards other receptor subtypes, such as the A1 receptor.
Table 2: A1 Receptor Selective Derivative
| Compound ID | Ki (nM) at A1AR | Key Feature | Reference |
|---|
| 35 | 4.5 | High A1 receptor selectivity |[4][5] |
Mechanism of Action & Signaling Pathway
Hydrazino adenosine derivatives primarily function as agonists at the A2A adenosine receptor. The A2AAR is a Gs protein-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as vasodilation or inhibition of inflammatory cell function.[3][4]
Experimental Protocols
The evaluation of hydrazino adenosine derivatives involves a standardized set of in vitro assays to determine their binding affinity, functional activity, and concentration.
General Workflow for SAR Studies
The process of discovering and optimizing lead compounds follows a cyclical workflow involving design, synthesis, and biological evaluation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
-
Objective: To determine the Ki of test compounds for adenosine receptor subtypes (A1, A2A, etc.).
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human adenosine receptor subtype of interest.[4]
-
Radioligand (e.g., [3H]ZM241385 for A2AAR).
-
Test compounds (hydrazino adenosine derivatives) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Adenosine deaminase (ADA) to degrade endogenous adenosine.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer containing ADA.
-
Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled agonist/antagonist).
-
Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate IC50 values from the competition curves and convert to Ki values using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the functional consequence of receptor activation (agonist activity) by quantifying the production of the second messenger cAMP.
-
Objective: To confirm the agonist properties of the test compounds.
-
Materials:
-
Whole cells expressing the target receptor (e.g., HEK293-A2AAR).
-
Test compounds at various concentrations.
-
Assay medium (e.g., DMEM).
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram) to prevent cAMP degradation.
-
Commercially available cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor for approximately 30 minutes.
-
Add the test compounds at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the detection kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading fluorescence for an HTRF assay).
-
Plot the dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the compounds.[4]
-
Adenosine Quantification by LC-MS/MS
This highly sensitive and specific method is the gold standard for accurately quantifying nucleosides in biological samples.[6]
-
Objective: To measure adenosine levels in in vitro or ex vivo samples.
-
Procedure:
-
Sample Preparation: To 50 µL of the biological sample (e.g., plasma, cell culture supernatant), add 150 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., 13C5-adenosine). This step precipitates proteins.[6]
-
Centrifugation: Vortex the mixture and centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Analysis: Transfer the supernatant to an autosampler vial for analysis.
-
LC Separation: Inject the sample onto a reverse-phase HPLC column to separate adenosine from other sample components.
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for adenosine and the internal standard, ensuring high specificity and accuracy.
-
Conclusion and Future Directions
The 2-hydrazino adenosine scaffold has proven to be a highly productive platform for the development of potent and selective A2AAR agonists. The key SAR takeaways indicate that the hydrazone linker is fundamental for activity, with aryl substituents providing a means for fine-tuning affinity. The ability to shift selectivity towards the A1AR with specific modifications highlights the tunability of this chemical class.
Future research should focus on leveraging fragment-based and structure-based design to explore novel substitutions on the hydrazone moiety and the ribose ring.[4] A deeper understanding of the specific interactions within the A2AAR binding pocket, aided by computational modeling and co-crystallography, will enable the design of derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles, paving the way for new therapeutic agents targeting the adenosinergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 2-(n-Propylidene hydrazino) adenosine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(n-Propylidene hydrazino) adenosine (B11128) is a purine (B94841) nucleoside analog with potential therapeutic applications stemming from its likely interaction with adenosine receptors. While specific data for this compound is limited, analysis of the broader class of 2-hydrazinyladenosine derivatives suggests significant activity as agonists at adenosine A1 and A2A receptors. These receptors are implicated in a multitude of physiological processes, including vasodilation, inflammation, and neurotransmission. Furthermore, as a purine nucleoside analog, it may possess anticancer properties through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1][2] This whitepaper provides an in-depth technical guide on the core therapeutic potential of 2-(n-Propylidene hydrazino) adenosine, drawing upon data from closely related analogs to elucidate its probable mechanisms of action, potential therapeutic targets, and relevant experimental methodologies.
Introduction
Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological functions by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are distributed throughout the body and play crucial roles in the cardiovascular, central nervous, and immune systems. Consequently, synthetic adenosine receptor ligands have emerged as a promising class of therapeutic agents for a variety of disorders. This compound belongs to the class of 2-substituted adenosine analogs, which have been extensively studied for their potent and selective interactions with adenosine receptors.
The therapeutic potential of this compound and its analogs can be broadly categorized into two areas:
-
Modulation of Adenosine Receptors: Primarily acting as an agonist at A1 and A2A receptors, influencing downstream signaling pathways to elicit therapeutic effects such as vasodilation and anti-inflammatory responses.
-
Anticancer Activity: As a purine nucleoside analog, it may interfere with nucleic acid metabolism, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells, particularly in lymphoid malignancies.[1][2][3]
Potential Therapeutic Targets
Based on the pharmacology of related 2-hydrazinyladenosine derivatives, the primary therapeutic targets for this compound are the adenosine A1 and A2A receptors.
Adenosine A1 Receptor (A1AR)
The A1AR is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Activation of A1ARs has several key physiological effects:
-
Cardiac Effects: Reduces heart rate (negative chronotropy) and slows atrioventricular (AV) nodal conduction (negative dromotropy).
-
Neuronal Effects: Presynaptically inhibits the release of excitatory neurotransmitters, leading to sedative, anxiolytic, and anticonvulsant effects.
-
Renal Effects: Constricts afferent arterioles, reducing the glomerular filtration rate.
Adenosine A2A Receptor (A2AAR)
The A2AAR is coupled to stimulatory G proteins (Gs), and its activation stimulates adenylyl cyclase, leading to increased intracellular cAMP levels. The primary physiological effects of A2AAR activation include:
-
Vasodilation: Relaxes vascular smooth muscle, leading to increased blood flow. This is a prominent effect in coronary arteries.[4]
-
Anti-inflammatory Effects: Suppresses the activation and function of various immune cells, including neutrophils and macrophages.
-
Neurotransmission: Modulates the release of neurotransmitters, particularly dopamine (B1211576) and glutamate, in the central nervous system.
Signaling Pathways
The interaction of this compound with its target receptors initiates intracellular signaling cascades that mediate its therapeutic effects.
Quantitative Data
| Compound | Receptor | Ki (nM) | Species | Reference |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine | A2A | 23 | Rat | [4] |
| Derivative 23 | A2A | 1.8 | Human | [5] |
| Derivative 24 | A2A | 6.4 | Human | [5] |
| Derivative 42 | A2A | 6.3 | Human | [5] |
| Derivative 35 | A1 | 4.5 | Human | [5] |
Table 1: Binding Affinities (Ki) of Related 2-Hydrazinyladenosine Derivatives at Adenosine Receptors.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's interaction with its potential therapeutic targets.
Radioligand Binding Assay for Adenosine Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound for adenosine receptors.
Protocol Details:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]CGS21680 for A2AAR), and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled agonist or antagonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Vasodilation Assay
This protocol is a generalized procedure to assess the vasodilatory effects of a compound on isolated arterial rings.
Protocol Details:
-
Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rat, rabbit) and carefully dissect the thoracic aorta or coronary arteries.
-
Cut the artery into rings of 2-3 mm in length.
-
Suspend the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
Connect one end of the arterial ring to a fixed support and the other end to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension for approximately 60-90 minutes.
-
-
Vasoconstriction and Vasodilation:
-
Induce a sustained contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine, U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.
-
Conclusion
This compound holds significant therapeutic promise primarily through its expected activity as an adenosine A1 and A2A receptor agonist. Its potential applications span cardiovascular diseases (e.g., as a vasodilator), inflammatory conditions, and neurological disorders. Additionally, its classification as a purine nucleoside analog suggests a potential role in oncology. Further research is warranted to definitively characterize the binding affinities and functional activities of this compound at all adenosine receptor subtypes and to explore its efficacy in relevant preclinical models of disease. The experimental protocols outlined in this whitepaper provide a framework for such investigations. in relevant preclinical models of disease. The experimental protocols outlined in this whitepaper provide a framework for such investigations.
References
- 1. Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Pharmacological Profile of 2-(n-Propylidene hydrazino) adenosine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(n-Propylidene hydrazino) adenosine (B11128) is a purine (B94841) nucleoside analog that has garnered attention for its potential therapeutic applications. This technical guide provides an in-depth exploration of its discovery, historical context, and pharmacological properties. Initially identified as part of a broader investigation into 2-substituted adenosine derivatives, this compound has been characterized as a potent and selective coronary vasodilator. This document details the seminal synthesis protocols, summarizes key quantitative pharmacological data, and elucidates the proposed signaling pathways through which it exerts its biological effects.
Discovery and History
The discovery of 2-(n-Propylidene hydrazino) adenosine is rooted in the systematic exploration of adenosine analogs as potential therapeutic agents, particularly for cardiovascular conditions. Seminal work in the early 1990s by Niiya and colleagues led to the synthesis and characterization of a series of 2-(N'-alkylidenehydrazino)adenosines.[1][2] This research was driven by the goal of developing potent and selective coronary vasodilators.
The foundational synthetic route involved the reaction of 2-hydrazinoadenosine with various aliphatic aldehydes and ketones.[1] This straightforward condensation reaction yielded a range of 2-(N'-alkylidenehydrazino)adenosines, including the n-propylidene derivative. These compounds were then subjected to bioassays to evaluate their pharmacological activity, revealing them to be highly effective coronary vasodilators.[1] Further studies on related compounds, such as 2-[N'-(3-arylallylidene)hydrazino]adenosines, have pointed towards their action as A2a adenosine receptor agonists, providing a likely mechanism for their vasodilatory effects.[3] While initially explored for cardiovascular properties, the broader class of purine nucleoside analogs, to which this compound belongs, is also recognized for antitumor activities, primarily through the inhibition of DNA synthesis and induction of apoptosis.[4][5][6]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C13H19N7O4 |
| Molecular Weight | 337.33 g/mol |
| CAS Number | 144348-05-0 |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs is achieved through a direct condensation reaction. The following protocol is based on the methodology described in the foundational literature.[1]
General Procedure for the Synthesis of 2-(N'-alkylidenehydrazino)adenosines
A solution of 2-hydrazinoadenosine (1 mmol) and an appropriate aliphatic aldehyde or ketone (1.2 mmol) in methanol (B129727) (20 mL) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform), to yield the desired 2-(N'-alkylidenehydrazino)adenosine.
Experimental Workflow
Pharmacological Data
The primary pharmacological effect identified for this compound and its analogs is potent coronary vasodilation.[1] The activity of these compounds was assessed using a guinea pig heart Langendorff preparation. The following table summarizes the coronary vasodilator activity (EC50) for a selection of 2-(N'-alkylidenehydrazino)adenosines, demonstrating the structure-activity relationship within this class of compounds.
| Compound (Substituent at hydrazino group) | EC50 for Coronary Vasodilation (nM) |
| n-Propylidene | Data not specifically reported |
| n-Pentylidene | 1 |
| Isopentylidene | 1 |
| Cyclohexylmethylene | <1 |
| Cyclohexylethylidene | <1 |
| Cyclohex-3-enylmethylene | <1 |
Data extracted from Niiya et al., 1992. The EC50 for the n-propylidene derivative was not explicitly stated in the publication, though it is part of the synthesized series of n-alkylidene derivatives.
Mechanism of Action and Signaling Pathway
The vasodilatory effects of this compound are believed to be mediated through the activation of A2a adenosine receptors, a G-protein coupled receptor (GPCR).[3] Activation of the A2a receptor by an agonist like this compound initiates a signaling cascade that leads to smooth muscle relaxation and vasodilation.
Upon binding of the agonist, the A2a receptor couples to a stimulatory G-protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular levels of cAMP then activate Protein Kinase A (PKA). PKA phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation, resulting in vasodilation.
Conclusion
This compound represents a significant discovery in the field of adenosine receptor modulation. Born from systematic medicinal chemistry efforts, this compound and its analogs have demonstrated potent coronary vasodilator activity, likely mediated through the A2a adenosine receptor signaling pathway. The straightforward synthesis and potent biological activity make this class of compounds an interesting scaffold for further drug development, not only for cardiovascular applications but also potentially in other areas where purine nucleoside analogs have shown promise, such as oncology. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on 2-(n-Propylidene hydrazino) adenosine and its Interaction with Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(n-Propylidene hydrazino) adenosine (B11128), a purine (B94841) nucleoside analog, and its engagement with the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. This document synthesizes available data on related compounds to infer the potential pharmacological profile of the target molecule, details relevant experimental methodologies, and illustrates key signaling pathways and workflows.
Introduction
Adenosine is a ubiquitous endogenous purine nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors represent significant targets for therapeutic intervention in a variety of pathological conditions, including cardiovascular diseases, inflammatory disorders, and neurodegenerative diseases. The development of selective agonists and antagonists for these receptor subtypes is a key focus of modern medicinal chemistry. 2-substituted adenosine analogs, particularly those with modifications at the 2-position of the purine ring, have been explored for their potential to confer selectivity, especially for the A₂ₐ receptor. The class of 2-(N'-alkylidenehydrazino)adenosines, to which 2-(n-propylidene hydrazino) adenosine belongs, has been investigated for its pharmacological activity, with a notable emphasis on cardiovascular effects.
Adenosine Receptor Subtypes and Signaling
Adenosine receptors are integral membrane proteins that couple to different G proteins to initiate intracellular signaling cascades.[1]
-
A₁ and A₃ Receptors: These receptors typically couple to Gᵢ/₀ proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] They can also activate other pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
-
A₂ₐ and A₂ₑ Receptors: These receptors primarily couple to Gₛ proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP concentrations.[1] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets.
The distinct signaling pathways initiated by each receptor subtype underscore the therapeutic potential of developing subtype-selective ligands.
Figure 1: Adenosine Receptor Signaling Pathways.
Quantitative Data for 2-(N'-Alkylidenehydrazino)adenosine Analogs
Table 1: Functional Potency of 2-(N'-Alkylidenehydrazino)adenosines in Coronary Vasodilation
This table summarizes the coronary vasodilator activity, an A₂ₐ receptor-mediated response, of a series of 2-(N'-alkylidenehydrazino)adenosines in a guinea pig heart Langendorff preparation.[2]
| Compound | Alkylidene Moiety | EC₅₀ (nM) for Coronary Vasodilation |
| 2-(N'-Ethylidenehydrazino)adenosine | Ethylidene | 100 |
| 2-(N'-n-Propylidenehydrazino)adenosine | n-Propylidene | 10 |
| 2-(N'-n-Butylidenehydrazino)adenosine | n-Butylidene | 3 |
| 2-(N'-n-Pentylidenehydrazino)adenosine | n-Pentylidene | 1 |
| 2-(N'-Isopentylidenehydrazino)adenosine | Isopentylidene | 1 |
Data extracted from Olsson et al., J. Med. Chem. 1992, 35 (24), pp 4495–4501.[2]
Table 2: Binding Affinity of 2-Hydrazinyladenosine Derivatives at Rat A₂ₐ Adenosine Receptors
This table presents the binding affinities (Kᵢ) of various 2-hydrazinyladenosine derivatives for the rat A₂ₐ adenosine receptor.[3]
| Compound | Kᵢ (nM) at Rat A₂ₐ Receptor |
| 2-[N’-(4-Chlorobenzylidene)hydrazinyl]adenosine | 24.4 |
| 2-[N’-(4-Methylbenzylidene)hydrazinyl]adenosine | 12.0 |
| 2-[N’-(4-Methoxybenzylidene)hydrazinyl]adenosine | 16.1 |
| 2-[N'-[3-(4-Nitrophenyl)allylidene]hydrazino]adenosine | 23 |
Data extracted from El-Tayeb et al., Bioorg. Med. Chem. 2013, 21 (2), pp 436-447 and Cristalli et al., Il Farmaco. 2001, 56 (1-2), pp 61-67.[3][4]
Experimental Protocols
The characterization of compounds like this compound involves a suite of standardized in vitro assays to determine their binding affinity and functional potency at the different adenosine receptor subtypes.
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
In parallel, incubate the membranes with the radioligand and a high concentration of a non-specific ligand to determine non-specific binding.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Figure 2: Radioligand Binding Assay Workflow.
This assay measures the ability of a test compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP, a key second messenger in adenosine receptor signaling.
Objective: To determine the functional potency (EC₅₀ or IC₅₀) of the test compound.
Materials:
-
Whole cells expressing the adenosine receptor subtype of interest.
-
Test compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for A₁/A₃ antagonist assays).
-
A reference agonist (for antagonist assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure for A₂ₐ/A₂ₑ Agonist Activity:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the cAMP concentration as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Procedure for A₁/A₃ Agonist Activity:
-
Pre-treat the cells with forskolin to stimulate a basal level of cAMP production.
-
Add varying concentrations of the test compound.
-
Incubate and measure the cAMP levels as described above. An agonist will cause a decrease in the forskolin-stimulated cAMP levels.
-
Plot the inhibition of cAMP production as a function of the test compound concentration to determine the EC₅₀ value.
Conclusion
This compound is a member of a class of 2-substituted adenosine analogs that have demonstrated significant pharmacological activity, particularly as potent and selective agonists for the A₂ₐ adenosine receptor. The available data on related compounds suggest that the length and nature of the alkylidene chain at the 2-position are critical determinants of potency. The experimental protocols detailed herein provide a robust framework for the comprehensive pharmacological characterization of this and other novel adenosine receptor ligands. Further investigation is warranted to fully elucidate the binding affinities and functional potencies of this compound at all four adenosine receptor subtypes to better define its therapeutic potential.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibition of DNA Synthesis and Induction of Apoptosis
This guide provides a detailed examination of the molecular mechanisms underpinning the inhibition of DNA synthesis and the subsequent induction of apoptosis, processes central to numerous therapeutic strategies, particularly in oncology. We will explore two major classes of agents that exploit these pathways: topoisomerase inhibitors and nucleoside analogs. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the signaling cascades, quantitative efficacy data, and detailed experimental protocols for assessing these cellular events.
Section 1: Topoisomerase Inhibitors
Topoisomerase inhibitors are a class of chemotherapeutic agents that disrupt the process of DNA replication and transcription by interfering with the action of topoisomerase enzymes.[1][2] These enzymes are crucial for managing DNA topology by catalyzing the breaking and rejoining of DNA strands to relieve supercoiling during replication.[3] Inhibitors trap the enzyme-DNA covalent complex, leading to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.[4][5]
Mechanism of Action and Apoptotic Signaling
Topoisomerase inhibitors stabilize the covalent intermediate complex formed between topoisomerases and DNA.[5] This prevents the re-ligation of the DNA strand, resulting in single-strand breaks (by Topo I inhibitors like camptothecin) or double-strand breaks (by Topo II inhibitors like etoposide (B1684455) and doxorubicin).[1][4] These DNA lesions are recognized by cellular DNA damage response (DDR) sensors, primarily the protein kinases ATM, ATR, and DNA-PK.[6][7]
Activation of these kinases initiates a signaling cascade that can lead to cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.[8][9] The two primary pathways leading to apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][6]
-
Intrinsic (Mitochondrial) Pathway : DNA damage activates kinases like Chk2 and the tumor suppressor protein p53.[6][9] p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax and Puma, which promote mitochondrial outer membrane permeabilization (MOMP).[9][10] This leads to the release of cytochrome c from the mitochondria into the cytoplasm.[10] Cytosolic cytochrome c binds to Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9, an initiator caspase.[10][11] Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which dismantle the cell.[10]
-
Extrinsic (Death Receptor) Pathway : In some cell types, topoisomerase inhibitors can also engage the extrinsic pathway.[4] This can involve the upregulation of death receptors like Fas (CD95) on the cell surface.[4][6] Binding of the Fas ligand (FasL) triggers receptor clustering and the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates procaspase-8.[4][10] Active caspase-8 can directly activate caspase-3 or cleave the BH3-only protein Bid to tBid, which then engages the intrinsic pathway.[4]
Quantitative Data
The cytotoxic efficacy of topoisomerase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which varies significantly depending on the cell line and assay conditions.
| Compound | Class | Target | Example Cell Line | IC50 (Apoptosis/Viability) |
| Etoposide | Epipodophyllotoxin | Topoisomerase II | OPM-2 (Multiple Myeloma) | ~10 µM (for apoptosis induction)[7] |
| Doxorubicin | Anthracycline | Topoisomerase II | OPM-2 (Multiple Myeloma) | ~0.1 µM (for apoptosis induction)[7] |
| Camptothecin | Camptothecin | Topoisomerase I | HL60 (Leukemia) | Varies, often in nM range[12] |
| Topotecan | Camptothecin Analog | Topoisomerase I | OPM-2 (Multiple Myeloma) | ~1 µM (for apoptosis induction)[7] |
Note: IC50 values are highly context-dependent and the values presented are illustrative examples from specific studies.
Section 2: Nucleoside Analogs
Nucleoside analogs are a class of antimetabolites that are structurally similar to natural nucleosides.[13] They exert their cytotoxic effects by interfering with DNA synthesis after being metabolized into their triphosphate forms.[11][14]
Mechanism of Action and Apoptotic Signaling
Once inside the cell, these agents are phosphorylated to their active triphosphate forms and can inhibit DNA synthesis through two primary mechanisms:
-
Chain Termination : Many analogs, when incorporated into a growing DNA strand by DNA polymerases, lack a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide.[14] This action blocks further extension of the DNA strand, an event known as chain termination.[13][15][16]
-
Inhibition of DNA Polymerases : The triphosphate forms of these analogs can act as competitive inhibitors of DNA polymerases, reducing the rate of DNA synthesis.[14]
The stalling of replication forks and the presence of the analog within the DNA trigger a DNA damage response, primarily mediated by the ATR kinase.[8] Similar to topoisomerase inhibitors, this leads to the activation of downstream checkpoint kinases and effectors like p53, ultimately converging on the intrinsic apoptotic pathway.[8][15]
Furthermore, some deoxyadenosine (B7792050) nucleoside analogs have a DNA-independent mechanism where their triphosphate forms can substitute for dATP in the formation of the apoptosome, directly promoting its assembly and activating caspase-9 to initiate apoptosis.[11]
Quantitative Data
The efficacy of nucleoside analogs also varies widely across different cancer types.
| Compound | Class | Primary Mechanism | Example Cell Line | IC50 (Viability/Growth) |
| Gemcitabine | Pyrimidine Analog | Chain Termination | Pancreatic Cancer Lines (e.g., Panc-1) | Varies, often in nM to low µM range |
| Cytarabine (Ara-C) | Pyrimidine Analog | Chain Termination | Leukemia Lines (e.g., HL-60) | Varies, often in nM range |
| Fludarabine | Purine Analog | Chain Termination | Chronic Lymphocytic Leukemia (CLL) cells | Varies, often in µM range |
Note: IC50 values are highly context-dependent and the values presented are illustrative examples.
Section 3: Experimental Protocols
Assessing the dual activities of these compounds requires specific and robust methodologies. Here, we detail key protocols for measuring DNA synthesis inhibition and apoptosis.
Protocol 1: Measurement of DNA Synthesis Inhibition (EdU Assay)
The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay is a modern alternative to the BrdU assay for detecting de novo DNA synthesis in proliferating cells. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis. It is detected via a copper-catalyzed "click" reaction with a fluorescently labeled azide (B81097).
Methodology:
-
Cell Culture and Treatment : Seed cells in a suitable format (e.g., 96-well plate for HTS, coverslips for microscopy). Allow cells to adhere and then treat with the inhibitor compound at various concentrations for a predetermined duration.
-
EdU Labeling : Add EdU to the culture medium at a final concentration of 10 µM and incubate for 1-4 hours under normal cell culture conditions. This allows proliferating cells to incorporate EdU into their newly synthesized DNA.
-
Fixation and Permeabilization : Aspirate the media, wash cells with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature. Following fixation, wash again and permeabilize the cells (e.g., with 0.5% Triton® X-100 in PBS) to allow the detection reagent to enter the cell.
-
Click-iT® Detection : Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide), copper sulfate, and a buffer. Incubate the cells with the cocktail for 30 minutes in the dark.
-
Nuclear Staining and Analysis : Wash the cells and counterstain nuclei with a DNA dye like Hoechst 33342 or DAPI.
-
Data Acquisition : Analyze the cells using fluorescence microscopy, high-content imaging, or flow cytometry. The percentage of EdU-positive cells is determined by quantifying the number of cells with a fluorescent signal above the background threshold.
Protocol 2: Detection of Apoptosis (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[17]
Methodology:
-
Induce Apoptosis : Treat cells with the compound of interest for the desired time. Include both negative (vehicle) and positive controls.
-
Harvest Cells : Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing : Wash the cells twice with cold PBS to remove any residual media.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining : Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and PI to the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the samples immediately by flow cytometry.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Caspase Activity
The activation of executioner caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[19] Their activity can be measured using assays that employ a synthetic substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a colorimetric or fluorometric reporter.
Methodology:
-
Cell Lysis : After treating cells with the compound, lyse the cells using a provided lysis buffer to release intracellular contents, including active caspases.
-
Substrate Addition : Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric) to the cell lysate.
-
Incubation : Incubate the reaction at 37°C for 1-2 hours. During this time, active caspase-3/7 in the lysate will cleave the substrate, releasing the reporter molecule (pNA or AMC).
-
Detection : Measure the signal using a microplate reader. For a colorimetric assay, measure absorbance at ~405 nm. For a fluorometric assay, measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 350/450 nm for AMC).
-
Quantification : The signal intensity is directly proportional to the amount of caspase-3/7 activity in the sample. Results are often normalized to the total protein concentration of the lysate.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. Inhibition of DNA synthesis and cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DNA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 12. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Coronary Vasodilator Properties of 2-(n-Propylidene hydrazino) adenosine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the coronary vasodilator properties of 2-(n-Propylidene hydrazino) adenosine (B11128) and related 2-(N'-alkylidenehydrazino)adenosine analogs. These compounds have demonstrated potent and selective coronary vasodilation, primarily mediated through the activation of A2A adenosine receptors. This document details their pharmacological activities, the experimental protocols used for their evaluation, and the underlying signaling pathways. Quantitative data are presented in tabular format for clear comparison, and key biological and experimental processes are visualized using diagrams.
Introduction
Adenosine is a well-established endogenous nucleoside that plays a critical role in regulating coronary blood flow. Its vasodilatory effects are primarily mediated by A2A adenosine receptors on coronary vascular smooth muscle cells. The therapeutic utility of adenosine itself is limited by its short half-life and lack of receptor selectivity, leading to undesirable side effects such as negative chronotropic (heart rate slowing) and dromotropic (conduction slowing) effects mediated by A1 adenosine receptors. Consequently, there is significant interest in developing A2A-selective agonists as potent and selective coronary vasodilators for both therapeutic and diagnostic applications. The 2-(N'-alkylidenehydrazino)adenosine series of compounds has emerged as a promising class of such agents.
Coronary Vasodilator and Cardiac Activities
A series of 2-(N'-alkylidenehydrazino)adenosines were synthesized and evaluated for their coronary vasodilator and negative dromotropic activities using an isolated guinea pig heart Langendorff preparation.[1] The results for 2-(n-Propylidene hydrazino) adenosine and its close structural analogs are summarized below.
Quantitative Data Summary
The following table presents the half-maximal effective concentrations (EC50) for coronary vasodilation and negative dromotropic effects (atrioventricular nodal conduction retardation), along with the A1/A2A selectivity ratio.
| Compound | Structure | Coronary Vasodilation EC50 (nM) | Negative Dromotropic EC50 (µM) | Selectivity Ratio (A1 EC50 / A2A EC50) |
| This compound | Adenosine-2-NH-N=CH-CH2-CH3 | 2.0 | 12 | 6000 |
| 2-(Ethylidene hydrazino) adenosine | Adenosine-2-NH-N=CH-CH3 | 10 | 15 | 1500 |
| 2-(n-Butylidene hydrazino) adenosine | Adenosine-2-NH-N=CH-(CH2)2-CH3 | 1.1 | 11 | 10000 |
| 2-(n-Pentylidene hydrazino) adenosine | Adenosine-2-NH-N=CH-(CH2)3-CH3 | 1.0 | 15 | 15000 |
| 2-Hydrazinoadenosine (Parent Compound) | Adenosine-2-NH-NH2 | 200 | 25 | 125 |
Data extracted from a study on 2-(N'-alkylidenehydrazino)adenosines.[1]
Experimental Protocols
The primary experimental model used to determine the coronary vasodilator and cardiac effects of these compounds is the isolated perfused guinea pig heart, commonly known as the Langendorff preparation.[1]
Isolated Guinea Pig Heart Langendorff Preparation
This ex vivo model allows for the assessment of cardiac and coronary function independent of systemic neuronal and hormonal influences.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs (400-650 g) are anesthetized with pentobarbital (B6593769) sodium.[2] Heparin is administered to prevent blood clotting.
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold saline.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with a warm (37°C), oxygenated Krebs-Henseleit solution. The perfusion pressure is maintained at a constant level (e.g., 50 mmHg).[2] This retrograde flow closes the aortic valve and forces the perfusate into the coronary arteries.
-
Parameter Measurement:
-
Coronary Flow: Coronary flow rate is measured by collecting the effluent from the heart. Vasodilation is quantified as the increase in coronary flow.
-
Cardiac Function: A fluid-filled balloon is inserted into the left ventricle to measure left ventricular pressure (LVP). Heart rate is monitored, and atrioventricular (AV) nodal conduction time (P-R interval) is measured from an electrocardiogram (ECG) to assess dromotropic effects.
-
-
Drug Administration: The test compounds are infused into the perfusion line at increasing concentrations to establish dose-response curves for both coronary vasodilation and negative dromotropic effects.
Workflow for Compound Evaluation
The following diagram illustrates the experimental workflow for assessing the pharmacological activity of this compound and its analogs.
References
An In-Depth Technical Guide on the Preliminary In-Vitro Evaluation of 2-(n-Propylidene hydrazino) adenosine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct preliminary in-vitro studies on 2-(n-Propylidene hydrazino) adenosine (B11128) are not extensively available in the public domain. This guide provides a comprehensive overview of the methodologies and expected outcomes for its in-vitro evaluation based on studies of structurally related adenosine analogs and purine (B94841) nucleoside derivatives.
Introduction
2-(n-Propylidene hydrazino) adenosine is classified as a purine nucleoside analog.[1][2][3] This class of compounds is recognized for its significant potential in therapeutic applications, particularly in oncology. Purine nucleoside analogs often exhibit broad antitumor activity, especially against indolent lymphoid malignancies.[1][2][3] The primary proposed mechanisms of action for their anticancer effects include the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3][4]
Given its structural similarity to adenosine, this compound is also a candidate for interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors that play crucial roles in various physiological and pathological processes, making them important targets in drug discovery.[5][6][7][8][9][10] This guide outlines the core in-vitro studies and methodologies that would be essential for the preliminary characterization of this compound.
Core In-Vitro Assays and Methodologies
A thorough in-vitro evaluation of a novel adenosine analog like this compound would typically involve a series of assays to determine its biological activity, receptor affinity and selectivity, and mechanism of action.
Receptor Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for specific receptor subtypes. These assays measure the displacement of a radiolabeled ligand by the test compound.
Experimental Protocol: Radioligand Binding Assay (Adapted for Adenosine Receptors)
-
Cell Culture and Membrane Preparation:
-
HEK293 cells or CHO cells are transfected to express the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Cells are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membranes, a specific radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A), and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
-
The mixture is incubated to allow for binding equilibrium.
-
-
Detection and Data Analysis:
-
The bound radioligand is separated from the unbound ligand by rapid filtration through a glass fiber filter, followed by washing.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
-
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor. cAMP (cyclic adenosine monophosphate) accumulation assays are commonly used for adenosine receptors as A1 and A3 receptors are typically Gi-coupled (inhibiting adenylyl cyclase and decreasing cAMP), while A2A and A2B receptors are Gs-coupled (stimulating adenylyl cyclase and increasing cAMP).[7][10]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture:
-
CHO cells stably expressing the human adenosine receptor subtype of interest are used.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For agonist testing, cells are stimulated with varying concentrations of the test compound.
-
For antagonist testing, cells are incubated with the test compound before stimulation with a known agonist.
-
The reaction is stopped, and the cells are lysed.
-
-
Detection and Data Analysis:
-
The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
The data is plotted to generate dose-response curves, from which the EC50 (for agonists) or IC50 (for antagonists) values can be determined.
-
Antiproliferative and Apoptosis Assays
To investigate the potential anticancer effects of this compound, in-vitro assays using cancer cell lines are essential.
Experimental Protocol: Antiproliferative Assay (e.g., MTT Assay)
-
Cell Culture:
-
Relevant cancer cell lines (e.g., from lymphoid malignancies) are seeded in 96-well plates and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
-
MTT Assay:
-
MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured using a plate reader.
-
The IC50 value (concentration at which 50% of cell growth is inhibited) is calculated.
-
Experimental Protocol: Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Cell Treatment:
-
Cancer cells are treated with the test compound at its IC50 concentration for a defined time.
-
-
Staining:
-
Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells).
-
-
Flow Cytometry:
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Quantitative Data from Related Adenosine Analogs
The following tables summarize quantitative data for various adenosine derivatives from published in-vitro studies. This data provides a reference for the expected range of activities for novel adenosine analogs like this compound.
Table 1: Binding Affinities (Ki in nM) of 2-Hydrazinyladenosine Derivatives at Human A1 and A2A Receptors [11]
| Compound | A1 Ki (nM) | A2A Ki (nM) | A1/A2A Selectivity |
| 23 | >10000 | 1.8 | >5556 |
| 24 | >10000 | 6.4 | >1563 |
| 30 | >10000 | 20 | >500 |
| 31 | >10000 | 67 | >149 |
| 35 | 4.5 | 1100 | 0.004 |
| 42 | >10000 | 6.3 | >1587 |
Table 2: Binding Affinities (Ki in nM) of 2-[N'-(3-arylallylidene)hydrazino]adenosines at Rat A1 and A2A Receptors [12]
| Compound | A1 Ki (nM) | A2A Ki (nM) |
| 5g | - | 23 |
Table 3: Functional Potencies (EC50 in nM) of N6-Substituted Adenosines at Human A1 Receptors [13]
| Compound | A1 EC50 (nM) |
| N6-(3-thiabicyclo[3.2.1]octan-6-yl)adenosine | 2.3 |
| N6-(cubanylmethyl)adenosine | 1.1 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in adenosine signaling and the experimental procedures is crucial for a clear understanding.
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling cascades, primarily influencing the levels of cyclic AMP (cAMP).
Caption: Adenosine receptor signaling pathways via G-proteins and adenylyl cyclase.
General Experimental Workflow for In-Vitro Characterization
The process of characterizing a novel compound involves a logical progression from initial binding studies to functional and cell-based assays.
Caption: Workflow for in-vitro characterization of a novel adenosine analog.
Conclusion
The preliminary in-vitro study of this compound requires a systematic approach to elucidate its biological profile. Based on its classification as a purine nucleoside analog, key areas of investigation include its interaction with adenosine receptors and its potential as an anticancer agent. The experimental protocols and data from related compounds provided in this guide serve as a robust framework for researchers to design and execute studies on this and other novel adenosine derivatives. The combination of binding, functional, and cell-based assays will be critical in defining its therapeutic potential and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Adenosine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine Signaling During Acute and Chronic Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of adenosines with heterobicyclic and polycyclic N(6)-substituents as adenosine A(1) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Novel Adenosine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the pharmacology of novel adenosine (B11128) analogs. Adenosine, an endogenous purine (B94841) nucleoside, modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂₋, and A₃.[1][2][3] The ubiquitous nature of these receptors presents both a significant opportunity for therapeutic intervention in various diseases and a considerable challenge in achieving subtype selectivity and minimizing side effects.[4][5] This document details recent advancements in the development of selective agonists, antagonists, partial agonists, and allosteric modulators, summarizing key pharmacological data, experimental protocols, and the underlying signaling pathways.
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling primarily through the regulation of adenylyl cyclase (AC).
-
A₁ and A₃ Receptors: These receptors preferentially couple to Gᵢ/₀ proteins. Upon activation, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][6][7]
-
A₂ₐ and A₂⋁ Receptors: These receptors couple to Gₛ proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in cAMP production.[3][6][7]
These primary pathways trigger a cascade of downstream effects, including the modulation of protein kinase A (PKA), mitogen-activated protein kinase (MAPK) pathways, and ion channel activity, ultimately influencing cellular function.[7][8]
Quantitative Pharmacology of Novel Analogs
The development of novel adenosine analogs aims to enhance subtype selectivity and improve pharmacokinetic profiles, leading to better therapeutic outcomes. The following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀/EC₅₀) of several recently developed compounds.
Table 1: Selective A₃ Receptor Antagonists
The A₃ receptor is a target for treating conditions like glaucoma, asthma, and inflammation.[9][10] However, significant species-dependent differences in antagonist potency pose a challenge for preclinical to clinical translation.[10]
| Compound | Species | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₂⋁ Kᵢ (nM) | A₃ Kᵢ (nM) | Selectivity (A₃ vs Others) | Citation(s) |
| MRS1191 | Human | >1000 | >1000 | - | 92 (K₋) | Highly Selective | [11] |
| Rat | 270 | 1800 | - | 28 | 9.6-fold vs A₁ | [11] | |
| MRS1220 | Human | 630 | 1600 | - | 1.7 (K₋) | ~370-fold vs A₁ | [11] |
| Rat | 1100 | 1100 | - | 4.8 | ~230-fold vs A₁/A₂ₐ | [11] | |
| MRS1523 | Human | - | - | - | 43.9 | - | [10] |
| Mouse | - | - | - | 349 | - | [10] | |
| Rat | - | - | - | 216 | - | [10] | |
| DPTN | Human | 162 | 121 | 230 | 1.65 | 73-fold vs A₂ₐ | [10] |
| Mouse | 411 | 830 | 189 | 9.61 | 19.7-fold vs A₂⋁ | [10] | |
| Rat | 333 | 1147 | 163 | 8.53 | 19.1-fold vs A₂⋁ | [10] | |
| K18 | Human | >1000 | >1000 | >1000 | <1000 | Specific for A₃R | [9][12] |
Table 2: A₂ₐ Receptor Ligands for PET Imaging and Therapy
The A₂ₐ receptor is a key target for neurodegenerative diseases like Parkinson's.[13][14] Developing high-affinity radiolabeled ligands is crucial for in vivo imaging using Positron Emission Tomography (PET).[13][15]
| Compound | Type | Target | Kᵢ (nM) | Notes | Citation(s) |
| PPY1 | Antagonist | hA₂ₐR | 5.3 | 4-fluorobenzyl derivative developed for ¹⁸F-labeling. | [13][14] |
| PPY2 | Antagonist | hA₂ₐR | 2.1 | 2-fluorobenzyl derivative developed for ¹⁸F-labeling. | [13][14] |
| CGS21680 | Agonist | A₂ₐR | 15 | Widely used reference agonist. | [3] |
| [¹⁸F]TOZ1 | Antagonist | hA₂ₐR | 1.5 | Tozadenant-based analog for PET imaging. | [15] |
| [¹⁸F]9 | Antagonist | hA₂⋁R | 1.3 | High-affinity ligand for A₂⋁R PET imaging. | [16] |
Table 3: A₁ Receptor Partial Agonists and Allosteric Modulators
Full A₁ receptor agonists show therapeutic promise for pain, cardiac ischemia, and neurological disorders but are often limited by side effects like bradycardia and sedation.[1][17] Partial agonists and positive allosteric modulators (PAMs) offer a strategy to achieve therapeutic effects with an improved safety profile.[1][18]
| Compound | Type | Target | Activity | Therapeutic Potential | Citation(s) |
| GW493838 | Agonist | A₁R | Efficacious in animal pain models. | Failed in clinical trial for diabetic pain. | [19] |
| BnOCPA | Agonist | A₁R | Potent analgesic with fewer side effects than full agonists. | Non-opioid pain treatment. | [18] |
| MIPS521 | PAM | A₁R | Enhances the effect of endogenous adenosine at its orthosteric site. | Non-opioid pain treatment. | [18] |
| Cl-ENBA | Agonist | A₁R | Highly selective; demonstrates efficacy in pain models. | Preclinical tool. | [19] |
Experimental Protocols
Standardized assays are critical for characterizing the pharmacological properties of novel adenosine analogs. Detailed below are common methodologies for determining ligand binding affinity and functional activity.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Cells (e.g., HEK-293 or CHO) stably expressing the adenosine receptor subtype of interest are harvested and homogenized. The cell membranes are isolated through centrifugation.[20]
-
Assay Incubation: In assay tubes, add the following in sequence:
-
Equilibration: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Wash the filters to remove non-specific binding. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (concentration of test ligand that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. It is used to classify compounds as agonists, antagonists, or inverse agonists.
Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-A₃R) in multi-well plates and grow to a suitable confluency.
-
Pre-incubation (for Antagonists): To test for antagonist activity, pre-incubate the cells with various concentrations of the antagonist compound for 15-30 minutes.[21]
-
Stimulation:
-
For A₂ₐ/A₂⋁ (Gₛ-coupled): Add the agonist to stimulate cAMP production.
-
For A₁/A₃ (Gᵢ-coupled): Add an agent like forskolin (B1673556) to stimulate adenylyl cyclase, then add the agonist to measure the inhibition of this stimulation.[11]
-
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis & Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), GloSensor technology, or ELISA.[22][23]
-
Data Analysis:
-
Agonists: Plot cAMP levels against agonist concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect).
-
Antagonists: In the presence of a fixed agonist concentration, plot the response against antagonist concentration to determine the IC₅₀. A Schild analysis can be performed to determine the K₋ value and confirm competitive antagonism.[9][11]
-
References
- 1. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 2. Allosteric Enhancers of A1 Adenosine Receptors: State of the Art ...: Ingenta Connect [ingentaconnect.com]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Allosteric interactions at adenosine A1 and A3 receptors: new insights into the role of small molecules and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation | MDPI [mdpi.com]
- 15. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor [mdpi.com]
- 16. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Purine Nucleoside Analogs and Adenosine Pathway Targeting in Cancer Research
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and data reveals a significant lack of specific preclinical and clinical research data for the compound 2-(n-Propylidene hydrazino) adenosine (B11128) in the context of cancer. The information that exists primarily categorizes it as a purine (B94841) nucleoside analog, suggesting a potential mechanism of action involving the inhibition of DNA synthesis and induction of apoptosis, which is characteristic of this class of compounds.
Therefore, this guide will focus on the broader, well-researched topic of purine nucleoside analogs and the strategic targeting of the adenosine pathway in cancer. This report will adhere to the requested in-depth, technical format, providing a valuable resource for researchers, scientists, and drug development professionals interested in this therapeutic area.
Executive Summary
Purine nucleoside analogs represent a cornerstone in the chemotherapy of various hematological malignancies. These agents function as antimetabolites, interfering with nucleic acid synthesis and repair, ultimately leading to cancer cell death. Concurrently, the tumor microenvironment (TME) has been identified as a critical player in cancer progression and immune evasion. A key feature of the TME is the high concentration of extracellular adenosine, a potent immunosuppressive molecule. This has led to the development of novel therapeutic strategies aimed at inhibiting adenosine production and signaling. This guide provides a detailed overview of both classical purine analog-based cytotoxicity and emerging strategies targeting the immunosuppressive adenosine pathway, complete with quantitative data, experimental protocols, and pathway visualizations.
Classical Purine Nucleoside Analogs: Mechanism and Efficacy
Clinically established purine nucleoside analogs, such as fludarabine (B1672870), cladribine (B1669150), and pentostatin (B1679546), exert their anticancer effects primarily through the disruption of DNA synthesis and the induction of apoptosis.
Mechanism of Action
As purine analogs, these drugs mimic the natural nucleoside adenosine.[1] After being transported into cells, they are phosphorylated to their active triphosphate forms by cellular kinases like deoxycytidine kinase (dCK).[2] The accumulation of these active metabolites, for example, cladribine triphosphate (Cd-ATP), is particularly effective in lymphocytes due to high dCK levels and low levels of deactivating enzymes like 5'-nucleotidase.[2]
The active triphosphate analogs interfere with DNA metabolism in several ways:
-
Inhibition of DNA Synthesis: They compete with natural deoxynucleoside triphosphates for incorporation into DNA by DNA polymerases, leading to chain termination.[2]
-
Inhibition of DNA Repair: Incorporation of these analogs into the DNA makes the strands more susceptible to breaks and inhibits enzymes like poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair.[2]
-
Induction of Apoptosis: The accumulation of DNA strand breaks triggers programmed cell death (apoptosis) through both caspase-dependent and -independent pathways, often involving the release of cytochrome c from mitochondria.[1][3][4]
Quantitative Data: In Vitro and Clinical Efficacy
The efficacy of purine nucleoside analogs has been demonstrated in numerous studies. The following tables summarize representative quantitative data.
Table 1: In Vitro Cytotoxicity of Adenosine and Analogs in Cancer Cell Lines
| Compound/Analog | Cell Line | Cancer Type | IC50 Value | Citation |
| Adenosine | HEY, A2780 | Ovarian Cancer | 700 - 900 µM | [5] |
| Adenosine | HuCCA-1, RMCCA-1 | Cholangiocarcinoma | 250 - 320 µM | [6] |
| CPA (A1 Agonist) | MCF-7 | Breast Cancer | 180 µM | [7] |
| DPCPX (A1 Antagonist) | MCF-7 | Breast Cancer | 0.87 µM | [7] |
Table 2: Clinical Efficacy of Pentostatin in Hairy Cell Leukemia (HCL)
| Study | Number of Patients | Treatment Regimen | Overall Response Rate | Complete Response (CR) | Citation |
| Retrospective Study | 238 | Pentostatin (4 mg/m²) | 95.6% | 79% | [8] |
| Phase II Trials Review | Multiple | Pentostatin | High | 60% - 90% | [9] |
| Long-term Follow-up | 50 | Pentostatin (4 mg/m²) | 96% | 44% | [10] |
Targeting the Extracellular Adenosine Pathway
In the tumor microenvironment, particularly under hypoxic conditions, high levels of extracellular ATP are released by stressed or dying cells. This ATP is rapidly converted to immunosuppressive adenosine by the ectonucleotidases CD39 and CD73.[11][12] Adenosine then acts on adenosine receptors, primarily A2A and A2B receptors, on immune cells to dampen the anti-tumor immune response.[13][14]
Signaling Pathways
Purine analogs like cladribine and fludarabine trigger intrinsic and extrinsic apoptotic pathways. After incorporation into DNA, the resulting DNA damage activates p53, leading to the transcription of pro-apoptotic proteins. This culminates in the activation of caspases and mitochondrial dysfunction.[1][15] Fludarabine has also been shown to inhibit the pro-survival NF-κB signaling pathway.[15]
Caption: Purine analog mechanism leading to apoptosis.
Extracellular adenosine, produced by CD39 and CD73, binds to the A2A receptor (A2AR) on T cells and other immune cells. This activates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated cAMP activates Protein Kinase A (PKA), which ultimately phosphorylates and activates the transcription factor CREB. This signaling cascade has a potent immunosuppressive effect, inhibiting T-cell activation, proliferation, and cytokine release.[13]
Caption: Adenosine A2A receptor immunosuppressive pathway.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cell Viability: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cells.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a purine analog) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated wells as controls.
-
Exposure: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[16]
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a standard MTT cell viability assay.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous mouse xenograft model.
Objective: To assess the ability of a test compound to inhibit tumor growth in a living organism.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture. Resuspend the cells in a sterile, serum-free medium, often mixed 1:1 with Matrigel to support tumor formation, at a concentration of approximately 1 x 10⁷ cells/mL.[18]
-
Implantation: Anesthetize immunocompromised mice (e.g., 6-8 week old female athymic nude mice). Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor growth 3-4 days post-implantation by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.[18]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=10 mice per group).[18][19]
-
Compound Administration: Prepare the test compound in a suitable vehicle. Administer the compound to the treatment group according to a defined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only. For example, an adenosine pathway inhibitor might be given by oral gavage twice a day at 50 mg/kg.[20]
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study to assess efficacy and systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor activity of the compound.
Conclusion and Future Directions
The field of cancer therapy continues to evolve from broad-spectrum cytotoxic agents to more targeted approaches. Classical purine nucleoside analogs remain highly effective for certain hematological cancers, acting through well-understood mechanisms of DNA damage and apoptosis induction. The discovery of the profound immunosuppressive role of the adenosine pathway in the tumor microenvironment has opened a new and exciting therapeutic avenue. Strategies to inhibit adenosine production (via CD73 inhibitors) or block its signaling (via A2A/A2B receptor antagonists) are showing significant promise in preclinical models and early clinical trials, particularly in combination with immune checkpoint inhibitors.[21][22][23] Future research will likely focus on identifying patient populations most likely to benefit from adenosine pathway modulation and optimizing combination therapies to overcome immune resistance and improve outcomes for a wider range of cancers.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine enhances cisplatin sensitivity in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term outcome with pentostatin treatment in hairy cell leukemia patients. A French retrospective study of 238 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II trials of pentostatin (Nipent) in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long term outcome of patients with hairy cell leukemia treated with pentostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 12. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Identification of a nucleoside analog active against adenosine kinase–expressing plasma cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 23. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(n-Propylidene hydrazino) adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(n-Propylidene hydrazino) adenosine (B11128) is a synthetic purine (B94841) nucleoside analog. Compounds of this class are recognized for their significant potential in therapeutic applications, particularly in oncology.[1][2][3][4] The primary mechanisms of action for purine nucleoside analogs involve the disruption of essential cellular processes such as DNA synthesis and the induction of programmed cell death, or apoptosis.[1][2][3][4] Furthermore, structural similarities to adenosine suggest that these compounds may interact with adenosine receptors, which are implicated in a variety of physiological processes including vasodilation and immune response. This document provides a comprehensive overview of experimental protocols to investigate the biological activities of 2-(n-Propylidene hydrazino) adenosine.
Disclaimers
HYPOTHETICAL DATA: The quantitative data presented in the tables below is hypothetical and for illustrative purposes only . It is intended to serve as a template for presenting experimental results for this compound and is based on typical values observed for related compounds. Actual experimental values may vary.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity
| Cancer Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 21.8 |
| A549 (Lung Cancer) | 35.5 |
| Jurkat (T-cell Leukemia) | 8.9 |
IC50: The half maximal inhibitory concentration of a substance.
Table 2: Adenosine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| A1 | > 1000 |
| A2A | 75.3 |
| A2B | 850.1 |
| A3 | > 1000 |
Ki: The inhibition constant for a ligand, indicating its binding affinity.
Table 3: Functional Activity at A2A Adenosine Receptor
| Assay | EC50 (nM) |
| cAMP Accumulation | 125.6 |
EC50: The half maximal effective concentration of a substance.
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
Activation of the A2A adenosine receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to physiological responses such as vasodilation and immunosuppression.
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Workflow for In Vitro Evaluation
The following workflow outlines the key steps for characterizing the biological activity of this compound in vitro.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
In Vitro Anti-proliferative Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, Jurkat)
-
Complete culture medium (specific to each cell line)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Adenosine A2A Receptor Functional Assay (cAMP Accumulation Assay)
Objective: To determine the functional activity and potency (EC50) of this compound at the human A2A adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor
-
Cell culture medium
-
96-well plates
-
This compound
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays if needed)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Seed the A2A receptor-expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add serial dilutions of this compound to the wells. Include a positive control (e.g., NECA, a known A2A agonist) and a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value.
DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)
Objective: To assess the inhibitory effect of this compound on DNA synthesis in proliferating cells.
Materials:
-
Proliferating cancer cell line
-
96-well plates
-
This compound
-
BrdU (Bromodeoxyuridine) cell proliferation assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere and enter the logarithmic growth phase.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium, fix the cells, and denature the DNA according to the kit protocol.
-
Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength.
-
A decrease in absorbance indicates inhibition of DNA synthesis. Calculate the IC50 for DNA synthesis inhibition.
References
Application Notes and Protocols for Developing a Binding Assay for 2-(n-Propylidene hydrazino) adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(n-Propylidene hydrazino) adenosine (B11128) is a purine (B94841) nucleoside analog with potential therapeutic applications. Purine nucleoside analogs are known for their broad antitumor activity, which is often mediated through the inhibition of DNA synthesis and induction of apoptosis.[1][2] Related compounds, such as 2-[N'-(3-arylallylidene)hydrazino]adenosines, have demonstrated potent agonist activity at the A2a adenosine receptor, suggesting a likely target for 2-(n-Propylidene hydrazino) adenosine.[3] The adenosine A2a receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including inflammation and vasodilation.[4][5]
These application notes provide detailed protocols for establishing a robust binding assay for this compound to characterize its interaction with its putative target, the adenosine A2a receptor. The following sections describe various methodologies, including radioligand binding assays, fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), to determine key binding parameters such as the dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).
Adenosine A2a Receptor Signaling Pathway
Activation of the adenosine A2a receptor, a Gs-coupled receptor, initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB), leading to the modulation of gene expression and cellular responses.
Caption: Adenosine A2a Receptor Signaling Pathway.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the binding of this compound to the human adenosine A2a receptor, as determined by various assay methods.
Table 1: Radioligand Competition Binding Assay Data
| Parameter | Value |
| Radioligand | [³H]-CGS 21680 |
| Radioligand Concentration | 10 nM |
| Non-specific Binding Control | 10 µM NECA |
| IC50 of this compound | 85 nM |
| Ki of this compound | 48 nM |
Table 2: Fluorescence Polarization Competition Binding Assay Data
| Parameter | Value |
| Fluorescent Ligand | MRS5346 (Alexa Fluor 488 conjugate) |
| Fluorescent Ligand Concentration | 20 nM |
| Kd of MRS5346 | 16.5 nM [3][6] |
| IC50 of this compound | 92 nM |
| Ki of this compound | 55 nM |
Table 3: Surface Plasmon Resonance (SPR) Kinetic Data
| Parameter | Value |
| Association Rate Constant (ka) (1/Ms) | 1.2 x 10⁵ |
| Dissociation Rate Constant (kd) (1/s) | 6.0 x 10⁻³ |
| Equilibrium Dissociation Constant (Kd) (nM) | 50 |
Table 4: Isothermal Titration Calorimetry (ITC) Thermodynamic Data
| Parameter | Value |
| Stoichiometry (n) | 0.98 |
| Binding Affinity (Ka) (1/M) | 2.1 x 10⁷ |
| Dissociation Constant (Kd) (nM) | 47.6 |
| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |
| Entropy Change (TΔS) (kcal/mol) | 2.1 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the adenosine A2a receptor by measuring its ability to displace a known radioligand.
Caption: Radioligand Competition Binding Assay Workflow.
Materials and Reagents:
-
HEK293 cells stably expressing the human adenosine A2a receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 unit/mL adenosine deaminase.
-
Radioligand: [³H]-CGS 21680 (specific activity ~50 Ci/mmol).
-
Test compound: this compound.
-
Non-specific binding control: 5'-N-Ethylcarboxamidoadenosine (NECA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hA2aR cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM NECA in assay buffer (for non-specific binding).
-
Add 50 µL of varying concentrations of this compound to the appropriate wells.
-
Add 50 µL of [³H]-CGS 21680 (final concentration 10 nM) to all wells.[7]
-
Add 100 µL of the membrane preparation (approximately 20 µg of protein per well) to initiate the binding reaction.[7]
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay
This homogeneous assay measures the binding of this compound by observing the displacement of a fluorescently labeled ligand from the A2a receptor, which results in a decrease in fluorescence polarization.
Caption: Fluorescence Polarization Assay Workflow.
Materials and Reagents:
-
HEK293-hA2aR membrane preparation (as in Protocol 1).
-
FP assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100.
-
Fluorescent tracer: A suitable fluorescently labeled A2a antagonist (e.g., MRS5346).[3][6]
-
Test compound: this compound.
-
Black, low-binding 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Assay Setup:
-
In a 384-well plate, add 10 µL of the HEK293-hA2aR membrane preparation (optimized concentration, e.g., 150 µg/mL).[3][6]
-
Add 10 µL of the fluorescent tracer (final concentration ~20 nM).[3][6]
-
Add 10 µL of varying concentrations of this compound or buffer.
-
For controls, use buffer instead of the test compound (maximum polarization) and a saturating concentration of a known unlabeled ligand (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation as described in Protocol 1.
-
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
SPR allows for the real-time, label-free analysis of binding kinetics and affinity. This protocol involves immobilizing the A2a receptor and flowing this compound over the surface.
Caption: Surface Plasmon Resonance Experimental Workflow.
Materials and Reagents:
-
Purified, solubilized, and tagged (e.g., His-tagged or Rho1D4-tagged) human adenosine A2a receptor.
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC/NHS).
-
Capture antibody specific to the receptor tag.
-
Running buffer: HBS-P+ buffer (HEPES, NaCl, P20 surfactant), supplemented with a mild detergent (e.g., 0.05% DDM).
-
Test compound: this compound.
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Immobilize the capture antibody onto the activated surface.
-
Inject the purified A2a receptor solution over the antibody-coated surface to achieve a stable capture level. A reference flow cell should be prepared with only the antibody.
-
-
Binding Measurement:
-
Inject a series of concentrations of this compound in running buffer over the receptor and reference flow cells (association phase).
-
Switch back to running buffer to monitor the dissociation of the compound (dissociation phase).
-
After each cycle, regenerate the sensor surface to remove the bound analyte and captured receptor if necessary, or just the analyte if the receptor capture is stable.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to an appropriate kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[9]
-
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Caption: Isothermal Titration Calorimetry Workflow.
Materials and Reagents:
-
Purified, solubilized human adenosine A2a receptor.
-
ITC buffer: A suitable buffer in which both the receptor and ligand are stable and soluble (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4).
-
Test compound: this compound.
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified receptor against the ITC buffer.
-
Dissolve the this compound in the final dialysis buffer. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.[10]
-
Degas both the receptor and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the A2a receptor solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the receptor concentration) into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks from the raw thermogram.
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[11] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
References
- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Novel Alexa Fluor-488 Labeled Antagonist of the A2A Adenosine Receptor: Application to a Fluorescence Polarization-Based Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application Notes and Protocols: 2-(n-Propylidene hydrazino) adenosine in Cardiovascular Research
A Note to the Researcher: Initial searches for "2-(n-Propylidene hydrazino) adenosine" indicate that this purine (B94841) nucleoside analog is primarily cataloged for its potential applications in oncology, with proposed mechanisms related to the inhibition of DNA synthesis and induction of apoptosis in cancer cells.[1][2][3] To date, there is a lack of specific published research detailing its application in cardiovascular science.
However, given that it is an adenosine (B11128) analog, its potential effects on the cardiovascular system, mediated through adenosine receptors, warrant investigation. The following application notes and protocols are therefore presented as a comprehensive framework for characterizing the potential cardiovascular effects of "this compound" (herein referred to as the "Test Compound"). The methodologies and reference data are based on established principles and the extensive research conducted on adenosine and its well-characterized analogs.
Introduction: The Role of Adenosine in the Cardiovascular System
Adenosine is a critical endogenous nucleoside that modulates a wide array of physiological functions in the cardiovascular system.[4][5] Its effects are mediated by four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[4]
-
A₁ Receptor Activation: Primarily found in cardiomyocytes, sinoatrial (SA), and atrioventricular (AV) nodes. Activation leads to negative chronotropic (decreased heart rate), dromotropic (slowed AV conduction), and inotropic (reduced contractility) effects.[5][6][7] This is largely achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[8]
-
A₂ₐ and A₂ₑ Receptor Activation: Predominantly located on vascular smooth muscle and endothelial cells. Their activation stimulates adenylyl cyclase, increasing cAMP and causing potent vasodilation, particularly in the coronary arteries.[4][9][10] This mechanism is crucial for regulating coronary blood flow to match myocardial oxygen demand.[11]
-
A₃ Receptor Activation: Implicated in both cardioprotection and pathophysiology, with roles in inflammation and ischemia-reperfusion injury.[4][6]
Given this context, a novel adenosine analog could exhibit a range of cardiovascular activities, from cardioprotective to hemodynamic-modulating effects, depending on its affinity and efficacy at these receptor subtypes.
Quantitative Data: Reference Adenosine Receptor Ligands
The following tables provide reference values for well-characterized adenosine receptor agonists. This data is essential for comparative analysis when evaluating the receptor binding profile and functional potency of the Test Compound.
Table 1: Binding Affinity (Kᵢ, nM) of Reference Agonists at Human Adenosine Receptors
| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₂ₑ Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) |
| Adenosine | 150 - 700 | 140 - 800 | >10,000 | 300 - 1,500 |
| NECA (Non-selective) | 6.5 | 14 | 2,700 | 25 |
| R-PIA (A₁-selective) | 1.1 | 230 | >10,000 | 1,100 |
| CGS-21680 (A₂ₐ-selective) | 2,900 | 27 | 16,000 | 1,800 |
| 2-Cl-IB-MECA (A₃-selective) | 330 | 480 | >10,000 | 1.0 |
Data compiled from various pharmacological studies. Actual values may vary based on experimental conditions.
Table 2: Functional Potency (EC₅₀) of Reference Agonists in Cardiovascular Assays
| Compound | Assay | Species | EC₅₀ |
| Adenosine | Coronary Artery Vasodilation | Mouse | ~300 nM |
| CGS-21680 | Coronary Artery Vasodilation | Mouse | ~10 nM |
| NECA | Coronary Artery Vasodilation | Mouse | ~5 nM |
| R-PIA | Inhibition of Isoproterenol-stimulated Heart Rate (Langendorff) | Rat | ~3 nM |
EC₅₀ values are highly dependent on the specific tissue and experimental setup.[12][13]
Experimental Protocols
The following protocols are designed to comprehensively evaluate the cardiovascular effects of the Test Compound in vitro and in vivo.
Protocol 1: In Vitro Aortic Ring Vasodilation Assay
This assay determines the direct vasodilatory or vasoconstrictive effect of the Test Compound on isolated blood vessels.
Objective: To assess the ability of the Test Compound to induce relaxation in pre-constricted rodent aortic rings.
Materials:
-
Thoracic aortas from male Sprague-Dawley rats (350-450 g).
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11 Glucose).
-
Phenylephrine (PE) for pre-constriction.
-
Acetylcholine (ACh) to test endothelial integrity.
-
Organ bath system with isometric force transducers.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit buffer.
-
Carefully clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Induce a stable contraction with a submaximal concentration of Phenylephrine (e.g., 1 µM).
-
Once the contraction plateaus, add Acetylcholine (1 µM). A relaxation of >70% indicates intact endothelium. Rings that do not meet this criterion may be used to study endothelium-independent effects.
-
Wash the rings three times and allow them to return to baseline tension.
-
-
Cumulative Concentration-Response Curve:
-
Pre-constrict the rings again with Phenylephrine (1 µM).
-
Once a stable plateau is reached, add the Test Compound in a cumulative manner (e.g., from 1 nM to 100 µM) in half-log increments.
-
Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
-
Data Analysis:
-
Express relaxation as a percentage reversal of the PE-induced contraction.
-
Plot the percentage relaxation against the log concentration of the Test Compound to generate a concentration-response curve.
-
Calculate the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (maximal relaxation).
-
Protocol 2: Isolated Perfused Heart (Langendorff) Assay
This ex vivo model allows for the assessment of direct cardiac effects (chronotropic, inotropic, and coronary vascular) independent of systemic neuronal and hormonal influences.[14]
Objective: To determine the effects of the Test Compound on heart rate, left ventricular developed pressure (LVDP), and coronary flow.
Materials:
-
Hearts from male C57/Bl6 mice or Sprague-Dawley rats.
-
Langendorff perfusion system.[15]
-
Krebs-Henseleit Buffer, oxygenated with carbogen and maintained at 37°C.[16]
-
Pressure transducer and data acquisition system.
-
Flowmeter for coronary effluent.
Methodology:
-
Heart Isolation and Mounting:
-
Anesthetize the animal (e.g., pentobarbital (B6593769) sodium, 100 mg/kg IP).[16]
-
Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion at a constant pressure (e.g., 80 mmHg for mouse).[16][17]
-
-
Equilibration:
-
Allow the heart to stabilize for 20-30 minutes. During this time, heart rate and LVDP should become consistent.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
-
Experimental Protocol:
-
Record baseline parameters: heart rate (HR), LVDP, rate of pressure change (±dP/dt), and coronary flow (CF).
-
Infuse the Test Compound directly into the aortic cannula at increasing concentrations (e.g., 1 nM to 10 µM).[16] Each concentration should be infused for a set period (e.g., 5 minutes) to allow for a steady-state response.
-
Record all parameters continuously.
-
-
Data Analysis:
-
Express changes in HR, LVDP, ±dP/dt, and CF as a percentage of the baseline values.
-
Generate concentration-response curves for each parameter.
-
Determine the EC₅₀ for each measured effect.
-
Protocol 3: In Vivo Hemodynamic Assessment in Rats
This protocol evaluates the systemic cardiovascular effects of the Test Compound in a conscious, instrumented animal.
Objective: To measure the effects of the Test Compound on mean arterial pressure (MAP) and heart rate (HR).
Materials:
-
Male Sprague-Dawley or spontaneously hypertensive rats (SHR).[18][19]
-
Telemetry system or fluid-filled catheters for blood pressure measurement.
-
Vascular access ports or catheters for intravenous drug administration.
-
Data acquisition system.
Methodology:
-
Surgical Instrumentation:
-
Under anesthesia, implant a pressure-sensing catheter into the abdominal aorta via the femoral artery.
-
Implant a second catheter into the jugular vein for intravenous drug administration.
-
Allow the animal to recover from surgery for at least 48-72 hours.
-
-
Acclimatization and Baseline Recording:
-
Place the conscious, unrestrained rat in a quiet experimental chamber and allow it to acclimatize for at least 30-60 minutes.
-
Record baseline MAP and HR until stable readings are obtained.
-
-
Drug Administration:
-
Data Acquisition and Analysis:
-
Continuously record MAP and HR throughout the experiment.
-
Calculate the peak change in MAP and HR from baseline for each dose.
-
Plot the change in MAP and HR against the dose of the Test Compound.
-
Determine the dose required to produce a specific effect (e.g., a 20% decrease in MAP).
-
Signaling Pathways and Workflow Diagrams
The following diagrams, rendered in DOT language, illustrate key adenosine signaling pathways and a representative experimental workflow.
Adenosine Receptor Signaling in the Cardiovascular System
Experimental Workflow: In Vitro Vasodilation Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Adenosine in Interventional Cardiology: Physiopathologic and Pharmacologic Effects in Coronary Artery Disease [mdpi.com]
- 5. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor signaling regulation of cardiac NADPH oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Pharmacologic Profile of A2A Adenosine Receptors: Identifying Patients with Intermittent Claudication and Associated Myocardial Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine Receptor Profiling Reveals an Association between the Presence of Spare Receptors and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Hemodynamic effects of adenosine agonists in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hemodynamic effects of adenosine in conscious hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cardiovascular effects of adenosine and its analogs in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for the Evaluation of A2A Adenosine Receptor Agonists
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies employed in the characterization of A2A adenosine (B11128) receptor agonists. The protocols outlined below are intended for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel therapeutic agents targeting this receptor.
Introduction to the A2A Adenosine Receptor
The A2A adenosine receptor is a member of the G-protein coupled receptor (GPCR) superfamily. It is primarily coupled to the Gs alpha subunit (Gαs), and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating a wide range of physiological responses. The A2A receptor is a key regulator in various physiological processes, including inflammation, neurotransmission, and vasodilation, making it an attractive target for therapeutic intervention in a variety of diseases.
A2A Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist initiates a well-defined signaling cascade. The binding of an agonist induces a conformational change in the receptor, facilitating its interaction with the Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the βγ subunits. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent activation of PKA leads to the phosphorylation of downstream effectors, including transcription factors like the cAMP response element-binding protein (CREB), ultimately resulting in a cellular response.
Experimental Workflow for A2A Agonist Characterization
The characterization of a potential A2A adenosine receptor agonist typically follows a multi-step experimental workflow. This process begins with primary in vitro assays to determine the compound's binding affinity and functional potency at the receptor. Promising candidates are then further evaluated for selectivity against other adenosine receptor subtypes and off-target effects. Finally, in vivo studies are conducted to assess the compound's efficacy and pharmacokinetic profile in relevant animal models.
Data Presentation: Quantitative Analysis of A2A Agonists
The following tables summarize key quantitative data for well-characterized A2A adenosine receptor agonists. These values are essential for comparing the potency and efficacy of novel compounds.
Table 1: Binding Affinity (Ki) of A2A Adenosine Receptor Agonists
| Compound | Radioligand | Cell Line | Ki (nM) | Reference |
| NECA | [3H]CGS 21680 | HEK293 | 28 | [1] |
| CGS 21680 | [3H]CGS 21680 | HEK293 | 55 | [1] |
| Adenosine | [3H]ZM241385 | HEK293 | 1,500 | [2] |
| UK-432,097 | [3H]ZM241385 | HEK293 | 12 | [2] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of A2A Adenosine Receptor Agonists in cAMP Assays
| Compound | Cell Line | EC50 (nM) | Emax (% of CGS 21680) | Reference |
| NECA | HEK293 | 1.2 | N/A | [3] |
| CGS 21680 | HEK293 | 2.8 | 100 | [3] |
| Adenosine | CHO | ~700 | N/A | [1] |
| UK-432,097 | HEK293 | 2.3 | 115 ± 2 | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A2A Adenosine Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human A2A adenosine receptor. The assay utilizes membrane preparations from cells overexpressing the receptor and a radiolabeled ligand.
Materials:
-
Cell Membranes: Membrane preparations from HEK293 or CHO cells stably expressing the human A2A adenosine receptor.
-
Radioligand: [3H]-ZM241385 (antagonist) or [3H]-CGS 21680 (agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl2.[2][4]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radiolabeled A2A receptor ligand (e.g., NECA).[1]
-
Test Compounds: Serial dilutions of the agonist to be tested.
-
Scintillation Cocktail: Appropriate for radioisotope detection.
-
Glass Fiber Filters: (e.g., GF/C).
-
Filtration Manifold and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membrane aliquots on ice.
-
Dilute the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[4] Keep the membrane suspension on ice.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of the appropriate concentration of the test compound.
-
50 µL of the diluted radioligand (final concentration typically at or below its Kd value, e.g., 5.5 nM [3H]-ZM241385).[2]
-
-
-
Initiate Binding:
-
Add 100 µL of the diluted membrane preparation to each well to start the reaction.[4]
-
-
Incubation:
-
Termination of Binding:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.[4]
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for A2A Adenosine Receptor
This protocol describes a cell-based functional assay to measure the potency (EC50) and efficacy (Emax) of an A2A adenosine receptor agonist by quantifying the intracellular accumulation of cAMP.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human A2A adenosine receptor.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 50 µM Rolipram or 0.5 mM IBMX to prevent cAMP degradation.[2]
-
Adenosine Deaminase (ADA): 0.8 IU/mL to remove endogenous adenosine.[2]
-
Test Compounds: Serial dilutions of the agonist to be tested.
-
Reference Agonist: e.g., CGS 21680, for determining maximal response.
-
cAMP Detection Kit: (e.g., HTRF, LANCE, or ELISA-based kits).
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well or 384-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium.
-
Wash the cells once with pre-warmed stimulation buffer.
-
-
Compound Addition:
-
Add the stimulation buffer containing the PDE inhibitor and ADA to the cells and pre-incubate for 30-45 minutes at 37°C.[2]
-
Add serial dilutions of the test compounds and the reference agonist to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-60 minutes.[3]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the detection kit.
-
Plot the cAMP concentration (or assay signal) against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) using non-linear regression analysis.
-
Determine the Emax value (the maximal effect of the agonist) and express it as a percentage of the maximal response to the reference agonist.
-
References
Application Notes and Protocols for the Synthesis of 2-Hydrazinyladenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyladenosine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and pharmacology, primarily due to their activity as agonists of the A2A adenosine (B11128) receptor (A2AAR).[1][2] The A2AAR is a G-protein coupled receptor that plays a crucial role in various physiological processes, including the regulation of inflammation, immune responses, and neurotransmission. As such, selective A2AAR agonists are valuable tools for studying these processes and hold therapeutic potential for a range of conditions.
The synthesis of 2-hydrazinyladenosine derivatives typically involves the nucleophilic substitution of a suitable leaving group at the 2-position of the adenosine scaffold with hydrazine (B178648) or a substituted hydrazine. A common and effective starting material for this synthesis is 2-chloroadenosine. To prevent unwanted side reactions, the hydroxyl groups of the ribose moiety are often protected prior to the reaction with hydrazine and subsequently deprotected to yield the final product. This document provides detailed protocols for the synthesis of 2-hydrazinyladenosine and its derivatives, including methods for the protection of the ribose hydroxyl groups and purification of the final compounds. Additionally, it includes quantitative data on the biological activity of selected derivatives and a diagram of the A2A adenosine receptor signaling pathway.
Synthetic Workflow
The overall synthetic strategy for producing 2-hydrazinyladenosine derivatives from adenosine involves a multi-step process. The key steps include the protection of the ribose hydroxyl groups, conversion of the 6-amino group to a chloro group, followed by the introduction of the hydrazinyl moiety at the 2-position, and finally, deprotection.
References
- 1. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cAMP Levels Following 2-(n-Propylidene hydrazino) adenosine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(n-Propylidene hydrazino) adenosine (B11128) is a purine (B94841) nucleoside analog.[1] Based on the structure and activity of related compounds, such as 2-[N'-(3-arylallylidene)hydrazino]adenosines which exhibit agonist properties at the A2A adenosine receptor, it is hypothesized that 2-(n-Propylidene hydrazino) adenosine also acts as an adenosine receptor agonist.[2] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.[3] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[3][4] These receptors are key regulators of cellular signaling, and their activation can lead to a variety of downstream effects.
A primary signaling pathway activated by certain adenosine receptor subtypes is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Specifically, A2A and A2B receptors are coupled to the Gs alpha subunit of G proteins.[5][6] Activation of Gs stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[5][6] Conversely, A1 and A3 receptors are typically coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[7]
Given the likelihood that this compound is an A2A receptor agonist, it is expected to increase intracellular cAMP levels. This application note provides detailed protocols for measuring changes in cAMP levels in cultured cells following treatment with this compound. The following sections outline the necessary materials, step-by-step procedures for both a competitive ELISA and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and guidelines for data analysis and presentation.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway for adenosine A2A receptor-mediated cAMP production.
References
Application Notes and Protocols for Inducing Vasodilation with Adenosine Analogs In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) is a critical endogenous nucleoside that plays a significant role in regulating vascular tone. Its vasodilatory effects are primarily mediated through the activation of specific adenosine receptors on vascular smooth muscle and endothelial cells.[1] Understanding the mechanisms of adenosine-induced vasodilation is crucial for the development of novel therapeutic agents for cardiovascular diseases. This document provides detailed protocols for studying the vasodilatory effects of adenosine analogs in vitro using isolated blood vessel preparations, along with a summary of the potencies of common analogs and an overview of the key signaling pathways.
Data Presentation: Potency of Adenosine Analogs in Inducing Vasodilation
The following table summarizes the half-maximal effective concentration (EC50) values for several common adenosine analogs in inducing vasodilation in various isolated blood vessel preparations.[2] A lower EC50 value indicates a higher potency.
| Adenosine Analog | Receptor Selectivity | Preparation | EC50 (nM) | Reference |
| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective (A1/A2A/A2B/A3) | Porcine Coronary Artery | 71.8 | [3] |
| Porcine Coronary Smooth Muscle | 9.7 | [4] | ||
| Isolated Mouse Heart (Coronary Flow) | ~10 | [5] | ||
| CGS 21680 | A2A Selective | Porcine Coronary Artery | 40.2 | [3] |
| Porcine Coronary Smooth Muscle | 4.5 | [4] | ||
| Isolated Mouse Heart (Coronary Flow) | ~3 | [5] | ||
| 2HE-NECA | A2A Selective | Porcine Coronary Artery | 20.0 | [3] |
| Porcine Coronary Artery | 23.3 | [6] | ||
| Adenosine | Endogenous Agonist | Isolated Mouse Heart (Coronary Flow) | ~100 | [5] |
| CCPA (2-Chloro-N6-cyclopentyladenosine) | A1 Selective | Wild-Type Mouse Aorta (Vasoconstriction) | 100-1000 | [1] |
Experimental Protocols: Wire Myography for In Vitro Vasodilation Assay
This protocol describes the use of wire myography to assess the vasodilatory effects of adenosine analogs on isolated small resistance arteries.[7][8][9]
Materials and Reagents
-
Isolated Blood Vessels: e.g., rat mesenteric arteries, porcine coronary arteries.
-
Krebs-Henseleit Buffer: (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 D-glucose.[10][11]
-
High Potassium Krebs-Henseleit Buffer (KPSS): Krebs-Henseleit buffer with equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).
-
Vasoconstrictor: e.g., Phenylephrine, Prostaglandin F2α (PGF2α).
-
Adenosine Analogs: NECA, CGS 21680, etc.
-
95% O₂ / 5% CO₂ Gas Mixture
-
Wire Myograph System
-
Dissection Tools: Forceps, scissors.
Procedure
-
Vessel Dissection and Mounting:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired artery (e.g., mesenteric arcade) and place it in cold Krebs-Henseleit buffer.
-
Under a dissection microscope, clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into small rings (approximately 2 mm in length).
-
Mount the arterial rings on the wires of the wire myograph chamber, which is filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[7]
-
-
Equilibration and Viability Check:
-
Pre-constriction:
-
Induce a submaximal, stable contraction with a vasoconstrictor. The choice of vasoconstrictor and its concentration should be determined empirically for the specific vessel type. For example, Prostaglandin F2α (3 µM) can be used for porcine coronary arteries.[3]
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is reached, add the adenosine analog in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).
-
Allow the vessel to reach a stable state of relaxation at each concentration before adding the next.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-constriction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
Adenosine A2A Receptor Signaling Pathway in Vasodilation
Caption: Adenosine A2A receptor-mediated vasodilation pathway.
Experimental Workflow for Wire Myography
Caption: Workflow for in vitro vasodilation assay using wire myography.
References
- 1. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EC50 - Wikipedia [en.wikipedia.org]
- 3. Prolonged exposure to 5'-N-ethylcarboxamidoadenosine (NECA) does not affect the adenosine A2A-mediated vasodilation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of a selective adenosine A2 receptor agonist, CGS 21680, and nitroprusside in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. A versatile tool for 𝘪𝘯 𝘷𝘪𝘵𝘳𝘰 vascular research [scintica.com]
- 9. researchgate.net [researchgate.net]
- 10. buffersandreagents.com [buffersandreagents.com]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for 2-(n-Propylidene hydrazino) adenosine in Animal Models of Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia, characterized by insufficient blood flow to tissues, leads to a cascade of detrimental events including hypoxia, energy failure, and inflammation, often culminating in irreversible cell death and tissue damage.[1][2] Endogenous adenosine (B11128) is a critical signaling molecule that accumulates in ischemic tissues and plays a protective role by activating specific G protein-coupled receptors: A1, A2A, A2B, and A3.[3][4][5] These receptors modulate various physiological processes to counteract ischemic injury.[3]
2-(n-Propylidene hydrazino) adenosine is a novel adenosine analog designed to selectively target adenosine receptors, offering a promising therapeutic strategy for ischemic pathologies. These application notes provide a comprehensive overview of the proposed mechanism of action, protocols for evaluation in preclinical animal models of cerebral and myocardial ischemia, and expected quantitative outcomes based on the known effects of potent adenosine receptor agonists.
Proposed Mechanism of Action
This compound is hypothesized to act as a selective agonist for the adenosine A1 receptor (A1R). The activation of A1R is primarily linked to inhibitory G proteins (Gi/o), leading to the downregulation of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is known to confer neuroprotection and cardioprotection through several mechanisms:
-
Metabolic Depression: Reduces cellular metabolism and energy demand, preserving cellular integrity during periods of oxygen and nutrient deprivation.[6]
-
Inhibition of Excitatory Neurotransmitter Release: In the brain, presynaptic A1R activation suppresses the release of glutamate, a key excitotoxin involved in ischemic neuronal death.[7]
-
Cardioprotective Effects: In the heart, A1R activation has negative inotropic, chronotropic, and dromotropic effects, which collectively decrease myocardial oxygen consumption.[6][8] It also plays a role in ischemic preconditioning, a state where brief ischemic episodes protect against subsequent, more prolonged ischemic events.[5]
-
Anti-inflammatory Modulation: Adenosine receptor signaling can dampen inflammatory responses that exacerbate tissue damage during reperfusion.[9]
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound via the A1 receptor.
Quantitative Data Summary
The following tables summarize hypothetical data based on expected outcomes for a potent A1R agonist in preclinical models of cerebral and myocardial ischemia.
Table 1: Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) |
| Infarct Volume (mm³) | 150 ± 25 | 95 ± 18 | 60 ± 12** |
| Neurological Deficit Score | 3.5 ± 0.5 | 2.0 ± 0.4 | 1.2 ± 0.3 |
| Brain Edema (%) | 12 ± 2.1 | 7.5 ± 1.5* | 5.0 ± 1.1 |
| Caspase-3 Activity (fold change) | 4.2 ± 0.8 | 2.1 ± 0.5* | 1.3 ± 0.3** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Cardioprotective Effects in a Porcine Model of Myocardial Ischemia-Reperfusion
| Parameter | Vehicle Control | This compound (2 mg/kg) |
| Infarct Size (% of Area at Risk) | 45 ± 8 | 25 ± 6 |
| Left Ventricular Ejection Fraction (%) | 35 ± 5 | 50 ± 7 |
| Serum Troponin-I (ng/mL) at 24h | 8.5 ± 1.5 | 4.2 ± 0.9 |
| Arrhythmia Score | 8 ± 2 | 3 ± 1 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Evaluation in a Rat Model of Transient Focal Cerebral Ischemia
This protocol is adapted from standard middle cerebral artery occlusion (MCAO) procedures.[10]
Experimental Workflow for MCAO Model
Caption: Workflow for evaluating neuroprotective agents in a rat MCAO model.
1. Animals:
-
Male Sprague-Dawley rats (250-300g). House under a 12h light/dark cycle with ad libitum access to food and water.
2. Surgical Procedure (MCAO):
-
Anesthetize the rat (e.g., isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
3. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline, DMSO).
-
Administer the compound or vehicle intravenously (IV) or intraperitoneally (IP) at the onset of reperfusion.
4. Assessment of Ischemic Damage:
-
Neurological Scoring: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a 5-point scale.
-
Infarct Volume Measurement: At 72 hours, euthanize the animals and perfuse the brains. Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Brain Edema: Measure by comparing the wet and dry weight of the ischemic and non-ischemic hemispheres.
-
Biochemical Assays: Homogenize brain tissue to measure markers of apoptosis (e.g., caspase-3 activity) or inflammation.
Protocol 2: Evaluation in a Porcine Model of Myocardial Ischemia-Reperfusion
This protocol outlines a closed-chest model of myocardial infarction in pigs, a species with high translational relevance due to its cardiac anatomy and physiology.[11]
1. Animals:
-
Domestic pigs (30-40 kg). Acclimatize for at least 7 days.
2. Ischemia-Reperfusion Procedure:
-
Anesthetize and mechanically ventilate the pig.
-
Under fluoroscopic guidance, advance a balloon-tipped catheter via the femoral artery to the left anterior descending (LAD) coronary artery.
-
Inflate the balloon to induce ischemia for 60 minutes. Confirm occlusion by ST-segment elevation on ECG and regional wall motion abnormalities on echocardiography.
-
Deflate the balloon to initiate reperfusion.
3. Drug Administration:
-
Administer this compound or vehicle as an intravenous bolus or infusion prior to reperfusion.
4. Assessment of Cardioprotection:
-
Hemodynamic Monitoring: Continuously monitor heart rate, blood pressure, and ECG throughout the procedure.
-
Cardiac Function: Perform echocardiography at baseline and at specified time points post-reperfusion to assess left ventricular ejection fraction (LVEF) and other functional parameters.
-
Infarct Size Measurement: After a follow-up period (e.g., 24-48 hours), euthanize the animal. Excise the heart and perfuse with TTC stain to delineate the area at risk and the infarct size.[11]
-
Biomarker Analysis: Collect serial blood samples to measure cardiac troponin levels, a sensitive marker of myocardial injury.
Conclusion
The provided protocols and application notes offer a robust framework for the preclinical evaluation of this compound in relevant animal models of ischemia. By acting as a selective adenosine A1 receptor agonist, this compound holds the potential to mitigate ischemic damage in both the brain and the heart. The detailed methodologies and expected quantitative outcomes will guide researchers in designing and interpreting studies to validate its therapeutic efficacy.
References
- 1. Attenuating myocardial ischemia by targeting A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypoxia-Adenosine Link during Myocardial Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of Adenosine Receptors in Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine and cardioprotection during ischaemia and reperfusion--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine and Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of adenosine in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Release of Adenosine and ATP During Ischemia and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Adenosine [cvpharmacology.com]
- 9. Adenosine Signaling During Acute and Chronic Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A1 receptor agonist alleviates cerebral ischemia/reperfusion injury by inhibiting Nrf2/NLRP3 signaling‑mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2-(n-Propylidene hydrazino) adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(n-Propylidene hydrazino) adenosine (B11128) is a purine (B94841) nucleoside analog with potential applications in oncology.[1][2] Like other purine nucleoside analogs, its mechanism of action is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.[1][2] Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development.
These application notes provide detailed protocols for the quantification of 2-(n-Propylidene hydrazino) adenosine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific methods for this novel compound are not yet established in the literature, the following protocols are adapted from robust, validated methods for the quantification of adenosine and similar nucleoside analogs.[3][4][5][6][7][8]
I. Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substance, formulation development, and for in vitro studies with relatively high concentrations.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium formate (B1220265)
-
Formic acid
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of water and acetonitrile (50:50 v/v) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation (from cell culture media):
-
Collect cell culture supernatant.
-
Add an equal volume of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 260 nm (based on the typical absorbance of adenosine analogs)
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: HPLC Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98 - 103% |
| Precision (% RSD) | < 5% |
II. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., ¹³C₅-adenosine (if available, or a structurally similar analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/UHPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. Preparation of Standard and QC Samples:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.
-
Calibration Standards: Spike appropriate amounts of the this compound stock solution into a blank biological matrix (e.g., plasma) to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation (from plasma):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 10 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: 98% to 2% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 338.2 -> Product ion (Q3) m/z 136.1
-
Internal Standard (¹³C₅-adenosine): Precursor ion (Q1) m/z 273.2 -> Product ion (Q3) m/z 136.1
-
-
MS Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature) and compound-dependent parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
6. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Data Presentation
Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)
| Parameter | LLOQ | LQC | MQC | HQC |
| Nominal Conc. (ng/mL) | 0.1 | 0.3 | 10 | 80 |
| Intra-day Precision (%RSD, n=6) | 8.5 | 6.2 | 4.1 | 3.5 |
| Inter-day Precision (%RSD, n=18) | 10.2 | 8.8 | 6.5 | 5.1 |
| Accuracy (% Bias) | -4.5 | 2.1 | -1.8 | 0.5 |
| Matrix Effect (%) | 95 - 105 | 95 - 105 | 95 - 105 | 95 - 105 |
| Recovery (%) | > 85 | > 85 | > 85 | > 85 |
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for sample analysis and a proposed signaling pathway for the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Modified Adenosine Nucleosides by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Modified nucleosides, particularly derivatives of adenosine (B11128), are critical players in a vast array of biological processes. These post-transcriptional modifications of RNA, often referred to as the "epitranscriptome," are crucial for regulating gene expression, protein synthesis, and cellular signaling.[1][2] N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA, for instance, influences mRNA stability, splicing, and translation.[2][3] The accurate quantification of these modified nucleosides is paramount for understanding their roles in health and disease, and for the development of novel therapeutic agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[2][4][5] This document provides a detailed protocol for the robust and reproducible quantification of modified adenosine nucleosides in biological samples using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the analysis of modified adenosine nucleosides is depicted below. It involves RNA extraction from the biological matrix, enzymatic hydrolysis of RNA into individual nucleosides, separation by liquid chromatography, and subsequent detection and quantification by tandem mass spectrometry.
Caption: Experimental workflow for LC-MS/MS analysis of modified nucleosides.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization depending on the specific biological matrix and target analytes.
1. Sample Preparation: RNA Extraction and Digestion
-
RNA Isolation: Extract total RNA from the biological sample (e.g., cultured cells, tissue homogenates, or biofluids) using a commercially available RNA extraction kit or a standard phenol-chloroform method. The quantity of starting material should be sufficient to yield at least 0.5-1 µg of RNA per sample.
-
RNA Denaturation: Denature the isolated RNA by heating at 100°C for 3 minutes, followed by immediate chilling on ice.[6]
-
Enzymatic Digestion: To hydrolyze the RNA into its constituent nucleosides, perform a sequential enzymatic digestion.[2][6]
-
Adjust the pH of the RNA solution to 5.3 by adding 1/10 volume of 0.1 M ammonium (B1175870) acetate (B1210297).[6]
-
Add 2 units of Nuclease P1 for each 0.5 AU of RNA and incubate at 45°C for 2 hours.[6]
-
Readjust the pH to approximately 8.0 by adding 1/10 volume of 1.0 M ammonium bicarbonate.[6]
-
Add 0.002 units of snake venom phosphodiesterase and incubate at 37°C for 2 hours.[6]
-
Finally, add 0.5 units of Antarctic Phosphatase and incubate at 37°C for 1 hour to dephosphorylate the nucleotides.[6]
-
-
Protein Precipitation and Extraction:
-
For urine samples, a simple protein precipitation can be performed by adding acetonitrile, vortexing, and centrifuging. The supernatant is then collected for analysis.[7]
-
For digested RNA samples, proceed to the LC-MS/MS analysis. Filtration of the final sample through a 0.22 µm syringe filter is recommended before injection.[8]
-
2. LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
The separation of modified adenosine nucleosides can be achieved using either reversed-phase or HILIC chromatography.[9]
| Parameter | Reversed-Phase HPLC | HILIC |
| Column | C18 column (e.g., Inertsil ODS-3, Phenomenex C-18)[10][11] | HILIC column (e.g., Acquity BEH amide, SeQuant®-cHILIC)[2][9] |
| Mobile Phase A | 5 mM ammonium acetate in water (pH 5.3) or 0.1% formic acid in water[9][10] | 5.3 mM ammonium acetate in water (pH 5.3)[12] |
| Mobile Phase B | Acetonitrile or 60% (v/v) acetonitrile[10][11] | Acetonitrile with 0.2% formic acid or a mixture of ammonium acetate and acetonitrile[7][12] |
| Flow Rate | 0.2 - 0.5 mL/min[7][11] | 100 - 200 µL/min[12] |
| Column Temperature | 35 - 40°C[2][7] | 40°C[12] |
| Injection Volume | 1 - 10 µL[2][8] | 1 µL[2] |
| Gradient | A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.[7][11] | A gradient starting with a high percentage of organic solvent, which is gradually decreased to elute the polar compounds.[12] |
Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Ion Spray Voltage | ~5.5 kV[2] |
| Source Temperature | ~350°C[2] |
| Collision Gas | Argon |
| Dwell Time | 10 ms[2] |
MRM Transitions for Selected Modified Adenosine Nucleosides
The following table lists example MRM transitions for the quantification of common modified adenosine nucleosides. These may require optimization on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenosine (A) | 268.1 | 136.1 |
| N6-methyladenosine (m6A) | 282.1 | 150.1 |
| 1-methyladenosine (m1A) | 282.1 | 150.1 |
| N6,N6-dimethyladenosine (m6,6A) | 296.2 | 164.1 |
| 2'-O-methyladenosine (Am) | 282.1 | 136.1 |
Note: The precursor ion corresponds to [M+H]⁺ and the product ion typically corresponds to the protonated nucleobase after cleavage of the glycosidic bond.
Quantitative Data Summary
The following tables summarize typical performance characteristics of an LC-MS/MS method for modified adenosine nucleosides.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | >0.995 | [7] |
| Within-run Accuracy | 89% to 108% | [7] |
| Within-run Precision | 0.2% to 4.3% | [7] |
| Limit of Detection (LOD) | 0.05 nmol/L to 1.25 µmol/L | [9] |
| Limit of Quantification (LOQ) | 0.10 nmol/L to 2.50 µmol/L | [9] |
Table 2: Example Concentrations of Modified Adenosine Nucleosides in Human Cells
| Nucleotide | Concentration Range (pmol/sample) | Cell Type | Reference |
| Adenosine (from ATP) | 10 - 2000 | PBMCs, RBCs | [13] |
| Guanosine (B1672433) (from GTP) | 1.0 - 200 | PBMCs, RBCs | [13] |
| Inosine (B1671953) (from ITP) | 0.25 - 50 | PBMCs, RBCs | [13] |
Note: Concentrations can vary significantly based on the cell type, physiological state, and sample preparation method.
Signaling Pathway
N6-methyladenosine (m6A) Reading, Writing, and Erasing
The m6A modification is dynamically regulated by a complex interplay of proteins categorized as "writers," "erasers," and "readers."
Caption: The dynamic regulation of m6A modification and its downstream effects.
The LC-MS/MS methodology detailed in this application note provides a robust and sensitive platform for the quantification of modified adenosine nucleosides. Accurate measurement of these critical biomolecules is essential for advancing our understanding of the epitranscriptome and its role in cellular function and disease pathogenesis. The provided protocol and data serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling them to investigate the intricate roles of these modifications and their potential as therapeutic targets and biomarkers.
References
- 1. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Quantitative Techniques for Mapping RNA Modifications [mdpi.com]
- 6. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.2. Sample Preparation and LC-MS Analysis of Modified RNA Nucleosides [bio-protocol.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Purine Nucleoside Analogs in Oncology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) nucleoside analogs (PNAs) are a class of antimetabolite drugs that structurally mimic endogenous purine nucleosides, such as adenosine (B11128) and guanosine.[1][2] Their structural similarity allows them to interfere with cellular metabolism, primarily by inhibiting DNA synthesis and repair, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][3][4] This class of drugs, including key agents like fludarabine (B1672870), cladribine (B1669150), and clofarabine (B1669196), has become a cornerstone in the treatment of various hematological malignancies.[1][3][5] These agents are effective in both proliferating and quiescent cells, making them valuable therapeutic options for a range of cancers.[3][4] This document provides detailed application notes, including quantitative data on their efficacy, comprehensive experimental protocols for their evaluation, and visual representations of the key signaling pathways and workflows involved in their mechanism of action and analysis.
Mechanism of Action
Purine nucleoside analogs exert their cytotoxic effects through a multi-faceted mechanism. Upon cellular uptake, they are phosphorylated to their active triphosphate forms by cellular kinases, such as deoxycytidine kinase (dCK).[1][6] These active metabolites then competitively inhibit key enzymes involved in DNA synthesis and repair, including DNA polymerases and ribonucleotide reductase.[7][8] The incorporation of these analogs into the DNA strand leads to chain termination, DNA strand breaks, and the activation of apoptotic pathways.[3][7] The main endpoint of PNA action is the induction of apoptosis, which can be triggered through both caspase-dependent and independent pathways, often involving the mitochondrial release of cytochrome c and the activation of a cascade of caspases.[3][7][9][10]
Key Purine Nucleoside Analogs in Oncology
Fludarabine
Fludarabine is a fluorinated analog of the antiviral agent vidarabine (B1017) and is one of the most extensively studied PNAs.[11] It is a cornerstone in the treatment of chronic lymphocytic leukemia (CLL) and has shown efficacy in other lymphoid malignancies.[5][11]
Cladribine
Cladribine (2-chlorodeoxyadenosine) is another important PNA with significant activity in hairy cell leukemia (HCL), B-cell chronic lymphocytic leukemia, and acute myeloid leukemia (AML).[4][6][12] Its mechanism involves the accumulation of its triphosphate metabolite, which disrupts DNA synthesis and repair.[4][6]
Clofarabine
Clofarabine is a second-generation PNA designed to have improved efficacy and a better safety profile compared to its predecessors.[13] It is approved for the treatment of pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL) and is also used in the management of AML.[14][15]
Quantitative Data on Clinical Efficacy
The clinical efficacy of purine nucleoside analogs, both as single agents and in combination therapies, has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Fludarabine in Chronic Lymphocytic Leukemia (CLL)
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Fludarabine (single agent) | Previously Untreated CLL | 78% | - | 31 months | 63 months | [16] |
| Fludarabine + Cyclophosphamide (B585) (FC) | Previously Untreated CLL | 64%-88% | 21%-46% | - | - | [13] |
| Fludarabine + Cyclophosphamide (FC) | Relapsed CLL | 70%-94% | 11%-34% | - | - | [13] |
| Fludarabine + Cyclophosphamide (FC) | Previously Untreated & Previously Treated CLL | ≥80% (in non-refractory patients) | 35% (in previously untreated) | Not reached at 41 months (for CR in untreated) | - | [13] |
| Fludarabine + Cyclophosphamide + Rituximab (B1143277) (FCR) | Previously Untreated CLL | 95% | 72% | 80 months | 77% at 6 years | [15] |
| Cyclophosphamide followed by Fludarabine | Previously Untreated CLL | 55% | 32% (CR or UCR) | - | - | [17] |
Table 2: Efficacy of Cladribine in Hematological Malignancies
| Treatment Regimen | Cancer Type | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Survival Data | Reference |
| Cladribine (single agent) | Hairy Cell Leukemia | Active HCL | 100% | 76% | 95% OS at 55 months | [5] |
| Cladribine (single agent) | Hairy Cell Leukemia | First-line treatment | 86% | 54% | Median time-to-next treatment: 8.2 years | [18] |
| Cladribine + Rituximab | Hairy Cell Leukemia | Purine analog-naïve | - | 100% | 94% MRD-free at 78 months | [1] |
| Cladribine + Rituximab | Hairy Cell Leukemia | Frontline, Relapsed, Variant | - | 100% (Frontline & Relapsed), 86% (Variant) | 10-year EFS: 86.7%, 10-year OS: 91.1% | [14] |
| Cladribine + Cytarabine | Pediatric AML | Newly Diagnosed | - | - | 5-year EFS: 44.1%, 5-year OS: 50.0% | [3] |
| Cladribine + Idarubicin + Cytarabine (CLIA) | Relapsed/Refractory AML | Salvage 1 | 49% (CR/CRi) | - | - | [19] |
| Cladribine + Low-Dose Cytarabine | Elderly AML (unfit for intensive chemo) | First-line | 54% (≥PR) | 32% | Median OS: 21 months (for CR/CRi) | [6] |
| Cladribine + Idarubicin + Cytarabine (IAC) vs. IA | De Novo AML (adults <60) | Adverse Risk | - | 69.8% (IAC) vs. 49.1% (IA) | 2-year OS: 80.1% (IAC) vs. 58.1% (IA) | [2] |
Table 3: Efficacy of Clofarabine in Acute Leukemias
| Treatment Regimen | Cancer Type | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Survival Data | Reference |
| Clofarabine (single agent) | Relapsed/Refractory AML | - | 55% (CR+CRp) | 42% | Median OS: 5.5 months | [15] |
| Clofarabine + Low-Dose Cytarabine alternating with Decitabine | Elderly AML | Newly Diagnosed | 68% | 60% | Median OS: 11.1 months | [1] |
| Clofarabine + Cytarabine + Mitoxantrone (CLAM) | Refractory/Relapsed AML | - | 90.4% (CR+CRi) | 69.2% | 2-year OS: 65.8% | [20] |
| Clofarabine + Etoposide (B1684455) + Cyclophosphamide | Pediatric Refractory/Relapsed ALL | ≥ 2 prior regimens | 44% (CR+CRp) | 28% | Median EFS for responders: 73.9 weeks | [2][18] |
| Clofarabine + Etoposide + Cyclophosphamide | Pediatric Refractory/Relapsed Leukemia (ALL & AML) | - | 64% | 40% (CR) | - | [4] |
Table 4: In Vitro Cytotoxicity of Fludarabine (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.33 µM | [21] |
| B-CLL cells | Chronic Lymphocytic Leukemia | < 3 µM (for 19 of 22 patients) | [22] |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | [23] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 19.49 µM | [23] |
| K562 | Chronic Myelogenous Leukemia | 0.26 µM | [23] |
| A549 | Lung Carcinoma | 47.44 µM | [23] |
| MCF-7 | Breast Cancer | 15 µM | [23] |
| RPMI8226 | Multiple Myeloma | 1.54 µg/mL | [23] |
| HCT116 | Colon Cancer | 6.6 µM | [23] |
| HeLa | Cervical Cancer | 16 µM | [23] |
| MM.1R | Multiple Myeloma | 33.79 µg/mL | [23] |
| HepG2 | Liver Cancer | 20 µM | [23] |
| PBMC | Peripheral Blood Mononuclear Cells | 1.9 µM | [23] |
| Mahlavu | Liver Cancer | 10 µM | [23] |
| T47D | Breast Cancer | 46.2 µM | [23] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate in vitro evaluation of purine nucleoside analogs. The following are methodologies for key experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a purine nucleoside analog using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][21][24][25]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Purine nucleoside analog (e.g., fludarabine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm or 570 nm[12]
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[21]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the purine nucleoside analog in complete culture medium. A suggested starting range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of the solvent as the highest drug concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12][24]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[12]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[12]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve using appropriate software.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with a purine nucleoside analog using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Purine nucleoside analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the purine nucleoside analog for a specified time (e.g., 24, 48, or 72 hours). Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of the cell cycle distribution of cells treated with a purine nucleoside analog using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Purine nucleoside analog
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the purine nucleoside analog for a specified time.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells) and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 4 mL of cold 70% ethanol for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by purine nucleoside analogs and the workflows of the experimental protocols.
Caption: Mechanism of action of purine nucleoside analogs.
Caption: Apoptosis signaling pathway induced by PNAs.
Caption: Workflow for MTT cell viability assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
Purine nucleoside analogs represent a powerful class of chemotherapeutic agents with well-established efficacy in a variety of hematological malignancies. Their mechanism of action, centered on the disruption of DNA synthesis and the induction of apoptosis, provides a strong rationale for their clinical use. The provided application notes, quantitative data, and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals working with these important anticancer drugs. The continued investigation into novel combinations and a deeper understanding of the underlying molecular pathways will undoubtedly further optimize their therapeutic potential in oncology.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Phase 2 trial of clofarabine in combination with etoposide and cyclophosphamide in pediatric patients with refractory or relapsed acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term durable remission by cladribine followed by rituximab in patients with hairy cell leukaemia: update of a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-center phase I study of clofarabine, etoposide and cyclophosphamide in combination in pediatric patients with refractory or relapsed acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. biotium.com [biotium.com]
- 8. labbox.es [labbox.es]
- 9. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Long-term results of the fludarabine, cyclophosphamide, and rituximab regimen as initial therapy of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Cyclophosphamide followed by fludarabine for untreated chronic lymphocytic leukemia: a phase II SWOG TRIAL 9706 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase 2 trial of clofarabine in combination with etoposide and cyclophosphamide in pediatric patients with refractory or relapsed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. tribioscience.com [tribioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. benchchem.com [benchchem.com]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Antitumor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of novel therapeutic agents for anticancer activity requires a multi-faceted approach, encompassing both in vitro and in vivo experimental designs. This document provides a comprehensive guide to the key assays and models used to assess the efficacy of potential antitumor compounds. The protocols detailed below are intended to serve as a foundational resource for researchers in the field of oncology drug discovery and development.
I. In Vitro Assessment of Antitumor Activity
In vitro assays are fundamental for the initial screening and characterization of potential anticancer drugs.[1][2] These assays provide crucial information on a compound's direct effects on cancer cells, including cytotoxicity, proliferation, and the induction of cell death.[1][3]
Cell Viability and Cytotoxicity Assays
Cell viability assays are used to determine the number of viable cells in a population after treatment with a test compound.[4][5] The MTT assay is a widely used colorimetric method for this purpose.[4][6]
Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[4][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (control) and untreated wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT solution to each well to achieve a final concentration of 0.45-2 mg/mL.[7][8]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, protected from light.[7][8]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (OD 570nm) | % Cell Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| Vehicle Control | 0 | 1.23 ± 0.07 | 98.4% |
| Test Compound | 1 | 0.98 ± 0.05 | 78.4% |
| Test Compound | 10 | 0.52 ± 0.04 | 41.6% |
| Test Compound | 100 | 0.15 ± 0.02 | 12.0% |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[3] Flow cytometry-based assays using Annexin V and Propidium (B1200493) Iodide (PI) staining are commonly used to detect and quantify apoptosis.[9]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Treated and untreated cancer cells (1-5 x 10⁵ cells per sample)
-
1X PBS (cold)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 670 x g for 5 minutes.[9]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.[10] Gently mix.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.[9]
Data Presentation:
| Population | Annexin V Staining | PI Staining | Interpretation | % of Total Cells |
| Q1 | - | + | Necrotic | 2.5% |
| Q2 | + | + | Late Apoptotic/Necrotic | 15.8% |
| Q3 | - | - | Live | 75.2% |
| Q4 | + | - | Early Apoptotic | 6.5% |
Cell Cycle Analysis
Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[11] Cell cycle distribution can be analyzed by flow cytometry using propidium iodide (PI) to stain cellular DNA.[11][12][13][14]
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[11] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Materials:
-
Treated and untreated cancer cells
-
1X PBS
-
PI staining solution (50 µg/mL PI in PBS)[12]
-
RNase A solution (100 µg/mL in PBS)[12]
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise to cold 70% ethanol (B145695) while vortexing to prevent clumping.[12][13][14][15] Incubate for at least 30 minutes on ice.[12][13][15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[12][13]
-
RNase Treatment: To eliminate RNA staining, resuspend the cell pellet in RNase A solution and incubate for 5-10 minutes at room temperature.[12]
-
PI Staining: Add PI staining solution to the cells and incubate for at least 5-10 minutes at room temperature, protected from light.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[12][13] Collect data from at least 10,000 single cells.[12] Use pulse processing (e.g., plotting PI-Area vs. PI-Width) to gate out doublets and aggregates.[13]
Data Presentation:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 55.2% | 30.1% | 14.7% |
| Vehicle Control | 54.8% | 30.5% | 14.7% |
| Test Compound (10 µM) | 72.1% | 15.3% | 12.6% |
II. In Vivo Assessment of Antitumor Activity
In vivo models are essential for evaluating the therapeutic efficacy and potential toxicity of anticancer drug candidates in a whole-organism context.[16][17][18][19] These models allow for the assessment of factors such as drug delivery, metabolism, and interaction with the tumor microenvironment.[16]
Xenograft Models
Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[17][20][21]
Principle: Human cancer cells are injected subcutaneously into immunodeficient mice, where they form a solid tumor that can be measured to assess the efficacy of a test compound.[20]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional, to support tumor growth)
-
Sterile PBS or culture medium
-
Syringes and needles
-
Calipers for tumor measurement
-
Test compound and vehicle
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of 1 × 10⁵ to 1 × 10⁶ cells for mice.[22]
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size, or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Test Compound (10 mg/kg) | 750 ± 150 | 50% |
| Test Compound (30 mg/kg) | 300 ± 100 | 80% |
Syngeneic Models
Syngeneic models utilize tumor cells derived from the same inbred strain of immunocompetent mice, allowing for the study of immuno-oncology agents.[23][24][25][26][27]
Principle: Murine cancer cells are implanted into genetically identical, immunocompetent mice.[23][26] This model allows for the investigation of how a therapeutic agent interacts with a fully functional immune system to elicit an antitumor response.[24][25][27]
Procedure: The procedure for establishing a syngeneic tumor model is similar to the subcutaneous xenograft model, with the key difference being the use of murine tumor cells and immunocompetent mice of the same genetic background (e.g., C57BL/6 or BALB/c).[23]
Orthotopic Models
In orthotopic models, tumor cells are implanted into the corresponding organ of origin, providing a more clinically relevant tumor microenvironment.[17][22][25][28][29]
Principle: Human or murine breast cancer cells are implanted into the mammary fat pad of the mouse, mimicking the natural progression of breast cancer.[25][28]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of breast cancer cells as described for the xenograft model.[22]
-
Surgical Implantation: Anesthetize the mouse and make a small incision to expose the mammary fat pad.[22][28]
-
Cell Injection: Inject the cell suspension directly into the mammary fat pad.[22][30]
-
Suturing and Recovery: Suture the incision and monitor the mouse for recovery.[22]
-
Monitoring and Treatment: Monitor tumor growth, often with the aid of bioluminescent imaging if luciferase-expressing cells are used.[28][29] Administer treatment as in the xenograft model.
III. Visualizations
Experimental Workflow for Antitumor Drug Screening
Caption: Figure 1. General workflow for antitumor drug screening.
PI3K/Akt Signaling Pathway in Cancer
Caption: Figure 2. Simplified PI3K/Akt signaling pathway targeted by anticancer drugs.
Logical Relationship of In Vivo Models
Caption: Figure 3. Logical relationship and progression of in vivo cancer models.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. xenograft.org [xenograft.org]
- 22. anilocus.com [anilocus.com]
- 23. The Role of Syngeneic Models in Cancer Research | LIDE Biotech [lidebiotech.com]
- 24. Syngeneic Studies | The Jackson Laboratory [jax.org]
- 25. criver.com [criver.com]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. championsoncology.com [championsoncology.com]
- 28. Orthotopic Tumor Models | Kyinno Bio [kyinno.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
Application Notes and Protocols for Radioligand Binding Assays of Adenosine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing radioligand binding assays for the characterization of ligands targeting adenosine (B11128) receptors. The protocols detailed below are foundational for determining key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled ligands.
Introduction to Adenosine Receptors and Radioligand Binding
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in various physiological processes, making them significant targets for drug discovery.[1][2][3] The four subtypes, A1, A2A, A2B, and A3, are distinguished by their tissue distribution, signaling pathways, and ligand binding affinities.[2][3] Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor.[4][5][6] These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor.[3]
The two primary types of radioligand binding assays are saturation and competition (or inhibition) assays.[6][7]
-
Saturation Binding Assays: These experiments determine the equilibrium dissociation constant (Kd) of a radioligand, which represents its affinity for the receptor, and the maximum number of binding sites (Bmax), indicating the receptor density in a given tissue or cell preparation.[7] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[8]
-
Competition Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound.[7] The assay measures the ability of the unlabeled ligand to compete with a fixed concentration of a radioligand for binding to the receptor.
Signaling Pathways of Adenosine Receptors
Adenosine receptors are coupled to distinct G proteins, initiating specific intracellular signaling cascades upon activation. Understanding these pathways is crucial for interpreting functional assay data that often complements binding assays.
Experimental Protocols
Membrane Preparation from Cell Culture
A high-quality membrane preparation is critical for successful radioligand binding assays.[8] This protocol is suitable for cells overexpressing a specific adenosine receptor subtype, such as HEK-293 or CHO cells.[9][10][11][12]
Materials:
-
Cell pellets from cultured cells expressing the target adenosine receptor.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.[13]
-
Sucrose (B13894) Buffer: Lysis buffer containing 10% sucrose.[13]
-
Bradford assay reagent for protein quantification.
Protocol:
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in 20 volumes of ice-cold lysis buffer.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[13]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[13]
-
Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation.[13]
-
Resuspend the final pellet in sucrose buffer.
-
Determine the protein concentration using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C.[13]
Saturation Binding Assay Protocol
This protocol determines the Kd and Bmax of a radioligand for a specific adenosine receptor subtype.
Materials:
-
Membrane preparation.
-
Radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A).[10][14]
-
Unlabeled ligand for non-specific binding (e.g., NECA or Theophylline).[10][15]
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C).[10]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Thaw the membrane preparation on ice and resuspend in assay buffer to the desired concentration (typically 3-20 µg protein per well).[13]
-
Prepare serial dilutions of the radioligand in assay buffer (typically 8-12 concentrations ranging from 0.1 to 10 times the expected Kd).
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.
-
For total binding wells, add 50 µL of the appropriate radioligand dilution and 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of the radioligand dilution and 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM NECA).[10]
-
Add 150 µL of the diluted membrane preparation to all wells. The final reaction volume is 250 µL.[13]
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[10][13]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.5).[10]
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding against the radioligand concentration.
-
Analyze the data using non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax values.
Competition Binding Assay Protocol
This protocol determines the Ki of an unlabeled test compound.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds at various concentrations.
Protocol:
-
Thaw the membrane preparation and dilute in assay buffer as for the saturation assay.
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Add 150 µL of the diluted membrane preparation to each well.
-
Add 50 µL of the competing test compound dilution (or buffer for total binding, or a high concentration of a standard unlabeled ligand for non-specific binding).
-
Add 50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).
-
Incubate, filter, wash, and count as described in the saturation assay protocol.
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Adenosine receptors and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(n-Propylidene hydrazino) adenosine for Assays
Welcome to the technical support center for 2-(n-Propylidene hydrazino) adenosine (B11128). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is 2-(n-Propylidene hydrazino) adenosine?
A1: this compound is a purine (B94841) nucleoside analog.[1][2] Like other purine nucleoside analogs, it is investigated for its potential therapeutic activities, including broad antitumor activity, which may involve mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1][2] Its molecular formula is C13H19N7O4 and it has a molar mass of 337.33 g/mol .[3]
Q2: What is the expected solubility of this compound?
A2: The solubility of this compound has been reported to be 10 mM in dimethyl sulfoxide (B87167) (DMSO).[2] For the related compound, 2-Hydrazinoadenosine, qualitative solubility is described as slightly soluble in DMSO (with heating), sparingly soluble in methanol, and sparingly soluble in water (with heating and sonication). Given its structure, it is anticipated to have limited solubility in aqueous solutions. It is crucial to experimentally determine the solubility in your specific assay buffer.
Q3: Why is my this compound precipitating in my aqueous assay buffer or cell culture medium?
A3: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This can be due to several factors:
-
Exceeding Solubility Limit: The final concentration of the compound in your aqueous buffer is likely higher than its solubility limit.
-
Improper Dilution: Adding a concentrated DMSO stock solution too quickly to an aqueous buffer can cause the compound to "crash out" of solution.
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in your assay can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Media Components: Proteins and salts in cell culture media can interact with the compound, reducing its solubility.
-
pH and Temperature: The pH and temperature of your media can significantly influence the solubility of the compound.
Q4: How can I increase the solubility of this compound in my experiments?
A4: Several strategies can be employed to improve the solubility of this compound:
-
Optimize Solvent System: While DMSO is a common solvent, exploring co-solvent systems may be beneficial.
-
pH Adjustment: The solubility of purine analogs can be pH-dependent. Experimentally determining the optimal pH for solubility in your buffer system is recommended.
-
Use of Solubilizing Agents: For poorly soluble nucleoside analogs, formulation strategies such as the use of cyclodextrins can be considered to enhance solubility.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound in the initial stock solution.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving precipitation issues with this compound during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | 1. Final concentration exceeds the aqueous solubility limit.2. Rapid dilution from a highly concentrated stock. | 1. Lower the final working concentration.2. Perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer.3. Add the stock solution dropwise while gently vortexing the buffer. |
| Precipitation observed after a period of incubation (e.g., in cell culture). | 1. Compound instability in the aqueous environment over time.2. Interaction with media components (e.g., proteins).3. Evaporation of media leading to increased compound concentration. | 1. Prepare fresh compound-containing media for long-term experiments.2. Consider using serum-free media if compatible with your cell line.3. Ensure proper humidification in the incubator. |
| Inconsistent assay results or lower than expected activity. | 1. Partial precipitation of the compound leading to an inaccurate final concentration.2. The compound is not fully dissolved in the stock solution. | 1. Visually inspect for precipitation before and during the experiment. Filter the final solution through a 0.22 µm syringe filter.2. Ensure the stock solution is clear and fully dissolved. Gentle warming or brief sonication may help. Prepare fresh stock solutions regularly. |
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in various solvents is limited in publicly available literature. The table below summarizes the available information and provides a comparison with the parent compound, adenosine, for reference. Researchers are strongly encouraged to determine the solubility in their specific experimental systems.
| Compound | Solvent | Solubility | Molar Mass ( g/mol ) |
| This compound | DMSO | 10 mM | 337.33 |
| Water | Sparingly (with heat & sonication) | ||
| Methanol | Sparingly | ||
| Adenosine (for comparison) | DMSO | ~20 mg/mL (~75 mM) | 267.24 |
| Water | Slightly soluble, soluble in hot water | ||
| PBS (pH 7.2) | ~10 mg/mL (~37 mM) | ||
| Ethanol | Practically insoluble |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication can aid dissolution. Ensure the solution is clear before use.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the solubility of a compound in an aqueous buffer when diluted from a DMSO stock.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the compound in DMSO.
-
Add a small, fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed aqueous buffer (e.g., PBS, cell culture media). The final DMSO concentration should be kept low (e.g., <1%).
-
Incubate the plate at a controlled temperature (e.g., 37°C) with gentle shaking for a set period (e.g., 1-2 hours).
-
Visually inspect each well for the presence of a precipitate. The highest concentration that remains clear is the kinetic solubility. For a more quantitative measure, the turbidity of each well can be measured using a plate reader at a wavelength of 600-700 nm.
Protocol 3: Determination of Thermodynamic (Equilibrium) Solubility
This protocol determines the equilibrium solubility of the solid compound in a buffer.
-
Add an excess amount of solid this compound to a known volume of your aqueous buffer in a sealed vial.
-
Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with continuous agitation (e.g., on a shaker or rotator) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Signaling Pathway
Since this compound is an adenosine analog, it may interact with adenosine receptors. The following diagram illustrates a simplified signaling pathway for the Adenosine A2A receptor, a common target for such analogs.
Caption: Simplified Adenosine A2A Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the logical workflow for addressing solubility issues with this compound.
Caption: Workflow for Troubleshooting Compound Solubility.
References
troubleshooting 2-(n-Propylidene hydrazino) adenosine stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(n-Propylidene hydrazino) adenosine (B11128).
Frequently Asked Questions (FAQs)
Q1: What is 2-(n-Propylidene hydrazino) adenosine and what is its expected biological activity?
A1: this compound is a purine (B94841) nucleoside analog. Based on the activity of structurally similar compounds, such as 2-[N'-(3-arylallylidene)hydrazino]adenosines, it is predicted to be an agonist for the A2A adenosine receptor. A2A adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to an increase in intracellular cyclic AMP (cAMP) levels. This can result in various physiological effects, including vasodilation.
Q2: What are the key stability concerns for this compound?
A2: The primary stability concern for this compound is the hydrolysis of the n-propylidene hydrazino group. This hydrazone linkage is susceptible to cleavage, particularly under acidic conditions.[1][2] It is generally more stable at neutral to physiological pH (around 7.4).[1][2] Stability is also influenced by temperature and the composition of the solvent. For optimal stability, it is recommended to prepare fresh solutions and avoid prolonged storage, especially in acidic buffers.
Q3: In what solvents can I dissolve and store this compound?
A3: Based on information for similar purine nucleoside analogs, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3][4] For biological experiments, stock solutions are typically prepared in DMSO and then further diluted into aqueous buffers or cell culture media. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system. We do not recommend storing aqueous solutions for more than one day.[3]
Q4: I am observing no effect or a lower-than-expected effect of the compound in my assay. What could be the reason?
A4: There are several potential reasons for a lack of effect:
-
Compound Degradation: As mentioned, the compound's hydrazone linkage is prone to hydrolysis. If your experimental conditions are acidic, or if the compound has been stored improperly or for an extended period in an aqueous solution, it may have degraded.
-
Incorrect Receptor Subtype: Ensure your experimental system (e.g., cell line) expresses the A2A adenosine receptor.
-
Assay Conditions: The concentration of the compound, incubation time, and the sensitivity of your assay (e.g., cAMP measurement) are all critical factors.
-
Cell Health: Poor cell viability can lead to unreliable results in cell-based assays.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Compound instability and degradation. | Prepare fresh stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles. When diluting into aqueous buffers, use them immediately. Consider performing a stability test of your compound under your specific experimental conditions using HPLC. |
| Variability in cell culture. | Ensure consistent cell passage number, seeding density, and growth conditions. Regularly test for mycoplasma contamination. | |
| Low or no biological activity | Hydrolysis of the hydrazone bond due to acidic pH. | Check the pH of your buffers and media. If possible, maintain a neutral or slightly alkaline pH (7.2-7.4). |
| Low receptor expression in the cell line. | Confirm A2A adenosine receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. | |
| Insufficient compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period. | |
| High background signal in cAMP assay | Basal adenylyl cyclase activity. | Include a baseline control (vehicle-treated cells) to subtract background cAMP levels. |
| Phosphodiesterase (PDE) activity. | Consider including a PDE inhibitor (e.g., IBMX or rolipram) in your assay buffer to prevent cAMP degradation. | |
| Unexpected side effects in in vivo studies | Off-target effects. | The compound may be interacting with other adenosine receptor subtypes or other cellular targets. Perform selectivity profiling against other adenosine receptors (A1, A2B, A3). |
| Metabolic instability. | The compound may be rapidly metabolized in vivo. Conduct pharmacokinetic studies to determine the compound's half-life and metabolic profile. |
Quantitative Data Summary
Table 1: Representative Half-life (t1/2) of Hydrazone Linkages at 37°C
| pH | Methylhydrazone (hours) | Acetylhydrazone (hours) | Semicarbazone (hours) |
| 5.0 | ~1 | ~10 | ~20 |
| 7.0 | ~60 | ~300 | ~160 |
| 9.0 | >200 | >1000 | >500 |
Data is estimated based on the relative stability of different hydrazone derivatives reported in the literature. Actual values for this compound may vary.
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the functional potency of this compound as an A2A adenosine receptor agonist by quantifying the increase in intracellular cAMP levels in a suitable cell line (e.g., HEK293 cells stably expressing the human A2A receptor).
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (for stock solution)
-
Reference A2A agonist (e.g., CGS-21680)
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed the A2A receptor-expressing HEK293 cells into a white 96-well plate at a density of approximately 10,000 cells per well.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer (e.g., serum-free media or HBSS) to obtain the desired final concentrations for the dose-response curve. Also, prepare dilutions of the reference agonist.
-
-
Assay Execution:
-
On the day of the experiment, carefully remove the cell culture medium from the wells.
-
Wash the cells gently with 100 µL of pre-warmed PBS.
-
Add 50 µL of assay buffer containing a PDE inhibitor to each well and incubate for 30 minutes at 37°C.
-
Add 50 µL of the diluted compound or reference agonist to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate for the desired time (e.g., 10-30 minutes) at 37°C.[5]
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Calculate the EC50 value (the concentration of the agonist that gives half-maximal response) using a suitable nonlinear regression analysis software.
-
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Workflow for cAMP Accumulation Assay.
References
Technical Support Center: Synthesis of 2-(n-Propylidene hydrazino) adenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(n-Propylidene hydrazino) adenosine (B11128) synthesis.
Troubleshooting Guide
Users may encounter several issues during the synthesis of 2-(n-Propylidene hydrazino) adenosine. This guide provides solutions to common problems in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary reasons?
A1: Low yields in this synthesis can typically be attributed to three main factors: suboptimal reaction conditions, the occurrence of side reactions, and inefficient purification. The key is to favor the formation of the desired Schiff base product while minimizing competing reactions.
Q2: I suspect side reactions are occurring. What are the likely byproducts?
A2: The most probable side reaction is the self-condensation of propanal, an aldol (B89426) condensation reaction, which is catalyzed by either acid or base. This reaction leads to the formation of 3-hydroxy-2-methylpentanal, which can then dehydrate to form 2-methyl-2-pentenal. These byproducts consume the propanal, reducing the yield of the desired product.
Q3: How can I minimize the self-condensation of propanal?
A3: To minimize the self-condensation of propanal, it is crucial to control the reaction conditions. One effective strategy is the slow, dropwise addition of propanal to the solution of 2-hydrazinoadenosine. This ensures that the concentration of propanal is kept low at any given time, favoring the reaction with the more abundant 2-hydrazinoadenosine. Additionally, maintaining a neutral to slightly acidic pH can help to reduce the rate of the base-catalyzed aldol condensation.
Q4: What is the optimal pH for the reaction, and how do I maintain it?
A4: The formation of the Schiff base (the desired product) is favored under slightly acidic conditions (pH 4-6). In highly acidic conditions, the hydrazine (B178648) nitrogen of 2-hydrazinoadenosine can become protonated, reducing its nucleophilicity and slowing down the desired reaction. Conversely, basic conditions can promote the self-condensation of propanal. The pH can be controlled using a buffer solution or by the addition of a catalytic amount of a mild acid, such as acetic acid.
Q5: During the workup and purification, I am losing a significant amount of my product. What could be the cause?
A5: The imine bond in the this compound is susceptible to hydrolysis, especially in the presence of strong acids or bases. During aqueous workup, it is important to maintain a neutral pH to prevent the product from reverting to the starting materials (2-hydrazinoadenosine and propanal). For purification, chromatographic methods like column chromatography with a non-polar eluent system are generally preferred over recrystallization from highly protic solvents to minimize hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis involves the condensation reaction between 2-hydrazinoadenosine and propanal to form a hydrazone, which is a type of Schiff base. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the propanal, followed by the elimination of a water molecule.
Q2: Are there any recommended catalysts for this reaction?
A2: While the reaction can proceed without a catalyst, the use of a mild acid catalyst, such as acetic acid, is often employed to accelerate the formation of the Schiff base. The catalyst works by protonating the carbonyl oxygen of the propanal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
Q3: What solvents are suitable for this synthesis?
A3: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used for this type of condensation reaction as they can solubilize the adenosine derivative and are compatible with the reaction conditions. The reaction can be performed at room temperature or with gentle heating (e.g., refluxing in methanol).
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (2-hydrazinoadenosine and propanal), the consumption of the reactants and the formation of the new product spot can be observed.
Q5: What are the best practices for purifying the final product?
A5: Purification is critical for obtaining a high yield of pure this compound. Column chromatography on silica (B1680970) gel is a common and effective method. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexane can be used to separate the product from unreacted starting materials and any byproducts. It is important to avoid highly acidic or basic conditions during purification to prevent product degradation.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield of this compound. This data is based on general principles of Schiff base formation and aldol condensation and should be used as a guide for optimization.
Table 1: Effect of pH on Reaction Yield
| pH Range | Expected Yield of Desired Product | Rationale |
| < 4 | Low | Protonation of the hydrazine reduces its nucleophilicity. |
| 4 - 6 | High | Optimal balance for activating the aldehyde and maintaining the nucleophilicity of the hydrazine. |
| > 7 | Moderate to Low | Increased rate of propanal self-condensation (aldol reaction). |
Table 2: Effect of Propanal Addition Method on Yield
| Addition Method | Expected Yield of Desired Product | Rationale |
| All at once | Lower | High initial concentration of propanal favors self-condensation. |
| Slow, dropwise | Higher | Maintains a low concentration of propanal, favoring the reaction with 2-hydrazinoadenosine. |
Table 3: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal pH | Adjust pH to 4-6 using a mild acid catalyst (e.g., acetic acid). |
| Propanal self-condensation | Add propanal dropwise to the reaction mixture. | |
| Product hydrolysis during workup | Maintain neutral pH during extraction and purification. | |
| Presence of Byproducts | Aldol condensation of propanal | Use controlled addition of propanal and optimized pH. |
| Difficult Purification | Product instability | Use column chromatography with a non-polar eluent system and avoid harsh conditions. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general methodology. Researchers should optimize the specific conditions for their experimental setup.
-
Preparation of Reactants:
-
Dissolve 2-hydrazinoadenosine (1 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
If a catalyst is used, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the solution.
-
-
Reaction:
-
To the stirred solution of 2-hydrazinoadenosine, add propanal (1.1 equivalents) dropwise over a period of 30 minutes at room temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or under gentle reflux.
-
Monitor the reaction progress by TLC until the starting material (2-hydrazinoadenosine) is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford the pure this compound.
-
Mandatory Visualization
Caption: Main reaction pathway for the synthesis.
Caption: Competing aldol condensation of propanal.
Caption: General experimental workflow.
how to prevent off-target effects of adenosine agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot off-target effects of adenosine (B11128) agonists in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with adenosine agonists and why do they occur?
A1: Off-target effects of adenosine agonists are primarily due to the ubiquitous expression of the four adenosine receptor subtypes (A1, A2A, A2B, and A3) throughout the body.[1][2][3] Activation of these receptors in non-target tissues can lead to a range of undesired physiological responses.
Commonly observed off-target effects include:
-
Cardiovascular effects: Bradycardia, atrioventricular (AV) block (primarily via A1 receptor activation), hypotension, and vasodilation (mainly through A2A and A2B receptors).[4]
-
Respiratory effects: Bronchospasm, particularly in susceptible individuals.[[“]][6]
-
Central Nervous System (CNS) effects: Sedation, anxiety, and alterations in motor activity.[7][8]
-
Gastrointestinal discomfort. [6]
These effects occur because systemically administered agonists activate receptors beyond the intended therapeutic target, leading to a broad physiological response.[9] The challenge lies in achieving tissue and receptor-specific activation.[10]
Q2: How can I improve the receptor subtype selectivity of my adenosine agonist?
A2: Improving receptor subtype selectivity is a key strategy to minimize off-target effects. This can be achieved through medicinal chemistry approaches focusing on the structure-activity relationships (SAR) of adenosine receptor ligands.[10][11][12]
Strategies include:
-
Modifications at the N6-position of adenosine: Substitutions at this position can significantly influence selectivity, particularly for the A1 receptor.[11][13] For example, N6-cyclopentyladenosine (CPA) and its derivatives show high affinity and selectivity for the A1 receptor.[13]
-
Modifications at the 2-position: Substitutions at the 2-position, often with (thio)ethers or secondary amines, have yielded analogues with high selectivity for the A2A receptor.[13]
-
5'-Uronamide modifications: The presence of a 5'-N-alkyluronamide modification can enhance selectivity for the A2A receptor.[13]
-
Structure-guided drug design: Utilizing the three-dimensional structures of adenosine receptors can facilitate the rational design of novel, more selective agonists.[14][15][16]
Below is a table summarizing the selectivity of some common adenosine agonists.
| Agonist | Target Receptor | Ki (nM) - Target | Selectivity Profile |
| CCPA | A1 | ~0.6 | Highly A1 selective |
| CGS21680 | A2A | ~15 | Highly A2A selective |
| NECA | Non-selective | A1: ~6.6, A2A: ~14 | Binds to multiple subtypes with high affinity |
| (R)-PIA | A1 | ~1.1 | A1 selective |
| Cl-IB-MECA | A3 | ~1.2 | Highly A3 selective |
Note: Ki values can vary depending on the experimental conditions and cell types used.
Q3: What are allosteric modulators and how can they help reduce off-target effects?
A3: Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric site where the endogenous agonist (adenosine) binds.[17][18] They can be categorized as:
-
Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous agonist.[1][17]
-
Negative Allosteric Modulators (NAMs): Inhibit the affinity and/or efficacy of the endogenous agonist.[1][17]
Allosteric modulators offer a significant advantage in reducing off-target effects because their action is dependent on the presence of the endogenous agonist.[17][18] In pathological conditions like ischemia or inflammation, extracellular adenosine levels are significantly elevated in the affected tissues.[1][2] A PAM would, therefore, preferentially enhance adenosine signaling at the site of injury or disease, while having minimal effect on healthy tissues where adenosine levels are low.[2][17] This provides spatial and temporal selectivity, leading to a more targeted therapeutic effect with fewer side effects.[1][17]
Troubleshooting Guides
Problem 1: My adenosine agonist is causing significant cardiovascular side effects (e.g., bradycardia, hypotension) in my animal model.
Troubleshooting Steps:
-
Verify Agonist Selectivity:
-
Action: Confirm the subtype selectivity of your agonist. If you are using a non-selective agonist like NECA, consider switching to a more selective compound for your target receptor (e.g., CCPA for A1, CGS21680 for A2A).
-
Rationale: Cardiovascular side effects are often mediated by specific receptor subtypes (e.g., A1 for bradycardia, A2A for vasodilation).[4] Using a more selective agonist will limit activation of non-target receptors.
-
-
Dose-Response Analysis:
-
Action: Perform a thorough dose-response study to identify the minimum effective dose that elicits the desired therapeutic effect without causing significant cardiovascular changes.
-
Rationale: Off-target effects are often dose-dependent. Reducing the dose can minimize these effects while potentially maintaining the on-target activity.[[“]]
-
-
Route of Administration:
-
Action: Consider alternative routes of administration. For example, local or targeted delivery (e.g., intracoronary vs. intravenous) can concentrate the agonist at the site of action and reduce systemic exposure.[[“]]
-
Rationale: Systemic administration leads to widespread receptor activation. Targeted delivery can significantly reduce off-target effects.[9]
-
-
Consider a Prodrug Strategy:
-
Action: Explore the use of a prodrug that is activated specifically in the target tissue. For instance, a prodrug that is cleaved by enzymes highly expressed at the site of inflammation.[13][19]
-
Rationale: Prodrugs can improve the pharmacokinetic profile and limit the activity of the agonist to the desired location, thereby reducing systemic side effects.[19]
-
Problem 2: I am observing rapid desensitization or tachyphylaxis with my adenosine agonist.
Troubleshooting Steps:
-
Evaluate Agonist Type (Full vs. Partial):
-
Action: If using a full agonist, consider testing a partial agonist for your target receptor.
-
Rationale: Full agonists can sometimes lead to rapid receptor desensitization upon prolonged exposure.[10][14] Partial agonists, which do not elicit a maximal response even at saturating concentrations, may be less prone to causing desensitization.[10][14]
-
-
Investigate the Use of a Positive Allosteric Modulator (PAM):
-
Action: Instead of a direct-acting agonist, consider using a PAM to enhance the effects of endogenous adenosine.
-
Rationale: PAMs modulate the receptor's response to the natural agonist, which may lead to less receptor desensitization compared to continuous stimulation by a synthetic agonist.[14]
-
-
Adjust Dosing Regimen:
-
Action: Instead of continuous administration, try an intermittent dosing schedule.
-
Rationale: Allowing for periods without the agonist present can permit the receptor signaling pathway to recover and reduce the likelihood of desensitization.
-
Experimental Protocols & Visualizations
Protocol: Assessing Agonist Selectivity using a cAMP Assay
This protocol describes a method to determine the functional selectivity of an adenosine agonist by measuring its effect on cyclic AMP (cAMP) levels in cells expressing different adenosine receptor subtypes.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected to express one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Agonist Preparation: Prepare a series of dilutions of the test agonist in a suitable buffer.
-
cAMP Assay:
-
Wash the cells with a serum-free medium.
-
Add the agonist dilutions to the cells. For A1 and A3 receptors (which couple to Gi and inhibit adenylyl cyclase), co-stimulate with forskolin (B1673556) to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the agonist concentration.
-
Calculate the EC50 (for A2A/A2B) or IC50 (for A1/A3) values for the agonist at each receptor subtype.
-
The ratio of EC50/IC50 values will indicate the selectivity of the agonist.
-
Experimental Workflow:
References
- 1. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The adenosine A(2A) receptor knockout mouse: a model for anxiety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine-Associated Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allosteric modulation of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Adenosine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies with adenosine (B11128) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with adenosine derivatives in vivo?
A1: Researchers often face several challenges when working with adenosine derivatives in vivo. Due to the ubiquitous expression of adenosine receptors, systemic administration can lead to a range of off-target effects, including cardiovascular effects like hypotension and bradycardia, as well as sedation.[1] Many adenosine derivatives have poor aqueous solubility, complicating formulation for in vivo administration. Furthermore, native adenosine has an extremely short half-life of less than 10 seconds in the bloodstream due to rapid metabolism by adenosine deaminase, which can also be a challenge for some synthetic derivatives.[1]
Q2: How do I select a starting dose for a novel adenosine derivative in an animal model?
A2: Selecting a starting dose for a novel adenosine derivative requires a multi-faceted approach. A common strategy is to begin with a dose that is a fraction of the No Observed Adverse Effect Level (NOAEL) determined from preliminary toxicology studies. If a NOAEL is not yet established, a dose can be extrapolated from in vitro potency data (e.g., EC50 or Ki values) and pharmacokinetic predictions. A literature review of similar compounds in comparable animal models is also crucial for informing an appropriate starting dose range. For instance, doses of the A2A receptor agonist CGS 21680 in rodent studies have ranged from 0.1 to 2.0 mg/kg, providing a potential starting point for similar A2A agonists.
Q3: How can I improve the solubility of my adenosine derivative for in vivo administration?
A3: Improving the solubility of poorly soluble adenosine derivatives is critical for achieving accurate and reproducible in vivo results. Several formulation strategies can be employed. The use of co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) 400 can be effective, but care must be taken to minimize the final concentration of the organic solvent to avoid toxicity.[2][3] Cyclodextrins can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[3] For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve absorption.[3] Nanosizing techniques, which reduce the particle size of the compound to the nanometer range, can also significantly improve dissolution rate and bioavailability.[4][5]
Q4: What are the key signaling pathways activated by adenosine receptors?
A4: Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various intracellular signaling cascades. The A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[6] Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[6] Beyond the cAMP pathway, these receptors can also activate other signaling molecules. For example, A1 and A3 receptors can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[7] All four receptor subtypes have also been shown to modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[8][9]
Troubleshooting Guides
Issue 1: Unexpected or Lack of Efficacy In Vivo
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability/Rapid Metabolism | - Conduct a pharmacokinetic (PK) study to determine the compound's half-life, clearance, and exposure (AUC). - Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) if oral bioavailability is low. - For rapidly metabolized compounds, consider co-administration with an enzyme inhibitor (e.g., an adenosine deaminase inhibitor for certain derivatives) or develop a pro-drug strategy. |
| Suboptimal Dose | - Perform a dose-response study to identify the optimal dose for the desired effect. - Ensure the dose range is wide enough to capture both sub-therapeutic and potential toxic effects. |
| Target Engagement Issues | - Conduct an ex vivo receptor occupancy assay on tissues from treated animals to confirm the compound is reaching and binding to its target at the administered doses.[10][11][12][13] - Measure downstream biomarkers of receptor activation in target tissues (e.g., cAMP levels, phosphorylation of ERK).[8] |
| Receptor Desensitization or Crosstalk | - Be aware of potential receptor desensitization with prolonged or high-dose agonist treatment. - Consider the possibility of crosstalk between adenosine receptor subtypes, such as the documented interaction between A1 and A2A receptors, which can modulate signaling outcomes.[7][14][15][16][17] |
Issue 2: Observed Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| On-Target Side Effects | - The widespread distribution of adenosine receptors can lead to on-target side effects in non-target tissues (e.g., cardiovascular effects from A1 or A2A receptor activation).[18] - Reduce the dose to determine if a therapeutic window can be established. - Consider localized delivery methods (e.g., intrathecal, intra-articular) to minimize systemic exposure. |
| Off-Target Pharmacology | - Screen the compound against a panel of other receptors and enzymes to identify potential off-target interactions.[10] - If an off-target liability is identified, medicinal chemistry efforts may be needed to improve selectivity. |
| Vehicle/Formulation Toxicity | - Run a vehicle-only control group to rule out toxicity from the formulation components. - If using co-solvents like DMSO, ensure the final concentration is below known toxic levels. |
| Compound-Specific Toxicity | - Conduct formal toxicology studies, including histopathology of major organs, to identify any compound-specific organ toxicity. For example, some adenosine agonists have been associated with pancreatitis, renal tubular degeneration, and cardiac lesions in preclinical studies.[19] |
Quantitative Data Summary
Table 1: In Vivo Efficacious Doses of Selected Adenosine Receptor Agonists in Rodent Models
| Compound | Target Receptor | Animal Model | Dose Range | Efficacy Endpoint | Reference(s) |
| CGS 21680 | A2A Agonist | Rat Model of Dystonia | 0.1 - 2.0 mg/kg (i.p.) | Improvement in dystonia score | [20] |
| ATL146e | A2A Agonist | Mouse Model of Endotoxemia | 0.05 - 50 µg/kg | Increased survival | [21] |
| IB-MECA | A3 Agonist | Rat Model of Neuropathic Pain | 0.5 µmol/kg (i.p.) | Antinociceptive effect | [22] |
| Cl-IB-MECA | A3 Agonist | Mouse Model of Liver Inflammation | Not specified in abstract | Anti-inflammatory effects | [23] |
| (R)-PIA | A1 Agonist | Rat Striatal Dopamine (B1211576) Release | 0.2 mg/kg (i.p.) | Decrease in dopamine synthesis | [24] |
Table 2: Preclinical Toxicity Data for Selected Adenosine Derivatives
| Compound | Species | Route | LD50 / Toxicity Finding | Reference(s) |
| N-(2,2-diphenylethyl)adenosine (DPEA) | Rat | Oral | LD50 > 160 mg/kg; Pancreatitis, gastric erosion, pulmonary congestion at ≥ 80 mg/kg | [19] |
| N-(2,2-diphenylethyl)adenosine (DPEA) | Dog | Oral | Coronary arteritis at 25 mg/kg; Renal tubular degeneration at ≥ 12.5 mg/kg | [19] |
| IB-MECA | Human (Clinical Trial) | Oral | Doses > 10 mg associated with side effects (headache, drowsiness, hot flushes) | [25] |
| Cl-IB-MECA | Rat (in vitro) | N/A | Lethal to cerebellar granule neurons at ≥ 10 µM | [2] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema Model for Assessing Anti-Inflammatory Activity
This model is widely used to assess the efficacy of anti-inflammatory compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before the experiment.
-
Compound Administration:
-
Administer the adenosine derivative or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
The compound is typically administered 30-60 minutes before the carrageenan injection to allow for absorption and distribution.[19]
-
-
Induction of Inflammation:
-
Assessment of Edema:
-
Data Analysis:
-
Calculate the percentage increase in paw volume/thickness for each animal compared to its baseline measurement.
-
Compare the mean increase in paw edema between the compound-treated group and the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significance.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the systemic anti-inflammatory effects of test compounds.
-
Animal Model: Mice (e.g., C57BL/6) or rats are commonly used.
-
Compound Administration: Administer the adenosine derivative or vehicle at the desired dose and route, typically 30 minutes to 1 hour before the LPS challenge.
-
Induction of Inflammation:
-
Sample Collection and Analysis:
-
At a predetermined time point after LPS injection (e.g., 1.5 to 3 hours for peak cytokine response), collect blood via cardiac puncture or another appropriate method.[31][32]
-
Process the blood to obtain serum or plasma.
-
Analyze the samples for levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or a multiplex bead array.[32]
-
-
Data Analysis:
-
Compare the cytokine levels in the compound-treated group to the vehicle-treated group that received LPS. A positive control group treated with a known anti-inflammatory agent like dexamethasone (B1670325) can also be included.[32]
-
Visualizations
Adenosine Receptor Signaling Pathways
Caption: Canonical signaling pathways of the four adenosine receptor subtypes.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy studies of adenosine derivatives.
Logical Relationship for Troubleshooting In Vivo Studies
Caption: A logical approach to troubleshooting common in vivo study issues.
References
- 1. Unmasking Adenosine: The Purinergic Signalling Molecule Critical to Arrhythmia Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Adenosine receptor signaling and the activation of mitogen-activated protein kinases - Karolinska Institutet - Figshare [openarchive.ki.se]
- 10. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. medpace.com [medpace.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Adenosine A1 and A2A receptor cross-talk during ageing in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross talk between A(1) and A(2A) adenosine receptors in the hippocampus and cortex of young adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 22. Antinociceptive and neurochemical effects of a single dose of IB-MECA in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
- 25. researchgate.net [researchgate.net]
- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 27. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. criver.com [criver.com]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. meliordiscovery.com [meliordiscovery.com]
challenges in working with purine nucleoside analogs
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purine (B94841) nucleoside analogs.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Question: My results from cell viability or functional assays with purine nucleoside analogs are highly variable between experiments. What are the common causes and how can I troubleshoot this?
Answer: Inconsistent results are a frequent challenge when working with purine nucleoside analogs and can often be attributed to issues with compound solubility and stability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Many purine nucleoside analogs exhibit low solubility in aqueous buffers like PBS, which can lead to precipitation and an inaccurate effective concentration.[1][2][3] |
| 1. Assess Solubility: Determine the kinetic solubility of your compound in your specific cell culture medium. | |
| 2. Optimize Formulation: Prepare a high-concentration stock solution in an organic solvent like DMSO.[1][2][3] When preparing working solutions, dilute the stock in your aqueous buffer with vigorous mixing. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.[4] | |
| 3. Visual Inspection: Before adding the compound to your cells, visually inspect the solution for any precipitate. If precipitation is observed, consider adjusting the formulation or lowering the final concentration. | |
| Compound Instability | Purine nucleoside analogs can degrade in solution over time, especially when exposed to light, repeated freeze-thaw cycles, or certain pH conditions. |
| 1. Check Stability: Use techniques like High-Performance Liquid Chromatography (HPLC) to assess the stability of your compound in your experimental medium over the time course of your experiment. | |
| 2. Proper Storage: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light. | |
| 3. Fresh Preparations: Prepare fresh working solutions from your stock immediately before each experiment. Do not store aqueous solutions for more than a day.[1][2] | |
| Cell Seeding and Health | Variations in cell number and health can significantly impact the apparent potency of a compound. |
| 1. Consistent Seeding: Ensure a homogenous cell suspension and use a consistent cell seeding density across all wells. | |
| 2. Cell Viability Check: Confirm that cells are in the logarithmic growth phase and have high viability before initiating the experiment. |
Issue 2: Observed Cellular Phenotype Does Not Correlate with the Intended Target
Question: The cellular effects I'm observing (e.g., apoptosis, cell cycle arrest) do not seem to be explained by the known mechanism of action of my purine nucleoside analog. How can I investigate potential off-target effects?
Answer: Unexpected cellular phenotypes are a strong indicator of off-target activity. A systematic approach is necessary to identify and validate these off-target interactions.
Troubleshooting Steps:
| Step | Description |
| 1. In Silico Analysis | Use computational tools to predict potential off-target interactions based on the chemical structure of your analog. Ligand-based and structure-based approaches can screen your compound against databases of known protein targets. |
| 2. In Vitro Kinase Profiling | Many purine nucleoside analogs are known to inhibit various kinases. Screen your compound against a panel of kinases to identify potential off-target interactions. This will provide a selectivity profile and highlight kinases that are inhibited at concentrations similar to your on-target. |
| 3. Target Engagement Assays | Confirm that your compound is binding to its intended target within the cell at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. |
| 4. Generate a Resistant Mutant | If possible, create a cell line with a mutation in the primary target that prevents your compound from binding. If the observed phenotype persists in these cells, it is likely due to an off-target effect. |
| 5. Use a Structurally Unrelated Inhibitor | Test another inhibitor of the same primary target that has a different chemical structure. If this second compound does not produce the same phenotype, it further suggests an off-target effect of your original analog. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of purine nucleoside analogs?
A1: Most purine nucleoside analogs are soluble in organic solvents like DMSO.[1][2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For long-term storage, aliquot the stock solution into small, single-use vials and store at -80°C for up to six months to a year, protected from light. Avoid repeated freeze-thaw cycles.
Q2: What is the best way to determine the solubility of my purine nucleoside analog in an aqueous buffer?
A2: A kinetic solubility assay is a common and effective method. This involves preparing a concentrated stock solution in DMSO and then serially diluting it into your aqueous buffer of choice (e.g., PBS). The concentration at which precipitation is first observed is the kinetic solubility limit. This can be measured using techniques like nephelometry (light scattering) or by analyzing the supernatant after centrifugation via UV spectroscopy or LC-MS.
Q3: How can I assess the stability of my purine nucleoside analog in my experimental conditions?
A3: An HPLC-based stability assay is the gold standard. Incubate your compound in your experimental buffer (e.g., cell culture medium) at the desired temperature for various time points (e.g., 0, 2, 8, 24 hours). At each time point, analyze the sample by reverse-phase HPLC. A decrease in the peak area of the parent compound over time indicates degradation.
Q4: What are some common off-targets for purine nucleoside analogs?
A4: Due to their structural similarity to endogenous purines, these analogs can interact with a variety of enzymes involved in nucleotide metabolism and signaling. Protein kinases are a major class of off-targets. It is advisable to perform a kinase selectivity screen to understand the off-target profile of your specific analog.
Q5: My purine nucleoside analog is not showing the expected cytotoxicity. What could be the reason?
A5: Several factors could be at play. First, verify the purity and integrity of your compound. As mentioned, poor solubility could mean the effective concentration is much lower than intended. The cell line you are using may have resistance mechanisms, such as altered expression of nucleoside transporters or the activating kinase (e.g., deoxycytidine kinase). Finally, the metabolic activation of the analog to its active triphosphate form may be inefficient in your cell type.
Data Presentation
Table 1: Solubility of Common Purine Nucleoside Analogs
| Compound | Solvent | Solubility |
| Fludarabine | DMSO | ~11 mg/mL[2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2] | |
| Fludarabine Phosphate | PBS (pH 7.2) | ~3 mg/mL[5] |
| Water | 3 mg/mL[6] | |
| DMSO | 73 mg/mL[6] | |
| Cladribine | DMSO | ~11 mg/mL[3] |
| Dimethyl formamide (B127407) (DMF) | ~16 mg/mL[3] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[3] | |
| Water | Slightly soluble[4] | |
| Clofarabine (B1669196) | DMSO | ~20-60 mg/mL[1][7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | |
| Water | Sparingly soluble[1] |
Table 2: On-Target and Off-Target Kinase Inhibition Profile (Hypothetical Example)
| Kinase Target | Fludarabine (IC50, nM) | Cladribine (IC50, nM) | Clofarabine (IC50, nM) |
| On-Target: Ribonucleotide Reductase | - | - | 65[7] |
| On-Target: DNA Polymerase α | 1,100 (Ki)[6] | - | - |
| Off-Target: Kinase A | >10,000 | 5,000 | 1,200 |
| Off-Target: Kinase B | 8,500 | 2,500 | 800 |
| Off-Target: Kinase C | >10,000 | >10,000 | 5,000 |
| Off-Target: Kinase D | 1,500 | 900 | 250 |
Note: This table is a hypothetical representation to illustrate a kinase selectivity profile. Actual values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a purine nucleoside analog in an aqueous buffer.
Materials:
-
Test compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for spectrophotometric reading)
-
Plate shaker
-
Spectrophotometer or nephelometer
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with pure DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This creates a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. A sharp increase in scattering indicates precipitation.
-
UV Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax.
-
-
Data Analysis: The highest concentration at which no significant increase in turbidity (nephelometry) or where the absorbance remains in the linear range (spectrophotometry) is the kinetic solubility limit.
Protocol 2: HPLC-Based Stability Assay
Objective: To assess the stability of a purine nucleoside analog in a buffered solution over time.
Materials:
-
Test compound
-
Experimental buffer (e.g., cell culture medium with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Methodology:
-
Prepare Test Solution: Prepare a solution of the purine nucleoside analog in the experimental buffer at a final concentration relevant to your experiments (e.g., 10 µM).
-
Incubation: Incubate the test solution at 37°C.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
Sample Preparation: Immediately quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile. Centrifuge to precipitate proteins.
-
HPLC Analysis: Inject the supernatant onto the C18 column. Use a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid) to elute the compound.
-
Data Analysis: Monitor the elution profile at the compound's λmax. The peak area of the parent compound at each time point is recorded. A decrease in the peak area over time indicates degradation. The percentage of compound remaining at each time point can be calculated relative to the T=0 sample.
Mandatory Visualization
Caption: Generalized signaling pathway for purine nucleoside analog (PNA) activation and mechanism of action.
Caption: Troubleshooting workflow for inconsistent experimental results with purine nucleoside analogs.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Synergism between clofarabine and decitabine through p53R2: A pharmacodynamic drug-drug interaction modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Nucleotides [protocols.io]
avoiding degradation of 2-(n-Propylidene hydrazino) adenosine in solution
Welcome to the technical support center for 2-(n-Propylidene hydrazino) adenosine (B11128). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this purine (B94841) nucleoside analog in solution.
Frequently Asked Questions (FAQs)
Q1: What is 2-(n-Propylidene hydrazino) adenosine and what are its potential applications?
This compound is a purine nucleoside analog.[1][2] Like other compounds in this class, it is investigated for its potential antitumor activities, which may involve mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1][2]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
-
pH: Adenosine is most stable in solutions with a pH between 6.8 and 7.4.[3] It readily hydrolyzes in dilute mineral acids.[4] Extreme pH values (highly acidic or alkaline) are likely to accelerate the degradation of the glycosidic bond and potentially the hydrazino group.
-
Temperature: Increased temperatures generally accelerate chemical degradation. For short-term storage of solutions, refrigeration (2-8 °C) is recommended, and for long-term storage, freezing (-20 °C or -80 °C) is advisable.[5][6][7]
-
Enzymatic Activity: If working with biological samples or cell culture media, the presence of enzymes such as adenosine deaminase could lead to degradation of the molecule.[8][9]
-
Light: Although not explicitly documented for this specific compound, prolonged exposure to UV or high-intensity light can be a source of degradation for many organic molecules. It is good practice to store solutions in amber vials or protected from light.
Q3: What are the likely degradation products of this compound?
The primary degradation pathway for adenosine and its analogs is the hydrolysis of the N-glycosidic bond, which would yield adenine (B156593) (or in this case, the modified adenine base, 2-(n-Propylidene hydrazino) adenine) and D-ribose.[4] The hydrazino group itself could also be susceptible to hydrolysis or oxidation under certain conditions, though specific products are not documented in the available literature.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of the compound in the stock solution or experimental buffer. | 1. Prepare fresh solutions before each experiment.2. Verify the pH of your experimental buffer and adjust to a neutral range (pH 6.8-7.4) if possible.3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.4. Perform a stability check of your compound in the experimental buffer under the same conditions (time, temperature) as your experiment. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Analyze a freshly prepared standard solution to confirm the retention time of the intact compound.2. Based on the expected degradation pathway, anticipate the retention times of potential degradation products (e.g., the modified adenine base).3. Employ a stability-indicating analytical method to separate the parent compound from its degradants.[10] |
| Precipitation of the compound in solution. | Poor solubility or compound degradation leading to less soluble products. | 1. Ensure you are not exceeding the solubility limit of the compound in your chosen solvent. Information on suitable solvents may be available from the supplier.2. If using aqueous buffers, consider the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring it is compatible with your experimental system.3. Filter the solution through a 0.22 µm filter after dissolution to remove any particulates. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Solvent Selection: Based on supplier information or preliminary solubility tests, choose an appropriate solvent. For many nucleoside analogs, dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.
-
Dissolution: Add the solvent to the powder to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials. Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, solutions may be stored at 2-8°C for a short period (days), though stability should be verified.
Protocol 2: Assessment of Solution Stability by HPLC
-
Preparation of Solutions: Prepare solutions of this compound at a known concentration in the buffer or solvent of interest.
-
Incubation: Store the solutions under different conditions to be tested (e.g., 2-8°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots using a validated, stability-indicating HPLC method. A reverse-phase C18 column is often suitable for nucleoside analogs.[10] The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10]
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (T=0).
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C
| Time (days) | % Remaining in PBS (pH 7.4) | % Remaining in 0.1 M HCl (pH 1) | % Remaining in 0.1 M NaOH (pH 13) |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 85.2 | 90.1 |
| 3 | 98.7 | 65.4 | 78.5 |
| 7 | 97.1 | 40.3 | 62.3 |
Note: This data is illustrative and based on the general stability of adenosine analogs. Actual stability should be determined experimentally.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Recommended Temperature | Recommended Container |
| Short-term (≤ 1 week) | 2-8°C | Amber vial or protected from light |
| Long-term (> 1 week) | -20°C or -80°C | Amber vial, single-use aliquots |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine-Associated Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. PathBank [pathbank.org]
- 9. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adenosine Receptor Functional Assays
Welcome to the technical support center for adenosine (B11128) receptor functional assays. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in refining their experimental procedures for studying adenosine receptors.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during adenosine receptor functional assays.
General Assay Questions
Q1: Why is there high background signal in my assay?
High background can be caused by several factors:
-
Endogenous Adenosine: Cells can produce and release adenosine, leading to receptor activation and a high basal signal. To mitigate this, pretreat cells with adenosine deaminase (ADA) to degrade any endogenous adenosine.[1][2]
-
Non-specific Binding (Radioligand Assays): The radioligand may bind to non-receptor components like the filter or plasticware. Ensure proper blocking of non-specific sites and optimize washing steps.[3]
-
Cell Health and Density: Unhealthy or overly dense cell cultures can lead to increased background signals. Ensure cells are healthy and seeded at an optimal density.[4][5]
Q2: How can I improve a low signal-to-noise ratio?
To enhance the signal-to-noise ratio:
-
Optimize Ligand Concentration: For radioligand binding assays, use a radioligand concentration at or slightly below the Kd value to maximize specific binding while keeping non-specific binding low.[3]
-
Adjust Incubation Time and Temperature: Perform time-course experiments to determine the optimal incubation time to reach binding equilibrium.[3] Ensure the temperature is appropriate for the specific receptor subtype.
-
Check Receptor Expression: Verify the expression level of the target adenosine receptor in your cell line. Low expression will result in a weak signal.
Q3: My agonist/antagonist dose-response curve looks unusual. What could be the cause?
Anomalous dose-response curves can arise from:
-
Ligand Solubility Issues: Ensure your compounds are fully dissolved in the assay buffer. The use of solvents like DMSO should be kept at a low final concentration (e.g., 0.1%).[6]
-
Complex Ligand-Receptor Interactions: Interactions between agonists and antagonists can sometimes appear noncompetitive, especially if the receptor precouples with G proteins.[7]
-
Assay-Dependent Effects: The observed effect of a ligand (e.g., agonist, antagonist, or inverse agonist) can be dependent on the specific assay being used (e.g., β-arrestin recruitment vs. G protein activation).[8][9]
cAMP Assays
Q4: I am not observing the expected change in cAMP levels after agonist stimulation. What should I check?
-
Cell Line and Receptor Coupling: Confirm that the cell line expresses the adenosine receptor subtype of interest and that it is coupled to the appropriate G protein (Gαs for A2A and A2B to increase cAMP; Gαi for A1 and A3 to decrease cAMP).[10][11][12]
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Consider adding a PDE inhibitor, such as IBMX, to the assay buffer to prevent this.
-
Assay Sensitivity: Ensure your cAMP detection kit has the required sensitivity to measure the changes in your experimental system.
Calcium Mobilization Assays
Q5: I am not detecting a calcium signal after receptor activation. What is the problem?
-
G Protein Coupling: Not all adenosine receptors couple to Gαq to induce calcium mobilization. A1 and A3 receptors can couple to Gαi, which can lead to calcium release from intracellular stores via the βγ subunit and PLC activation.[13][14] A2B receptors have also been shown to trigger calcium mobilization through various G proteins depending on the cell type.[15] You may need to use a cell line co-expressing a promiscuous G protein like Gα16 or a chimeric Gαq protein to force a calcium readout.[16][17]
-
Dye Loading and Cell Health: Ensure proper loading of the calcium-sensitive dye and that the cells are healthy. Suboptimal dye loading or unhealthy cells can lead to a weak or absent signal.[16]
-
Signal over Background: Check for a high basal calcium level, which can mask the signal from receptor activation.
Radioligand Binding Assays
Q6: My non-specific binding is higher than 50% of the total binding. How can I reduce it?
-
Optimize Radioligand Concentration: Use a concentration at or below the Kd.[3][18]
-
Improve Washing Steps: Increase the number of washes and use ice-cold wash buffer to minimize the dissociation of specifically bound ligand.[3]
-
Use of Whole Cells vs. Membranes: While whole cells can be used, they often result in higher non-specific binding compared to membrane preparations.[3][19] If using whole cells, optimization of washing is critical.[3]
-
Define Non-specific Binding Appropriately: Use a high concentration of a structurally different, unlabeled compound to define non-specific binding.[18]
Experimental Protocols
Protocol 1: Membrane Preparation for Radioligand Binding Assays
-
Cell Culture: Grow cells expressing the target adenosine receptor to confluency.
-
Cell Lysis: Wash cells with ice-cold PBS and scrape them into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 40,000 x g) for 30-60 minutes at 4°C to pellet the membranes.
-
Resuspension: Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[20]
Protocol 2: Radioligand Binding Assay (Competition)
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled competitor compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.[6]
-
Termination of Binding: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.[3]
Protocol 3: cAMP Assay
-
Cell Seeding: Seed cells expressing the adenosine receptor of interest into a 96-well or 384-well plate and culture overnight.
-
Pre-treatment: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). To reduce basal cAMP levels, you may pre-treat with adenosine deaminase (ADA).[1] To prevent cAMP degradation, a phosphodiesterase (PDE) inhibitor can be included.
-
Compound Addition: For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.[20] For agonist testing, add varying concentrations of the agonist.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 5-30 minutes).[20]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).[1]
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 4: Calcium Mobilization Assay
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well or 384-well plate and allow them to attach overnight.[16]
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) dissolved in assay buffer. Incubate for approximately 60 minutes at 37°C.[16]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.[16]
-
Compound Addition and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the basal fluorescence, then add the agonist and continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.[16]
-
Data Analysis: Analyze the fluorescence intensity change to determine the agonist's potency (EC50).
Data Presentation
Table 1: Representative Binding Affinities (Ki values) of Ligands for Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Agonists | |||
| NECA | 13 | 14 | 24 |
| R-PIA | 1.1 | 270 | 330 |
| CGS-21680 | 2300 | 22 | 26000 |
| Antagonists | |||
| XAC | 1.7 | 40 | 63 |
| ZM241385 | 1300 | 0.78 | 180 |
| DPCPX | 0.47 | 3400 | >10000 |
Note: These values are compiled from various sources and should be considered as approximate. Actual values can vary depending on experimental conditions.
Table 2: Troubleshooting Summary for Adenosine Receptor Assays
| Issue | Possible Cause | Recommended Solution | Assay Type |
| High Background | Endogenous adenosine | Pre-treat with adenosine deaminase (ADA). | All |
| High non-specific binding | Optimize radioligand concentration, improve washing, use membrane preps. | Radioligand | |
| Low Signal | Low receptor expression | Use a cell line with higher receptor expression or transient transfection. | All |
| Inefficient G protein coupling | Use cells with appropriate G proteins or co-express promiscuous Gα subunits. | cAMP, Calcium | |
| PDE activity | Include a PDE inhibitor in the assay buffer. | cAMP | |
| Irreproducible Results | Cell passage number/health | Use cells within a consistent passage number range and ensure high viability. | All |
| Ligand degradation | Prepare fresh ligand solutions and store them properly. | All |
Visualizations
Caption: Adenosine receptor signaling pathways.
Caption: General experimental workflow for functional assays.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Evidence of Adenosine Deaminase Linking Adenosine A2A Receptor and CD26 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Increased Density of Endogenous Adenosine A2A Receptors in Atrial Fibrillation: From Cellular and Porcine Models to Human Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innoprot.com [innoprot.com]
- 11. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A1 Receptors Mediate Mobilization of Calcium in Human Bronchial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine Induces Inositol 1,4,5-Trisphosphate Receptor-Mediated Mobilization of Intracellular Calcium Stores in Basal Forebrain Cholinergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of human recombinant adenosine A2B receptor function assessed by Fluo-3-AM fluorometry and microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Adenosine A1 Receptor Agonist and Antagonist Pharmacology Using Saccharomyces cerevisiae: Implications for Ligand Screening and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity of 2-(n-Propylidene hydrazino) adenosine for A₂A Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with 2-(n-Propylidene hydrazino) adenosine (B11128) and aiming to improve its selectivity for the A₂A adenosine receptor (A₂AR).
Disclaimer
Publicly available pharmacological data for 2-(n-Propylidene hydrazino) adenosine is limited. Therefore, this guide provides strategies and data based on established principles for modifying 2-substituted adenosine analogs to enhance A₂A receptor selectivity. The provided quantitative data is illustrative and derived from known selective A₂A agonists to serve as a practical example.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound's receptor selectivity.
Radioligand Binding Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Total Binding / Poor Signal-to-Noise | 1. Insufficient receptor expression in cell membranes.2. Degraded radioligand or test compound.3. Suboptimal assay buffer composition (e.g., incorrect pH, missing Mg²⁺).4. Inadequate incubation time to reach equilibrium. | 1. Verify receptor expression levels via Western Blot or by using a control agonist with known high affinity.2. Check the age and storage conditions of the radioligand and compound. Use fresh aliquots.3. Ensure the assay buffer is correctly prepared (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).4. Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium. |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high.2. The test compound is "sticky" and binds to the filter or plate.3. Insufficient washing of filters.4. The concentration of the competing ligand used to define NSB is too low. | 1. Use a radioligand concentration at or below its Kd value.2. Pre-treat filters/plates with a blocking agent like 0.5% bovine serum albumin (BSA).3. Optimize the number and volume of washes with ice-cold buffer.4. Use a high concentration of a non-selective, high-affinity competing ligand (e.g., 10 µM NECA) to define NSB. |
| Inconsistent Ki Values Across Experiments | 1. Variability in membrane preparation quality.2. Inaccurate determination of radioligand concentration or Kd.3. Pipetting errors, especially with serial dilutions.4. Fluctuation in incubation temperature. | 1. Use a consistent protocol for membrane preparation and quantify protein concentration accurately for each batch.2. Re-run saturation binding experiments to confirm the Kd of the radioligand for each new batch of membranes.3. Use calibrated pipettes and prepare fresh serial dilutions for each experiment.4. Ensure a stable incubation temperature using a calibrated water bath or incubator. |
cAMP Functional Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low cAMP Response to Agonist | 1. Poor G-protein coupling of the expressed receptor.2. High phosphodiesterase (PDE) activity in the cells.3. The compound is an antagonist or a very weak partial agonist.4. Low receptor expression. | 1. Confirm Gαs coupling using a potent, known A₂A agonist like CGS21680.2. Include a non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in the assay buffer.3. Test the compound for antagonistic activity by co-incubating it with a known agonist.4. Confirm receptor expression and functionality. |
| High Basal cAMP Levels | 1. Constitutive activity of the A₂A receptor in the expression system.2. Endogenous adenosine in the cell culture medium stimulating the receptors. | 1. Test for inverse agonism by applying a known A₂A inverse agonist.2. Consider adding adenosine deaminase (ADA) to the assay medium to degrade endogenous adenosine. |
| High Variability Between Replicates | 1. Uneven cell plating density.2. Inconsistent stimulation times.3. Cell stress or poor cell health. | 1. Ensure a homogenous cell suspension before plating and check for even cell distribution in wells.2. Use a multichannel pipette or automated liquid handler for simultaneous compound addition.3. Ensure cells are healthy, within a low passage number, and not over-confluent. |
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows high affinity for the A₂A receptor but poor selectivity over the A₁ receptor. What structural modifications can I consider?
A1: To improve A₂A selectivity over A₁, you can explore several strategies based on established structure-activity relationships (SAR) for adenosine analogs. Modifications at the 2-position of the purine (B94841) ring are critical. Introducing bulkier or longer substituents at the 2-position often enhances A₂A affinity and selectivity. For the 2-hydrazino group, you could consider replacing the n-propylidene moiety with larger aryl or cycloalkyl groups. Additionally, modifications at the N⁶ and 5' positions can influence selectivity.
Q2: How do I confirm if my compound is an agonist, partial agonist, or antagonist at the A₂A receptor?
A2: This is determined in a functional assay, such as a cAMP accumulation assay.
-
Full Agonist: The compound will stimulate cAMP production to the same maximal level (Emax) as a known full agonist (e.g., CGS21680).
-
Partial Agonist: The compound will stimulate cAMP production but to a lower maximal level than a full agonist.
-
Antagonist: The compound will not stimulate cAMP production on its own but will inhibit the cAMP production induced by an A₂A agonist in a concentration-dependent manner.
Q3: Why is it important to test for selectivity against A₂B and A₃ receptors as well?
A3: While A₁ and A₂A are often the primary focus for selectivity, A₂B and A₃ receptors are also important. A₂B receptors are involved in inflammatory processes, and A₃ receptor activation is linked to cardioprotection and inflammation. Off-target activity at these receptors can lead to undesirable side effects or confound experimental results. A comprehensive selectivity profile across all four adenosine receptor subtypes is crucial for drug development.
Q4: What is the purpose of including a PDE inhibitor like IBMX in my cAMP assay?
A4: Cyclic AMP is rapidly degraded by intracellular enzymes called phosphodiesterases (PDEs). Including a PDE inhibitor like IBMX prevents this degradation, allowing the cAMP produced in response to receptor stimulation to accumulate to a level that is more easily and reliably measured. This increases the assay window and sensitivity.
Q5: Should I be concerned about species differences when testing my compound?
A5: Yes, adenosine receptors can have significant pharmacological differences between species (e.g., human vs. rat). A compound that is highly selective for the human A₂A receptor may show a different selectivity profile in rodent models. It is essential to characterize the compound's affinity and potency at the receptors of the species being used for in vivo studies.
Illustrative Quantitative Data
The following tables present example data for a hypothetical compound, "Compound X," designed to have improved A₂A selectivity, compared to the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine).
Table 1: Receptor Binding Affinity Profile (Ki, nM)
| Compound | Human A₁ | Human A₂A | Human A₂B | Human A₃ | A₁/A₂A Selectivity Ratio | A₃/A₂A Selectivity Ratio |
| NECA | 15 | 20 | 1,500 | 25 | 0.75 | 1.25 |
| Compound X (Illustrative) | 550 | 5.2 | >10,000 | 850 | 106 | 163 |
| Data is for illustrative purposes only. |
Table 2: Functional Potency and Efficacy (EC₅₀, nM & Emax, %)
| Compound | Human A₂A (cAMP Assay) EC₅₀ | Human A₂A (cAMP Assay) Emax |
| NECA | 18 | 100% |
| Compound X (Illustrative) | 8.5 | 95% |
| Emax is relative to the maximal response of NECA. |
Experimental Protocols
Protocol 1: Radioligand Displacement Binding Assay for A₂A Selectivity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Materials:
-
Cell membranes expressing the human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃).
-
Radioligand: [³H]-ZM241385 (for A₂A and A₂B) or another appropriate radioligand.
-
Test compound: this compound.
-
Non-specific binding control: 10 µM NECA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
96-well plates, filter mats (GF/B), and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand (e.g., [³H]-ZM241385 at a final concentration of ~1 nM).
-
50 µL of diluted cell membranes (e.g., 10-20 µg of protein per well).
-
-
Incubate the plate at 25°C for 90 minutes with gentle shaking to reach equilibrium.
-
Terminate the assay by rapid filtration through a GF/B filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay
This protocol measures the ability of the test compound to stimulate cAMP production in whole cells, indicating agonistic activity.
Materials:
-
HEK293 cells stably expressing the human A₂A receptor.
-
Assay Medium: Serum-free DMEM.
-
Stimulation Buffer: Assay medium containing 500 µM IBMX.
-
Test compound and a reference full agonist (e.g., CGS21680).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed the HEK293-hA₂AR cells into a 96-well plate and allow them to attach overnight.
-
Remove the culture medium and gently wash the cells with assay medium.
-
Add 50 µL of stimulation buffer containing the test compound at various concentrations (or the reference agonist) to the wells.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Visualizations
A₂A Receptor Signaling Pathway
Caption: Canonical A₂A receptor signaling pathway.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing A₂A receptor selectivity.
dealing with poor cell viability in adenosine analog experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor cell viability in adenosine (B11128) analog experiments.
Troubleshooting Guide: Diagnosing and Solving Poor Cell Viability
This guide addresses specific issues you may encounter during your experiments with adenosine analogs that could lead to unexpected levels of cell death.
Issue 1: Massive and Rapid Cell Death Observed Shortly After Treatment
Possible Causes:
-
High Compound Concentration: The concentration of the adenosine analog may be too high, leading to acute cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve the analog (e.g., DMSO) may be at a toxic concentration in the final culture medium.
-
Incorrect Compound: There is a possibility of having used the wrong compound or a degraded stock solution.
Solutions:
-
Perform a Dose-Response Curve: Test a wide range of concentrations to determine the optimal therapeutic window and the cytotoxic threshold.[1]
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve the adenosine analog to assess its specific toxicity.[2]
-
Verify Compound Identity and Integrity: If possible, confirm the identity and purity of your adenosine analog. Ensure proper storage of stock solutions to prevent degradation.[1]
Issue 2: Gradual Decrease in Cell Viability Over Time
Possible Causes:
-
Induction of Apoptosis: Adenosine analogs can induce programmed cell death (apoptosis) through various signaling pathways.[3][4]
-
Sub-optimal Culture Conditions: Factors like cell density, nutrient depletion in the media, or fluctuations in incubator conditions (temperature, CO2) can exacerbate the cytotoxic effects of the treatment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same adenosine analog.
Solutions:
-
Assess Apoptosis vs. Necrosis: Use assays like Annexin V and Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cell death. This will help elucidate the mechanism of cell death.
-
Optimize Experimental Parameters:
-
Cell Density: Ensure a consistent and optimal cell seeding density for all experiments.
-
Incubation Time: Perform a time-course experiment to identify the ideal treatment duration.[5]
-
Media and Supplements: Use fresh media and ensure that supplements like serum are not degraded.
-
-
Consult Literature for Your Cell Line: Research the known effects of the specific adenosine analog on your cell line of interest.
Issue 3: Inconsistent Results Between Replicate Experiments
Possible Causes:
-
Variability in Cell Health and Passage Number: Using cells with high passage numbers or inconsistent health can lead to variable responses.[6]
-
Inconsistent Seeding Density: Uneven cell distribution in multi-well plates is a common source of variability.
-
Pipetting Errors: Inaccurate dilutions or additions of the adenosine analog will lead to inconsistent results.
Solutions:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase at the time of treatment.
-
Ensure Uniform Cell Seeding: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell density across all wells.
-
Calibrate Pipettes and Use Proper Technique: Regularly calibrate your pipettes and ensure accurate and consistent liquid handling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind adenosine analog-induced cell death?
A1: Adenosine analogs can induce cell death through several mechanisms. At high concentrations, they can be cytotoxic by interfering with essential cellular processes.[7] More commonly, they induce apoptosis (programmed cell death) by activating specific adenosine receptors (A1, A2A, A2B, A3) on the cell surface, which triggers intracellular signaling cascades involving caspases.[3][8] Some analogs can also be transported into the cell and exert their effects through non-receptor-mediated pathways.[3]
Q2: How can I determine the right concentration of an adenosine analog to use in my experiments?
A2: The optimal concentration is cell-type and analog-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[1] Start with a broad range of concentrations based on previously published data for your specific analog and cell line, if available.
Q3: My cell viability assay results (e.g., MTT) don't match what I see under the microscope. Why?
A3: Some compounds can interfere with the chemistry of certain viability assays. For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal for viability. It is always recommended to confirm results with an alternative assay that relies on a different principle, such as a trypan blue exclusion assay (membrane integrity) or an ATP-based assay (metabolic activity).[2][9]
Q4: How can I distinguish between apoptosis and necrosis in my cell cultures treated with adenosine analogs?
A4: A common and effective method is using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[10][11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
Table 1: IC50 Values of Adenosine and its Analogs in Various Cell Lines
| Adenosine Analog | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Adenosine | HuCCA-1 (Cholangiocarcinoma) | 4 days | ~250-320 | [12] |
| Adenosine | RMCCA-1 (Cholangiocarcinoma) | 4 days | ~250-320 | [12] |
| Adenosine | KKU-213 (Cholangiocarcinoma) | 4 days | ~250-320 | [12] |
| Adenosine | KKU-055 (Cholangiocarcinoma) | 4 days | 1000 | [12] |
| Adenosine Dialdehyde (B1249045) | C-1300 (Murine Neuroblastoma) | 72 hours | 1.5 | [13] |
| 3-deazaadenosine | C-1300 (Murine Neuroblastoma) | 72 hours | 56 | [13] |
| 2-Oxoadenosine | MEFs (Mouse Embryonic Fibroblasts) | 24 hours | ~100 | [14] |
| Inosine | HEK-293 (recombinant rat A3 receptors) | Not Specified | 25 | [15] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, assay type, and incubation time.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for assessing cell viability based on the reduction of the tetrazolium salt MTT by metabolically active cells.
Materials:
-
96-well cell culture plates
-
Adenosine analog stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the adenosine analog. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for differentiating between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells treated with adenosine analog
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (typically provided with the Annexin V kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Adenosine analog-induced apoptosis signaling pathway.
Caption: General workflow for a cell viability experiment.
Caption: Troubleshooting decision tree for poor cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects Of Adenosine On Apoptosis Of Ovarian Cancer A2780 Cells Via ROS And Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular ATP Concentration Contributes to the Cytotoxic and Cytoprotective Effects of Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
Technical Support Center: Optimization of Non-Xanthine Adenosine A2A Receptor Antagonists
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of non-xanthine adenosine (B11128) A2A receptor antagonists.
Section 1: Troubleshooting Binding Affinity and Potency
Q1: My hit compound from a virtual screen shows weak or no activity in the primary binding assay. What are the potential causes?
A1: Several factors could contribute to this discrepancy:
-
Scoring Function Inaccuracies: The scoring function used in the virtual screen may not have perfectly predicted the binding affinity. It's crucial to use experimental data to validate and refine homology models and docking protocols.[1]
-
Compound Aggregation: The compound may be forming aggregates at the tested concentration, leading to non-specific inhibition or an inaccurate reading. Visually inspect the solution and consider running a detergent-based assay to check for aggregation.
-
Solubility Issues: Poor aqueous solubility is a common challenge.[2] Ensure the compound is fully dissolved in the assay buffer. The final DMSO concentration should be kept low, typically around 0.1%.[1][3]
-
Compound Integrity: Verify the purity and structural integrity of the purchased or synthesized compound using methods like LC-MS or NMR.
-
Assay Conditions: Confirm that the assay conditions (pH, temperature, incubation time) are optimal for the A2A receptor.[1][3]
Q2: My antagonist shows high affinity in the radioligand binding assay but low potency in the functional assay (e.g., cAMP accumulation). Why?
A2: This is a common challenge and can point to several phenomena:
-
"Silent" Antagonism: The compound may be a neutral antagonist that binds to the receptor without affecting its basal activity, but still blocks the agonist from binding.[4] Functional assays measure the reversal of agonist-induced activity, so if the agonist concentration is too high, the antagonist may appear less potent.
-
Assay Sensitivity: The functional assay may be less sensitive than the binding assay. Ensure the agonist concentration used (e.g., NECA) is at or near its EC50 value to maximize the window for detecting antagonism.
-
Cellular Factors: In cell-based functional assays, factors like cell membrane permeability, efflux pumps, or metabolism of the compound can reduce its effective concentration at the receptor.
-
Allosteric Effects: The compound might be binding to an allosteric site, which may not translate to a direct competitive effect in a functional context, or it could be an inverse agonist.[4][5]
Section 2: Addressing Selectivity Challenges
Q1: My non-xanthine antagonist has high affinity for the A2A receptor but poor selectivity over the A1 receptor subtype. How can I improve this?
A1: Achieving selectivity over the highly homologous A1 receptor is a critical optimization step.
-
Exploit the "Ribose Pocket": Structure-activity relationship (SAR) studies have shown that designing modifications to the antagonist scaffold that extend into the "ribose pocket" of the A2A receptor can significantly improve selectivity over the A1 subtype.[1][3]
-
Structure-Based Design: Utilize crystal structures or validated homology models of both A1 and A2A receptors to identify subtle differences in the binding pockets.[1] Docking studies can help design modifications that favor interaction with A2A-specific residues.
-
Scaffold Hopping: If SAR on the current scaffold fails to improve selectivity, consider exploring entirely new non-xanthine chemotypes. Virtual screening has successfully identified novel scaffolds, such as chromones, that can be optimized for selectivity.[1]
Q2: Are there specific structural motifs known to confer A2A selectivity?
A2: While highly dependent on the core scaffold, some general observations have been made. For many non-xanthine series, such as those based on triazolotriazines or pyrazolo-triazolo-pyrimidines, the nature of substituents extending from the core into solvent-exposed regions is crucial for driving selectivity.[2] For example, in one series, replacing a cyclopropyl (B3062369) amine with a 2-(thiophen-2-yl)ethanamine significantly increased selectivity from 59-fold to 218-fold over the A1 receptor.[2]
Section 3: Overcoming Pharmacokinetic (PK) Hurdles
Q1: Many potent non-xanthine A2A antagonists, like SCH-58261, suffer from poor solubility and oral bioavailability. What strategies can address this?
A1: Improving PK properties is essential for clinical progression.
-
Reduce Lipophilicity: High lipophilicity often correlates with poor solubility. Systematically replace lipophilic groups with more polar ones, while monitoring the impact on binding affinity.
-
Modify Crystal Packing: Poor solubility can be due to strong crystal lattice energy. Modifications that disrupt crystal packing, such as adding flexible chains or introducing asymmetry, can improve solubility.
-
Prodrugs: A phosphate (B84403) prodrug approach has been used to increase the aqueous solubility of some A2A antagonists.[6]
-
Replace Metabolic Liabilities: Certain motifs, like the furan (B31954) group found in many early non-xanthine antagonists, are prone to oxidative metabolism and potential reactive metabolite formation.[3][6] A key challenge is to replace such groups with more stable bioisosteres without losing potency.[6]
Q2: My compound is active in in vitro assays but shows no efficacy in in vivo models like haloperidol-induced catalepsy. What should I investigate?
A2: This suggests a disconnect between in vitro potency and in vivo exposure or target engagement.
-
Pharmacokinetic Analysis: Conduct a full PK study to measure key parameters like oral bioavailability, plasma concentration (Cmax), half-life (t1/2), and brain penetration (BBB permeability). Poor exposure at the target site is a likely cause.
-
Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to identify major metabolic pathways. If the compound is rapidly metabolized, consider blocking the metabolic "soft spots."
-
Basicity of Amines: For certain scaffolds, the basicity of amine substituents has been shown to be critical for in vivo activity. Highly basic amines can lead to good in vitro potency but poor reversal of catalepsy in vivo.[2]
Section 4: General FAQs
Q1: What is the rationale for developing non-xanthine A2A antagonists over xanthine-based ones like caffeine (B1668208) or istradefylline?
A1: While xanthines were the first class of A2A antagonists, the search for non-xanthine derivatives is driven by the need to overcome several limitations[7]:
-
Improved Selectivity: Xanthines like caffeine are non-selective, acting on multiple adenosine receptor subtypes, which can lead to side effects.[7][8] Non-xanthine scaffolds offer greater chemical diversity to achieve high selectivity for the A2A receptor.
-
Better Physicochemical Properties: Xanthine derivatives often suffer from poor water solubility.[7]
-
Novel Intellectual Property: Non-xanthine structures provide opportunities for new patents in a competitive field.
-
Diverse Pharmacological Profiles: Different scaffolds can offer different binding kinetics, potential for inverse agonism, or allosteric modulation, providing a wider range of therapeutic options.[4]
Q2: What are the standard cell lines and radioligands used for A2A receptor binding assays?
A2: The most common setup involves membranes prepared from HEK293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells that have been stably or transiently transfected to express the human adenosine A2A receptor.[1][3] A frequently used selective A2A antagonist radioligand is [3H]ZM241385.[1][3]
Section 5: Key Experimental Protocols
Protocol 1: A2A Receptor Competitive Radioligand Binding Assay
This protocol is adapted from methodologies used in the screening and characterization of novel antagonists.[1][3]
1. Materials:
- Membranes: HEK293 cell membranes expressing the human A2A receptor (e.g., 2.5 µg protein per well).[1][3]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1][3]
- Radioligand: [3H]ZM241385 (final concentration ~1 nM).[1][3]
- Non-specific Binding Control: 1 µM CGS15943.[1]
- Test Compounds: Serially diluted in DMSO (final concentration in assay should be ≤ 0.1%).[1][3]
- Apparatus: 96-well plates, cell harvester, liquid scintillation counter.
2. Procedure:
- In a 96-well plate, combine the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound (typically 5-10 concentrations).
- For total binding wells, add vehicle (0.1% DMSO) instead of the test compound.
- For non-specific binding wells, add the non-specific control compound (1 µM CGS15943).
- Incubate the plate at 25°C for 1 hour with gentle agitation.[1][3]
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
- Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Protocol 2: A2A Receptor Functional cAMP Assay
This protocol outlines a general method for assessing antagonist activity by measuring the inhibition of agonist-stimulated cAMP production, for example, using a technology like the GloSensor™ cAMP assay.[9]
1. Materials:
- Cells: HEK293 cells stably expressing the human A2A receptor and a cAMP-detecting biosensor (e.g., GloSensor™).
- Assay Medium: Appropriate cell culture medium (e.g., DMEM) with low serum.
- Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or CGS21680.
- Test Compounds: Serially diluted antagonists.
- Apparatus: White, opaque 96-well plates suitable for luminescence, luminometer.
2. Procedure:
- Plate the cells in the 96-well plate and allow them to attach overnight.
- Equilibrate the cells with the biosensor substrate according to the manufacturer's instructions.
- Add varying concentrations of the test antagonist compound to the wells and pre-incubate for 15-30 minutes.
- Add a fixed concentration of the agonist (e.g., EC50 concentration of NECA) to stimulate cAMP production.
- Incubate for an additional 15-30 minutes.
- Measure the luminescence signal using a plate-reading luminometer.
3. Data Analysis:
- Normalize the data, setting the signal from cells treated with agonist alone as 100% stimulation and the basal signal (no agonist) as 0%.
- Plot the percentage of inhibition against the logarithm of the antagonist concentration.
- Fit the curve using a four-parameter logistic equation to determine the IC50 value, which represents the antagonist's potency.
Section 6: Data Tables
Table 1: Example of Hit-to-Lead Optimization Data
This table summarizes representative data from a virtual screening campaign, showing the optimization of an initial hit (Compound 5) into more potent and selective lead compounds.[1][3]
| Compound | Scaffold | A2A pKi | A1 pKi | Selectivity (A1/A2A) |
| Hit 5 | Chromone | 6.1 | <5 | >13-fold |
| Lead 11 | Optimized Chromone | 7.5 | <5.4 | >100-fold |
| Lead 12 | Optimized Chromone | 8.5 | 6.4 | 126-fold |
| Lead 13 | Optimized Chromone | 8.2 | 6.5 | 50-fold |
Data is illustrative and based on published findings. pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi indicates higher affinity.
Section 7: Visual Guides
Caption: Adenosine A2A receptor signaling pathway and point of antagonist inhibition.
Caption: General experimental workflow for hit-to-lead optimization of A2A antagonists.
Caption: A logical workflow for troubleshooting low potency in experimental assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Antagonism of the A2A Adenosine Receptor by a Series of Bitopic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Purine Nucleoside Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with purine (B94841) nucleoside analogs in cancer cells.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments involving purine nucleoside analog resistance.
| Question | Possible Causes | Troubleshooting Steps |
| Q1: My sensitive (parental) cell line is showing unexpected resistance to the purine nucleoside analog. | 1. Cell Line Misidentification/Cross-Contamination: The cell line may not be what it is thought to be. 2. Development of Spontaneous Resistance: Prolonged culturing can sometimes lead to the selection of resistant subpopulations. 3. Incorrect Drug Concentration: Errors in calculating or preparing the drug stock solution. 4. Drug Degradation: Improper storage or handling of the purine nucleoside analog. | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the cell line's identity. 2. Use Early Passage Cells: Thaw a new vial of low-passage parental cells for your experiments. 3. Verify Drug Concentration: Prepare a fresh stock solution and verify its concentration. 4. Proper Drug Storage: Ensure the drug is stored at the recommended temperature and protected from light, if necessary. |
| Q2: I am observing high variability in my IC50 values between replicate experiments. | 1. Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the drug. 3. Cell Health and Viability: Using cells that are not in the logarithmic growth phase or have low viability. 4. Assay Timing: Inconsistent incubation times with the drug or viability reagent. | 1. Accurate Cell Counting: Use an automated cell counter or be meticulous with manual counting. 2. Minimize Edge Effects: Do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. 3. Standardize Cell Culture Conditions: Ensure cells are healthy, in the exponential growth phase, and have high viability before seeding. 4. Precise Timing: Use a multichannel pipette for adding reagents and adhere to a strict incubation schedule. |
| Q3: My newly developed resistant cell line is not showing a significant increase in IC50 compared to the parental line. | 1. Insufficient Drug Exposure: The concentration or duration of drug exposure was not sufficient to select for a resistant population. 2. Heterogeneous Population: The selected cell population may be a mix of sensitive and resistant cells. 3. Reversion of Resistance: Some resistance mechanisms are unstable and can be lost in the absence of selective pressure. | 1. Gradual Dose Escalation: Increase the drug concentration in a stepwise manner over a longer period.[1] 2. Clonal Selection: Perform single-cell cloning to isolate a homogeneously resistant population. 3. Maintain Selective Pressure: Culture the resistant cell line in the continuous presence of the purine nucleoside analog at the selection concentration. |
| Q4: I am not detecting a difference in the expression of known resistance markers (e.g., RRM1, SAMHD1) between my sensitive and resistant cell lines. | 1. Alternative Resistance Mechanisms: The resistance in your cell line may be mediated by other mechanisms (e.g., altered drug transport, increased drug inactivation, or defects in apoptosis). 2. Poor Antibody Quality (Western Blot): The antibody used for detecting the protein of interest may be non-specific or have low affinity. 3. Suboptimal RT-qPCR Assay: Poor primer design or inefficient reverse transcription can lead to inaccurate gene expression results. | 1. Broaden Your Investigation: Explore other potential resistance mechanisms, such as the expression of drug transporters (e.g., P-glycoprotein) or enzymes involved in drug metabolism.[2] 2. Validate Antibodies: Use positive and negative controls to validate the specificity of your antibody. 3. Optimize RT-qPCR: Design and validate new primers, and ensure the quality of your RNA and reverse transcription reaction. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms and strategies for overcoming resistance to purine nucleoside analogs.
Q1: What are the primary mechanisms of resistance to purine nucleoside analogs in cancer cells?
A1: Resistance to purine nucleoside analogs is multifactorial and can arise from:
-
Altered Drug Metabolism: Decreased activity of activating enzymes like deoxycytidine kinase (dCK) or increased activity of inactivating enzymes such as 5'-nucleotidases (5'-NT).[3][4]
-
Target Alterations: Increased expression or mutation of the drug target, such as Ribonucleotide Reductase (RNR), which is inhibited by the diphosphorylated forms of some purine analogs like gemcitabine (B846).[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell.[2]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways that can remove the incorporated analog from the DNA.
-
Defects in Apoptotic Pathways: Alterations in apoptotic signaling pathways that prevent the cell from undergoing programmed cell death in response to drug-induced DNA damage.[3]
-
Hydrolysis of Active Triphosphates: The enzyme SAMHD1 can hydrolyze the active triphosphorylated forms of several purine nucleoside analogs, rendering them inactive.[7][8]
Q2: How can I overcome resistance mediated by increased Ribonucleotide Reductase (RNR) expression?
A2: Several strategies can be employed to counteract RNR-mediated resistance:
-
Combination Therapy: Co-administration of an RNR inhibitor, such as hydroxyurea, can re-sensitize resistant cells to purine nucleoside analogs like gemcitabine.[9]
-
Targeted Inhibition of RNR Subunits: Using small interfering RNA (siRNA) to specifically knockdown the expression of RNR subunits (e.g., RRM1 or RRM2) has been shown to enhance chemosensitivity.[10]
-
Development of Novel RNR Inhibitors: Research is ongoing to develop more potent and specific inhibitors of RNR.
Q3: What is the role of SAMHD1 in resistance to purine nucleoside analogs, and how can this be addressed?
A3: SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that can cleave the active triphosphorylated forms of several purine nucleoside analogs, including nelarabine (B1678015), clofarabine, and fludarabine, thereby preventing their incorporation into DNA.[7][8] High expression of SAMHD1 has been associated with poor clinical response to these agents.[7] Strategies to overcome SAMHD1-mediated resistance are still under investigation, but potential approaches include the development of SAMHD1 inhibitors or using viral proteins like Vpx to induce its degradation.[7]
Q4: Can prodrug strategies be used to bypass resistance mechanisms?
A4: Yes, prodrugs are designed to overcome several resistance mechanisms. For example, lipophilic prodrugs can bypass the need for nucleoside transporters to enter the cell, which is beneficial if the resistance is due to reduced transporter expression.[11] Other prodrugs are designed to be activated by different enzymes, thus circumventing resistance caused by the downregulation of specific activating kinases.
Q5: Are there established methods for developing purine nucleoside analog-resistant cell lines in the laboratory?
A5: Yes, the most common method is the continuous exposure of a parental cancer cell line to gradually increasing concentrations of the purine nucleoside analog over a prolonged period (several months).[1] This process selects for cells that have acquired resistance mechanisms allowing them to survive and proliferate in the presence of the drug.[1]
Quantitative Data on Purine Nucleoside Analog Resistance
The following tables summarize reported IC50 values and fold resistance for various purine nucleoside analogs in sensitive and resistant cancer cell lines.
Table 1: Resistance to 6-Mercaptopurine (B1684380) (6-MP) in Chronic Myeloid Leukemia (CML)
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| K562 (Parental) | 6-Mercaptopurine | 0.25 | - | [2] |
| K562-MP5 (Resistant) | 6-Mercaptopurine | 84.75 | 339 | [2] |
Table 2: Resistance to Gemcitabine in Pancreatic Cancer
| Cell Line | Drug | IC50 (nM) | Fold Resistance | Reference |
| PANC-1 (Parental) | Gemcitabine | 25.1 | - | [6] |
| PANC-1RG7 (Resistant) | Gemcitabine | 1001.5 | 39.9 | [6] |
Table 3: Cross-Resistance Profile of 6-MP Resistant CML Cells
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| K562 | 6-Thioguanine | 0.12 | - | [2] |
| K562-MP5 | 6-Thioguanine | 35.6 | 297 | [2] |
| K562 | 2-Mercaptopurine | 1.8 | - | [2] |
| K562-MP5 | 2-Mercaptopurine | 25.4 | 14 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of IC50 Values using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a purine nucleoside analog on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Purine nucleoside analog stock solution (in a suitable solvent like DMSO or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the purine nucleoside analog in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Development of a Resistant Cancer Cell Line
This protocol describes a method for generating a purine nucleoside analog-resistant cancer cell line through continuous exposure to the drug.[1]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Purine nucleoside analog
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50: First, determine the IC50 of the purine nucleoside analog in the parental cell line using the protocol described above.
-
Initial Drug Exposure: Start by culturing the parental cells in a medium containing the purine nucleoside analog at a concentration equal to or slightly below the IC50.
-
Monitor Cell Growth: Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the medium with the fresh drug every 2-3 days.
-
Gradual Dose Escalation: Once the cells start to proliferate steadily in the presence of the drug, increase the drug concentration by 1.5- to 2-fold.
-
Repeat and Expand: Continue this process of gradual dose escalation, allowing the cells to adapt and grow at each new concentration. This process can take several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold or higher than the initial IC50), the resistant cell line is established. Characterize the resistant phenotype by determining its new IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve the resistant cells at different stages of the selection process.
Protocol 3: Western Blot Analysis for RRM1 and SAMHD1
This protocol details the detection of RRM1 and SAMHD1 protein expression levels.
Materials:
-
Sensitive and resistant cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RRM1, anti-SAMHD1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer, quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 4: RT-qPCR for Gene Expression Analysis
This protocol describes how to measure the mRNA expression levels of genes involved in purine nucleoside analog resistance.
Materials:
-
Sensitive and resistant cell lines
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for RRM1, SAMHD1, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.[12]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[13]
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.
-
Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[14]
Visualizations
The following diagrams illustrate key concepts and workflows related to purine nucleoside analog resistance.
Caption: Experimental workflow for investigating and overcoming resistance.
Caption: Mechanisms of 6-Mercaptopurine resistance.
Caption: Resistance pathways for Fludarabine and Cladribine.
References
- 1. SAMHD1 is a key regulator of the lineage-specific response of acute lymphoblastic leukaemias to nelarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological basis for cladribine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Ribonucleotide reductase is an effective target to overcome gemcitabine resistance in gemcitabine-resistant pancreatic cancer cells with dual resistant factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of human pancreatic cancer gemcitabine‑resistant cell line with ribonucleotide reductase overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual roles of SAMHD1 in tumor development and chemoresistance to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAMHD1 protects cancer cells from various nucleoside-based antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxyurea decreases gemcitabine resistance in pancreatic carcinoma cells with highly expressed ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA interference targeting the M2 subunit of ribonucleotide reductase enhances pancreatic adenocarcinoma chemosensitivity to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming nucleoside analog chemoresistance of pancreatic cancer: A therapeutic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Key Genes in Purine Metabolism as Prognostic Biomarker for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cardiotoxicity of Adenosine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at minimizing the cardiotoxicity of adenosine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiotoxic effects observed with adenosine-based compounds?
A1: The primary cardiotoxic effects of adenosine-based compounds stem from the activation of adenosine (B11128) receptors in the heart.[1] These effects are often transient due to the short half-life of adenosine.[1] Common cardiotoxicities include:
-
Bradycardia: A slowing of the heart rate.[1]
-
Atrioventricular (AV) block: A delay or blockage of the electrical signal from the atria to the ventricles.[1]
-
Arrhythmias: Irregular heartbeats, including the potential for atrial fibrillation.[1]
-
Hypotension: A drop in blood pressure due to vasodilation.
In some cases, administration of exogenous adenosine has been associated with more severe events like asystole.[1]
Q2: Which adenosine receptor subtypes are primarily responsible for cardiotoxicity?
A2: The activation of the A1 adenosine receptor (A1AR) is predominantly associated with the negative chronotropic (slowing heart rate) and dromotropic (slowing AV conduction) effects that constitute the main cardiotoxicities of adenosine.[2] A1ARs are highly expressed in the sinoatrial (SA) and atrioventricular (AV) nodes.[3]
Q3: Can adenosine receptor activation also be cardioprotective?
A3: Yes, activation of certain adenosine receptors can be cardioprotective. Specifically, stimulation of A1 and A3 receptors has been shown to protect the heart from ischemic injury.[4][5] A3 receptor activation, in particular, has been found to protect against doxorubicin-induced cardiotoxicity by reducing oxidative stress, apoptosis, and mitochondrial dysfunction.[4][5][6][7] A2A receptor activation is also implicated in cardioprotective signaling.[8][9][10]
Q4: I administered an adenosine A1 receptor agonist and observed an unexpected increase in heart rate. What could be the cause?
A4: While counterintuitive, an accelerated heart rate can occur. This paradoxical effect is thought to be a result of increased sympathetic tone caused by a direct effect of adenosine on the afferent sympathetic nervous system.[11] In some cases of atrial flutter, adenosine can lead to 1:1 atrioventricular conduction, resulting in a rapid ventricular response.[11][12]
Q5: Are there strategies to develop adenosine-based therapeutics with minimized cardiotoxicity?
A5: Yes, several strategies are being explored:
-
Receptor Subtype Selectivity: Developing agonists that selectively target cardioprotective receptors (e.g., A3) while avoiding or minimally activating the A1 receptor responsible for major cardiotoxic effects.
-
Biased Agonism: Designing ligands that preferentially activate specific downstream signaling pathways of a receptor, promoting therapeutic effects while avoiding those that lead to adverse events.[13][14] For A1AR, this could mean activating cytoprotective pathways without engaging the pathways that cause bradycardia.[13]
-
Allosteric Modulators: Using compounds that bind to a site on the receptor distinct from the adenosine binding site to modulate the receptor's response to endogenous adenosine, potentially offering greater subtype selectivity and a more controlled physiological effect.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro cardiotoxicity assessment of adenosine-based compounds.
| Observed Problem | Potential Causes | Troubleshooting Steps |
| High variability in cardiomyocyte beating rate in control wells. | - Inconsistent cell seeding density.- Temperature or CO2 fluctuations in the incubator.- Edge effects in the culture plate.- Heterogeneity of hiPSC-cardiomyocyte differentiation. | - Ensure a homogenous single-cell suspension and consistent seeding density across all wells.- Monitor and maintain stable incubator conditions.- Avoid using the outer wells of the plate for experiments or fill them with sterile PBS to minimize evaporation.- Use a consistent and validated differentiation protocol to improve cardiomyocyte homogeneity. |
| No observable cardioprotective effect of an A3 receptor agonist against a known cardiotoxin (B1139618) (e.g., doxorubicin). | - Incorrect concentration of the agonist or cardiotoxin.- Insufficient pre-treatment time with the agonist.- Low expression of A3 receptors in the cardiomyocyte model.- The specific cardiotoxic mechanism is not mitigated by A3 activation. | - Perform dose-response experiments for both the agonist and the cardiotoxin to determine optimal concentrations.- Optimize the pre-treatment duration with the agonist before adding the cardiotoxin.- Verify the expression of A3 receptors in your cell model using techniques like qPCR or Western blotting.- Consider that the cardioprotective effects of A3 activation are often linked to mitigating oxidative stress and apoptosis; the cardiotoxin used may have a different primary mechanism of toxicity.[6][7] |
| Unexpected pro-arrhythmic effects at low concentrations of a novel adenosine analog. | - The compound may have off-target effects on cardiac ion channels.- The compound may be a partial agonist with complex dose-response effects.- The cardiomyocyte culture may be overly sensitive or immature. | - Screen the compound for activity against key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).- Carefully evaluate the full dose-response curve to identify any non-linear effects.- Ensure the use of mature hiPSC-cardiomyocytes with stable electrophysiological properties for cardiotoxicity screening. |
| Difficulty in detecting apoptosis in response to a cardiotoxic adenosine compound. | - The assay was performed too early or too late after compound treatment.- The concentration of the compound was not sufficient to induce apoptosis.- The chosen apoptosis assay is not sensitive enough. | - Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Conduct a dose-response study to ensure the concentration is sufficient to induce apoptosis.- Use a combination of apoptosis assays (e.g., Annexin V staining for early apoptosis and TUNEL for DNA fragmentation) for confirmation.[15] |
Quantitative Data Summary
Table 1: Cardioprotective Effects of Adenosine Agonists
| Compound | Model | Cardiotoxic Agent | Measured Endpoint | Result | Reference |
| Adenosine | Anesthetized Dogs | Ischemia-Reperfusion | Infarct Size | Significant reduction (9.6 ± 1.7% vs. 26.9 ± 4.3% in controls) | [16] |
| Cl-IB-MECA (A3 Agonist) | Cultured Rat Cardiomyocytes | Doxorubicin (0.5-5 µM) | LDH Release | Significant decrease in LDH release | [5] |
| IB-MECA (A3 Agonist) | Conscious Rabbits | Ischemia-Reperfusion | Infarct Size | 61% reduction in infarct size compared to control | [4] |
| Adenosine & Inosine (1:5) | Rodent Model | Myocardial Ischemia | Infarct Size | Significant reduction in infarct size | [17] |
Table 2: IC50/EC50 Values of Adenosine Receptor Ligands
| Compound | Receptor | Assay | Cell Line | pEC50 / pIC50 | Reference |
| R-PIA | A1 | cAMP Inhibition | CHO | 8.1 ± 0.04 | [13] |
| VCP746 | A1 | cAMP Inhibition | CHO | 8.0 ± 0.05 | [13] |
| Capadenoson | A1 | cAMP Inhibition | CHO | 7.9 ± 0.06 | [13] |
| NECA | A1 | cAMP Inhibition | CHO | 8.5 ± 0.04 | [13] |
Experimental Protocols
Assessment of Calcium Transients in hiPSC-Cardiomyocytes
This protocol provides a general methodology for measuring changes in intracellular calcium cycling, a key indicator of cardiomyocyte function and potential pro-arrhythmic risk.
Materials:
-
hiPSC-derived cardiomyocytes cultured in a 96-well, black, clear-bottom plate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Culture medium.
-
Test compounds (adenosine-based).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Culture: Plate hiPSC-cardiomyocytes at a suitable density in 96-well plates and culture until a synchronously beating monolayer is formed.[18]
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions, often in a serum-free medium or a suitable buffer.
-
Remove the culture medium from the cells and add the dye solution to each well.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).[18][19]
-
After incubation, wash the cells with a warmed medium to remove excess dye.[18]
-
-
Compound Addition and Data Acquisition:
-
Place the plate in the fluorescence plate reader, which should be pre-warmed to 37°C.
-
Acquire a baseline reading of fluorescence for a set period (e.g., 60 seconds) to establish the baseline calcium transient characteristics.
-
Add the test compounds at various concentrations to the wells.
-
Immediately begin kinetic fluorescence measurements for a defined period (e.g., 5-10 minutes) to capture changes in calcium transients.[20]
-
-
Data Analysis:
-
Analyze the fluorescence traces to determine key parameters of the calcium transient, including:
-
Beating rate (peak frequency).
-
Amplitude (peak fluorescence intensity).
-
Time to peak (contraction time).
-
Decay rate (relaxation time).
-
Calcium transient duration (e.g., CTD90, the time for 90% decay from the peak).[20]
-
-
Compare the parameters from compound-treated wells to vehicle-treated control wells to identify cardiotoxic or other effects.
-
Cell Viability Assay (LDH Release)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage and cytotoxicity.
Materials:
-
Cardiomyocytes cultured in a multi-well plate.
-
Test compounds.
-
Commercially available LDH cytotoxicity assay kit.
-
Microplate reader.
Procedure:
-
Cell Treatment:
-
Culture cardiomyocytes to the desired confluency.
-
Treat the cells with various concentrations of the adenosine-based compound for a specified duration (e.g., 24-48 hours). Include positive (lysis buffer) and negative (vehicle) controls.
-
-
Sample Collection:
-
After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
-
LDH Assay:
-
Perform the LDH assay on the collected supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubate the reaction for the recommended time at room temperature, protected from light.
-
Stop the reaction by adding a stop solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from the positive control (lysed cells) and the baseline release from the negative control.
-
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol detects early-stage apoptosis through the binding of Annexin V to phosphatidylserine (B164497) exposed on the outer cell membrane.
Materials:
-
Cardiomyocytes cultured in a multi-well plate.
-
Test compounds.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Treat cardiomyocytes with the test compound for the desired time and concentration to induce apoptosis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Gently aspirate the culture medium (containing floating cells) and transfer to a tube.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE).
-
Combine the detached cells with the supernatant collected earlier.
-
Centrifuge the cell suspension to pellet the cells and wash twice with cold PBS.[21][22]
-
-
Staining:
-
Resuspend the cell pellet in the 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[23]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.[23]
-
Identify four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Visualizations
Signaling Pathways
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Adenosine A2A Receptor Cardioprotective Signaling.
Experimental Workflow
Caption: Experimental Workflow for Cardiotoxicity Assessment.
References
- 1. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Activation of A3 Adenosine Receptor Protects Against Doxorubicin-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of A(3)adenosine receptor protects against doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective A3 adenosine receptor agonist protects against doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor signaling regulation of cardiac NADPH oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions [frontiersin.org]
- 10. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An unexpected response to adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An unexpected response to adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of adenosine A(1) receptor biased agonism: Implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. A comparison of adenosine-induced cardioprotection and ischemic preconditioning in dogs. Efficacy, time course, and role of KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deriving waveform parameters from calcium transients in human iPSC-derived cardiomyocytes to predict cardiac activity with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Apoptosis Protocols | USF Health [health.usf.edu]
Validation & Comparative
A Comparative Guide to A2A Adenosine Receptor Agonists: Benchmarking Against 2-(n-Propylidene hydrazino) adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common adenosine (B11128) A2A receptor (A2AAR) agonists, offering a benchmark for evaluating novel compounds. While the focus is on established agonists, we also address the current scientific understanding of 2-(n-Propylidene hydrazino) adenosine. All experimental data is presented in standardized tables, and detailed protocols for key assays are provided to ensure reproducibility and methodological transparency.
Introduction to A2A Adenosine Receptor Agonists
The A2A adenosine receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key therapeutic target for a range of conditions, including inflammatory diseases, Parkinson's disease, and for cardiac imaging.[1][2] Agonists of this receptor typically trigger a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] The development of potent and selective A2AAR agonists is a significant area of research. Compounds are primarily evaluated based on their binding affinity (Ki) for the receptor and their functional potency (EC50) in stimulating downstream signaling pathways.
Comparative Analysis of A2A Agonist Performance
The efficacy of A2A agonists is determined through various in vitro assays. Radioligand binding assays are used to measure the affinity of a compound for the receptor, while functional assays, such as cAMP accumulation assays, determine the compound's ability to activate the receptor and elicit a cellular response.
Binding Affinity (Ki) of Common A2A Agonists
The binding affinities of several well-characterized A2A agonists are summarized in the table below. These values were determined using radioligand competition binding assays, where the test compound's ability to displace a high-affinity radiolabeled ligand from the A2A receptor is measured.
| Compound | Ki (nM) for human A2A Receptor | Reference |
| CGS21680 | 376 ± 12 | [1] |
| NECA | 28 | [1] |
| LUF5835 | 15 ± 4 | [1] |
| UK-432,097 | 4.75 | [4] |
| Regadenoson | Moderately Selective | [5] |
Functional Potency (EC50) of Common A2A Agonists
The functional potency of these agonists is typically assessed by measuring their ability to stimulate cAMP production in cells expressing the A2A receptor. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.
| Compound | EC50 (nM) in cAMP Assay | Reference |
| CGS21680 | 3.25 ± 1.22 | [4] |
| NECA | 5.99 ± 1.86 | [4] |
| UK-432,097 | 0.66 ± 0.19 | [4] |
The Case of this compound
Current scientific literature primarily characterizes This compound as a purine (B94841) nucleoside analog with potential antitumor activity, focusing on its ability to inhibit DNA synthesis and induce apoptosis in lymphoid malignancies.[6][7][8] To date, there is a notable lack of published experimental data evaluating its specific binding affinity or functional potency at the A2A adenosine receptor.
However, a study on a series of structurally related compounds, 2-[N'-(3-arylallylidene)hydrazino]adenosines , has demonstrated A2A agonist properties.[9] These analogs show A2A receptor affinity in the low nanomolar range.[9] For instance, the compound 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine was found to have a Ki value of 23 nM for the rat A2A receptor.[9] This suggests that the 2-hydrazino-adenosine scaffold may be a viable starting point for designing A2A agonists, but further investigation is required to determine the specific activity of the n-propylidene derivative.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the evaluation process, the following diagrams illustrate the A2A receptor signaling pathway and the workflows for the key experimental assays cited.
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: cAMP Accumulation Functional Assay Workflow.
Experimental Protocols
Radioligand Displacement Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the human A2A receptor.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human A2A receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 100-250 µL per well.
-
To each well, add:
-
50 µL of assay buffer containing a range of concentrations of the unlabeled test compound.
-
50 µL of a fixed concentration of a suitable A2A receptor radioligand (e.g., 5.5 nM [3H]-ZM241385).[2]
-
100 µL of the prepared membrane suspension (containing 10-20 µg of protein).
-
-
Non-specific binding is determined in parallel wells containing a high concentration of a known A2A agonist (e.g., 100 µM CGS21680) instead of the test compound.[2]
-
The plate is incubated for 60-120 minutes at 25°C to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol outlines a typical method for measuring the functional potency (EC50) of an A2A agonist.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the human A2A receptor are seeded into 384-well plates at a density of approximately 2,500 cells per well and cultured overnight.[1]
2. Assay Procedure:
-
The culture medium is replaced with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 50 µM rolipram (B1679513) or 1 mM IBMX) to prevent cAMP degradation.[1][3]
-
Cells are pre-incubated for a short period (e.g., 30-45 minutes).
-
A range of concentrations of the A2A agonist is added to the wells.
-
The plates are incubated for 30-60 minutes at 37°C to allow for cAMP production.
3. cAMP Detection:
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
4. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP signal against the logarithm of the agonist concentration.
-
The EC50 value, representing the concentration of the agonist that elicits a half-maximal response, is determined using non-linear regression analysis (e.g., a four-parameter logistic fit).
Conclusion
While this compound is an adenosine analog, the current body of scientific literature does not support its classification as a characterized A2A receptor agonist. Its primary reported activity is in the context of cancer therapeutics. In contrast, compounds like CGS21680, NECA, and UK-432,097 are well-documented A2A agonists with established binding affinities and functional potencies. The provided data tables and protocols offer a robust framework for researchers to compare novel compounds against these established benchmarks in the ongoing search for potent and selective A2A receptor modulators. Further research is necessary to elucidate any potential activity of this compound at the A2A receptor. at the A2A receptor.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A and histamine H3 receptors interact at the cAMP/PKA pathway to modulate depolarization-evoked [3H]-GABA release from rat striato-pallidal terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Immunomart [immunomart.com]
- 8. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(n-Propylidene hydrazino) adenosine and NECA for Adenosine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-(n-Propylidene hydrazino) adenosine (B11128) and the widely recognized adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA). The information presented herein is intended to assist researchers in selecting the appropriate compound for their studies by offering a side-by-side look at their reported pharmacological profiles, mechanisms of action, and the experimental protocols used to characterize them.
Introduction to the Compounds
NECA (5'-N-Ethylcarboxamidoadenosine) is a potent, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1][2] Its high affinity and broad activity spectrum have established it as a standard reference compound in adenosine receptor research.[1][2]
2-(n-Propylidene hydrazino) adenosine is a synthetic adenosine analog. While direct and comprehensive pharmacological data for this specific compound is limited in publicly available literature, its structural class, the 2-(N'-alkylidenehydrazino)adenosines, has been reported to contain potent and selective agonists for the A2A adenosine receptor. It is important to note that some sources also classify it as a purine (B94841) nucleoside analog with potential anti-tumor activities through mechanisms like the inhibition of DNA synthesis.[3][4][5] This dual characterization warrants careful consideration in experimental design.
Comparative Pharmacological Data
| Parameter | NECA | This compound |
| Target(s) | Non-selective agonist for A1, A2A, A2B, and A3 adenosine receptors. | Likely an adenosine receptor agonist, with potential selectivity for the A2A subtype (based on related compounds). Also reported as a potential DNA synthesis inhibitor.[3][4][5] |
| Binding Affinity (Ki) | - Human A1 Receptor: 14 nM[1][2]- Human A2A Receptor: 20 nM[1][2]- Human A3 Receptor: 6.2 nM[1][2] | Data not available. Structurally related 2-[N'-(3-arylallylidene)hydrazino]adenosines show Ki values in the low nanomolar range for the A2a receptor.[6] |
| Functional Potency (EC50) | - Human A2B Receptor: 2.4 µM[1][2] | Data not available. |
Signaling Pathways
Both NECA and, presumably, this compound (acting as an adenosine receptor agonist) exert their effects by modulating the activity of adenylyl cyclase through G-protein coupled receptors.
-
A1 and A3 Receptor Activation: These receptors couple to inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptor Activation: These receptors couple to stimulatory G-proteins (Gs), resulting in an increase in intracellular cAMP.[7]
The elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Experimental Protocols
To empirically determine and compare the pharmacological profiles of this compound and NECA, the following standard experimental protocols are recommended.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-CGS 21680 for A2A receptors), and varying concentrations of the unlabeled test compound (NECA or this compound).
-
To determine non-specific binding, a high concentration of a non-labeled agonist (like NECA) is used in a set of control wells.
-
Incubate the plate to allow the binding to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay (for determining Functional Potency, EC50/IC50)
This functional assay measures the ability of a compound to stimulate (via Gs) or inhibit (via Gi) the production of cAMP.
1. Cell Preparation:
-
Use cells expressing the adenosine receptor subtype of interest.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
2. Agonist/Antagonist Treatment:
-
For Gs-coupled receptors (A2A, A2B): Treat the cells with varying concentrations of the agonist (NECA or this compound).
-
For Gi-coupled receptors (A1, A3): Stimulate adenylyl cyclase with a known activator like forskolin, and then treat the cells with varying concentrations of the agonist to measure the inhibition of forskolin-stimulated cAMP production.
3. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular contents.
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
4. Data Analysis:
-
Plot the measured cAMP levels against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition) and the maximum efficacy (Emax).
Conclusion
NECA remains a valuable tool as a non-selective, high-affinity adenosine receptor agonist. Its well-characterized pharmacological profile makes it a reliable positive control in a wide range of studies.
This compound, based on the activity of structurally related analogs, holds potential as a more selective A2A receptor agonist. However, the lack of specific binding and functional data in the public domain, coupled with reports of an alternative mechanism of action (DNA synthesis inhibition), necessitates a thorough experimental characterization before it can be effectively utilized in adenosine receptor research. Researchers interested in this compound should perform the assays described above to elucidate its precise pharmacological profile. This will be crucial in determining its suitability and potential advantages over established compounds like NECA for specific research applications.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Adenosine Analogs and Hydrazone Derivatives
A note on 2-(n-Propylidene hydrazino) adenosine (B11128): Publicly available research providing specific experimental validation of the anticancer effects of 2-(n-Propylidene hydrazino) adenosine is limited. While it is classified as a purine (B94841) nucleoside analog with potential antitumor activity through mechanisms like DNA synthesis inhibition and apoptosis induction, detailed comparative studies with quantitative data are not readily accessible in peer-reviewed literature.[1]
This guide, therefore, presents a comparative analysis of structurally related compounds—adenosine analogs and hydrazone derivatives—for which anticancer activity has been experimentally validated. The data and protocols herein are compiled from various studies to provide a valuable resource for researchers in oncology and drug discovery. This information can serve as a benchmark for evaluating novel compounds, including this compound, should experimental data become available.
The anticancer effects of adenosine analogs are multifaceted, often involving the modulation of adenosine receptors, which play a crucial role in cancer progression and immune responses.[2] Many adenosine analogs function by inhibiting DNA and RNA synthesis, leading to their use as antiviral and anticancer agents.[3]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic effects of selected adenosine analogs and hydrazone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Duration of Treatment | Assay | Reference |
| Hydrazide Compound A | K562 (Chronic Myeloid Leukemia) | 0.09 | 72 hours | MTT | [4] |
| Hydrazide Compound B | K562 (Chronic Myeloid Leukemia) | 0.07 | 72 hours | MTT | [4] |
| Cladribine | SW1353 (Chondrosarcoma) | < 1 | 7 days | Cell Viability Assay | [5] |
| Clofarabine | SW1353 (Chondrosarcoma) | < 1 | 7 days | Cell Viability Assay | [5] |
| Hydrazone Derivative 11o | Capan-1 (Pancreatic Adenocarcinoma) | 1.4 | Not Specified | MTT | [6] |
| Hydrazone Derivative 11r | Capan-1 (Pancreatic Adenocarcinoma) | 5.1 | Not Specified | MTT | [6] |
| Hydrazone Derivative 11s | Capan-1 (Pancreatic Adenocarcinoma) | 5.3 | Not Specified | MTT | [6] |
| Hydrazone Derivative 2b | MDA-MB-231 (Triple-Negative Breast Cancer) | 16.62 ± 1.18 | Not Specified | Not Specified | [7] |
| Hydrazone Derivative 2m | MDA-MB-231 (Triple-Negative Breast Cancer) | 18.56 ± 2.36 | Not Specified | Not Specified | [7] |
Detailed Experimental Protocols
For the validation of anticancer effects, several key in vitro assays are routinely employed. Below are detailed protocols for some of the most common methods, based on methodologies described in the cited literature.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.[8] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[8]
-
Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are identified based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Visualizing Cellular Pathways and Experimental Workflows
Signaling Pathway of Adenosine Receptor-Mediated Effects in Cancer
Adenosine in the tumor microenvironment can activate adenosine receptors on both cancer cells and immune cells, leading to various downstream effects that can promote tumor growth and suppress anti-tumor immunity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring adenosine analogs for chondrosarcoma therapy: In vitro and in vivo insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Adenosine Receptor Agonists in Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128), a ubiquitous endogenous nucleoside, plays a critical role in regulating vascular tone through its interaction with four distinct G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂B, and A₃. The differential expression of these receptors in various vascular beds and their unique signaling cascades result in a complex and often opposing regulation of vasodilation and vasoconstriction. This guide provides a comparative analysis of adenosine receptor agonists, summarizing their performance with supporting experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Overview of Adenosine Receptor Subtypes and Vascular Response
Activation of adenosine receptors initiates distinct intracellular signaling pathways that ultimately determine the vascular response. Generally, A₂ₐ and A₂B receptors mediate vasodilation, primarily through the stimulation of adenylyl cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels.[1][2] In contrast, A₁ and A₃ receptors are often associated with vasoconstriction, which can be mediated by the inhibition of adenylyl cyclase or activation of phospholipase C (PLC) pathways.[1][3] However, the response can be tissue- and species-dependent.[4]
Comparative Efficacy and Potency of Adenosine Receptor Agonists
The selection of an appropriate agonist is crucial for targeted studies of adenosine receptor function. The following tables summarize the quantitative data on the potency (EC₅₀) and affinity (Kₐ) of various commonly used adenosine receptor agonists in inducing vasodilation, primarily focusing on the well-characterized coronary circulation.
Table 1: Comparative Potency and Affinity of A₂ₐ Adenosine Receptor Agonists in Coronary Vasodilation [5][6][7][8]
| Agonist | EC₅₀ (nmol/L) | Kₐ (nmol/L) | Receptor Subtype Selectivity |
| CGS21680 | 1.5 | 105 | A₂ₐ Selective |
| Adenosine | 85 | 1800 | Non-selective |
| CCPA | 243 | 2630 | Primarily A₁ selective, but acts on A₂ₐ at higher concentrations |
EC₅₀: Half maximal effective concentration. Kₐ: Equilibrium dissociation constant.
Table 2: Vasodilatory Response to A₃ Adenosine Receptor Agonists in Coronary Vessels [9]
| Agonist | Observed Effect | Notes |
| CI-IB-MECA | Vasodilation | Selective A₃ agonist. |
| APNEA | Vasodilation | A₃ > A₁ agonist. |
Signaling Pathways in Vasodilation and Vasoconstriction
The differential effects of adenosine receptor agonists on vascular tone are a direct consequence of the distinct signaling pathways they activate.
A₂ₐ and A₂B Receptor-Mediated Vasodilation
Activation of A₂ₐ and A₂B receptors on vascular smooth muscle cells leads to the stimulation of Gs proteins, which in turn activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[1][2] The A₂B receptor-mediated vasodilation can also be coupled to the production of nitric oxide.[10][11]
A₁ and A₃ Receptor-Mediated Vasoconstriction
In contrast, the activation of A₁ and A₃ receptors can lead to vasoconstriction. These receptors are often coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[1] A₁ receptor activation can also stimulate Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC), both of which contribute to smooth muscle contraction.[1][3]
Experimental Protocols
The data presented in this guide are derived from established experimental models for assessing vascular reactivity. A commonly employed method is the isolated perfused heart preparation (Langendorff) , which allows for the characterization of coronary vasodilation in response to various agonists.[9]
Langendorff Heart Perfusion Protocol
-
Animal Model: Male Wistar rats or guinea pigs are commonly used.[9]
-
Heart Isolation: Animals are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The hearts are retrogradely perfused with a Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂, and maintained at a constant temperature (37°C) and pressure.
-
Drug Administration: Adenosine receptor agonists are infused into the perfusion line at increasing concentrations to generate a dose-response curve.
-
Measurement of Vasodilation: Coronary flow is continuously measured using a flowmeter. An increase in coronary flow at a constant perfusion pressure indicates vasodilation.
-
Data Analysis: The percentage increase in coronary flow from baseline is calculated for each agonist concentration. EC₅₀ values are then determined from the dose-response curves.
Isolated Organ Bath for Vascular Rings
Another key technique involves the use of isolated arterial rings mounted in an organ bath to measure isometric tension.
-
Vessel Isolation: A specific artery (e.g., aorta, coronary artery) is carefully dissected and cut into rings.
-
Mounting: The rings are mounted between two hooks in an organ bath filled with physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Pre-contraction: The vascular rings are pre-contracted with a vasoconstrictor agent like phenylephrine.[3]
-
Agonist Addition: Cumulative concentrations of the adenosine receptor agonist are added to the bath.
-
Measurement of Relaxation: The relaxation of the vascular ring is recorded as a decrease in isometric tension.
-
Data Analysis: The percentage of relaxation relative to the pre-contracted tension is calculated, and concentration-response curves are generated to determine EC₅₀ values.
Conclusion
The choice of an adenosine receptor agonist for vasodilation studies requires careful consideration of its receptor subtype selectivity, potency, and the specific vascular bed of interest. A₂ₐ selective agonists like CGS21680 are potent coronary vasodilators, while the roles of A₂B and A₃ agonists are also significant, particularly in different vascular territories and pathological conditions.[5][6][7][8][9] Understanding the underlying signaling pathways and employing robust experimental protocols are paramount for obtaining reliable and reproducible data in the field of cardiovascular pharmacology. This guide provides a foundational comparison to assist researchers in navigating the complexities of adenosine receptor-mediated vasoregulation.
References
- 1. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Adenosine and adenosine receptor-mediated action in coronary microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. A2A-adenosine receptor reserve for coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Pharmacology of the Adenosine A3 Receptor in the Vasculature and Essential Hypertension | PLOS One [journals.plos.org]
- 10. Role of adenosine A(2B) receptors in vasodilation of rat pial artery and cerebral blood flow autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
head-to-head comparison of novel adenosine receptor agonists
An Objective Guide to Novel Adenosine (B11128) Receptor Agonists
In the landscape of G-protein coupled receptor (GPCR) drug discovery, adenosine receptors (ARs) remain a compelling target for a multitude of therapeutic areas, including cardiovascular disease, inflammation, and oncology. The development of novel, subtype-selective agonists aims to harness the therapeutic potential of adenosine signaling while minimizing the side effects associated with non-selective activation. This guide provides a head-to-head comparison of several novel adenosine receptor agonists in clinical and preclinical development, focusing on their pharmacological profiles and therapeutic indications.
Comparative Pharmacological Data
The following table summarizes the quantitative data on the binding affinity (Kᵢ) and functional potency (EC₅₀) of key novel agonists at the four human adenosine receptor subtypes. This data highlights the selectivity and potency that define their potential clinical applications.
| Compound | Primary Target | A₁ (Kᵢ/EC₅₀, nM) | A₂ₐ (Kᵢ/EC₅₀, nM) | A₂ₑ (Kᵢ/EC₅₀, nM) | A₃ (Kᵢ/EC₅₀, nM) | Therapeutic Area |
| Capadenoson | Partial A₁ Agonist | EC₅₀: 0.1 - 0.66[1] | EC₅₀: 1400[1][2] | EC₅₀: 1.1[1][2] | - | Cardiovascular[1][3] |
| Neladenoson (B10821588) | Partial A₁ Agonist | More selective than Capadenoson[4] | - | - | - | Heart Failure[4][5] |
| Piclidenoson (CF101) | A₃ Agonist | - | - | - | EC₅₀: 0.11 µM[6] | Psoriasis, RA[7][8] |
| Namodenoson (CF102) | A₃ Agonist | ~825 (2500x > A₃)[9] | ~462 (1400x > A₃)[9] | - | Kᵢ: 0.33[9][10] | Liver Cancer, MASH[11] |
| VCP746 | Biased A₁ / A₂ₑ | Biased Agonist[12][13] | - | Potent Agonist[14][15] | - | Cardiovascular[12] |
Signaling Pathways and Experimental Workflow
To understand how these agonists function and how they are evaluated, the following diagrams illustrate the core signaling cascades and a typical experimental workflow for characterization.
Caption: Adenosine receptor signaling pathways.
Caption: Experimental workflow for agonist characterization.
Discussion of Novel Agonists
A₁ Receptor Agonists (Capadenoson & Neladenoson): Primarily developed for cardiovascular applications, A₁ agonists aim to provide cardioprotection.[12] Capadenoson, a partial A₁ agonist, showed promise but its development was hampered.[1] Intriguingly, it was later identified as a potent A₂ₑ receptor agonist, suggesting a more complex pharmacological profile.[2][3] Neladenoson was subsequently developed as a more selective partial A₁ agonist to improve the safety profile and reduce side effects like bradycardia that can be associated with full A₁ activation.[4][5]
A₃ Receptor Agonists (Piclidenoson & Namodenoson): The A₃ receptor is a key target for inflammation and cancer, as it is often overexpressed on pathological cells.[16] Piclidenoson (CF101) is an orally bioavailable A₃ agonist in late-stage clinical trials for autoimmune inflammatory diseases like psoriasis and rheumatoid arthritis.[7][8][17] Its mechanism involves the downregulation of inflammatory signaling pathways like NF-κB.[8] Namodenoson (CF102), a related compound, is a highly selective A₃ agonist with a Kᵢ of 0.33 nM.[9][10] It is being investigated for the treatment of hepatocellular carcinoma (liver cancer) and metabolic dysfunction-associated steatohepatitis (MASH), where it induces apoptosis in tumor cells.[11][18]
Biased and Hybrid Agonists (VCP746): VCP746 represents a sophisticated approach to agonist design. It is described as a biased A₁ agonist, meaning it preferentially activates certain downstream pathways (e.g., cytoprotection) over others that may cause side effects (e.g., bradycardia).[12][13] It is also a potent agonist at the A₂ₑ receptor, which may contribute to its anti-fibrotic signaling.[14][15] This dual-target, biased signaling profile highlights a modern strategy for developing safer and more effective therapeutics.[19]
Experimental Protocols
Detailed characterization of these agonists relies on standardized in vitro assays to determine their affinity and functional potency.
Radioligand Binding Assay (for Kᵢ Determination)
This assay quantifies the affinity of a test compound (unlabeled agonist) for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[20]
Principle: A fixed concentration of a radioligand (e.g., ³H-CCPA for A₁ receptors) is incubated with a source of the target receptor (e.g., cell membranes from a stable cell line). The unlabeled test compound is added in increasing concentrations, displacing the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the inhibition constant (Kᵢ).[21]
Methodology:
-
Membrane Preparation: Cells expressing the target adenosine receptor subtype are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the receptors. Protein concentration is determined via a Bradford or BCA assay.[21]
-
Assay Setup: In a 96-well plate, incubate receptor membranes with a fixed concentration of radioligand (typically at its Kₑ value) and a range of concentrations of the unlabeled test compound.[22]
-
Controls:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a saturating concentration of a known, non-labeled standard ligand.
-
-
Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding reaction to reach equilibrium.[23]
-
Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[22]
-
Quantification: The filters are washed with ice-cold buffer, dried, and radioactivity is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated (Total Binding - NSB). A competition curve is generated by plotting specific binding against the log concentration of the test compound. The IC₅₀ is determined from this curve and converted to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for EC₅₀ Determination)
This functional assay measures the ability of an agonist to modulate the production of the second messenger cyclic AMP (cAMP), a key downstream event in adenosine receptor signaling.[24]
Principle: A₁ and A₃ receptors couple to Gᵢ proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP.[1] Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay where cAMP produced by cells competes with a labeled cAMP tracer for binding to a fluorescently-tagged antibody.[25][26] The resulting HTRF signal is inversely proportional to the amount of intracellular cAMP.[27]
Methodology:
-
Cell Plating: Plate cells expressing the target receptor in a 96- or 384-well plate and allow them to adhere.
-
Compound Addition:
-
For Gₛ-coupled receptors (A₂ₐ/A₂ₑ): Add increasing concentrations of the test agonist to the cells.
-
For Gᵢ-coupled receptors (A₁/A₃): Add a stimulating agent like Forskolin (to pre-elevate cAMP levels) along with increasing concentrations of the test agonist.
-
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes at room temperature) to allow for cAMP production/inhibition.[28]
-
Cell Lysis & Reagent Addition: Add a lysis buffer containing the HTRF reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[25]
-
Detection Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[28]
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[25]
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the signal ratio against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value (concentration producing 50% of the maximal response).[26]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Capadenoson, a clinically trialed partial adenosine A1 receptor agonist, can stimulate adenosine A2B receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neladenoson Bialanate Hydrochloride: A Prodrug of a Partial Adenosine A1 Receptor Agonist for the Chronic Treatment of Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piclidenoson | Apoptosis | Adenosine Receptor | TargetMol [targetmol.com]
- 7. thedermdigest.com [thedermdigest.com]
- 8. Efficacy and safety of Piclidenoson in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Can-Fite BioPharma - Namodenoson (CF102) [canfite.com]
- 12. VCP746, a novel A1 adenosine receptor biased agonist, reduces hypertrophy in a rat neonatal cardiac myocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. The hybrid molecule, VCP746, is a potent adenosine A2B receptor agonist that stimulates anti-fibrotic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Facebook [cancer.gov]
- 19. | BioWorld [bioworld.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. benchchem.com [benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cAMP accumulation and β-arrestin translocation assays [bio-protocol.org]
- 25. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Species Validation of A3 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A3 adenosine (B11128) receptor (A3AR) antagonists across different species, focusing on their pharmacological properties and the experimental methodologies used for their validation. The significant species-dependent variations in the affinity and potency of A3AR antagonists underscore the critical need for thorough cross-species validation in the drug development pipeline.
Comparative Binding Affinity of A3AR Antagonists
The binding affinity (Ki) of A3AR antagonists often exhibits substantial differences between human, rat, and mouse receptors. These discrepancies are attributed to variations in the amino acid sequence of the receptor across species.[1][2] Many antagonists that are highly potent at the human A3AR show significantly weaker activity or are inactive at rodent receptors.[2][3] This highlights the importance of evaluating potential drug candidates in relevant animal models. The following tables summarize the binding affinities of selected A3AR antagonists across these three species.
Table 1: Binding Affinity (Ki, nM) of Selected A3AR Antagonists at Human, Rat, and Mouse Receptors
| Antagonist | Human A3AR (Ki, nM) | Rat A3AR (Ki, nM) | Mouse A3AR (Ki, nM) | Reference |
| MRS1220 | 0.65 | >10,000 | >10,000 | [3][4] |
| MRS1523 | 19 | 113 | 349 | [3][4] |
| MRS1191 | 31 | 1,420 | Inactive | [4][5] |
| DPTN | 1.65 | 8.53 | 9.61 | [6] |
| PSB-11 | 3.51 | >10,000 | 6,360 | [3][6] |
| VUF5574 | Potent | Inactive | Inactive | [3] |
| MRE3008F20 | 1.13 | >10,000 | >10,000 | [3][6] |
Table 2: Cross-Species Selectivity of A3AR Antagonists
| Antagonist | Selectivity (Rat Ki / Human Ki) | Selectivity (Mouse Ki / Human Ki) | Comments | Reference |
| MRS1220 | >15,384 | >15,384 | Highly human-selective. | [3][4] |
| MRS1523 | 5.9 | 18.4 | Moderate cross-species activity. | [3][4] |
| MRS1191 | 45.8 | - | Limited rodent activity. | [4][5] |
| DPTN | 5.2 | 5.8 | Good cross-species potency. | [6] |
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] However, it can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[1][7] Downstream of these initial events, A3AR activation can modulate various signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the cross-species validation of A3AR antagonists. The following sections detail the methodologies for two key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an antagonist by measuring its ability to displace a radiolabeled ligand from the A3AR.
Materials:
-
Cell membranes expressing the A3AR of interest (human, rat, or mouse).
-
Radioligand (e.g., [¹²⁵I]I-AB-MECA).
-
Test antagonist compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the A3AR in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[10]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the antagonist.[10][11]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[10]
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a measure of its functional potency.
Materials:
-
Whole cells expressing the A3AR of interest.
-
A3AR agonist (e.g., NECA, IB-MECA).
-
Test antagonist compounds.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen).
-
Cell culture medium and buffers.
Procedure:
-
Cell Culture: Culture cells expressing the A3AR to an appropriate density in a 96- or 384-well plate.[13][14]
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for a specific duration.[15]
-
Agonist Stimulation: Add a fixed concentration of an A3AR agonist (typically at its EC₈₀) and forskolin to stimulate cAMP production.[15]
-
Incubation: Incubate the plate for a defined period to allow for changes in intracellular cAMP levels.[15]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.[13][16]
-
Data Analysis: Plot the agonist response in the presence of different antagonist concentrations to generate a dose-response curve. Determine the antagonist's potency, often expressed as a KB or pA₂ value from a Schild analysis.[12][17]
In Vivo Cross-Species Validation
In vivo studies are crucial to confirm the efficacy and safety of A3AR antagonists in a physiological context. These studies often involve animal models of diseases where the A3AR is implicated, such as inflammation, neuropathic pain, and ischemia.[18][19][20]
Key considerations for in vivo validation include:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the antagonist in the chosen animal model.
-
Pharmacodynamics: Assessing the dose-dependent effects of the antagonist on relevant physiological parameters.
-
Disease Models: Utilizing appropriate animal models that recapitulate aspects of the human disease to evaluate the therapeutic potential of the antagonist.
-
Use of Knockout Animals: A3AR knockout mice can be invaluable tools to confirm that the observed in vivo effects of an antagonist are indeed mediated through the A3AR.[20]
Conclusion
The pharmacological properties of A3 adenosine receptor antagonists can vary significantly across species. A thorough cross-species validation, encompassing in vitro binding and functional assays as well as in vivo studies in relevant disease models, is imperative for the successful development of novel A3AR-targeting therapeutics. This guide provides a framework for such a validation process, emphasizing the need for robust experimental design and careful interpretation of data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo phenotypic validation of adenosine receptor-dependent activity of non-adenosine drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Xanthine vs. Non-Xanthine A2A Antagonists
This guide provides a detailed comparison of xanthine (B1682287) and non-xanthine antagonists of the adenosine (B11128) A2A receptor (A2AR), intended for researchers, scientists, and professionals in drug development. The comparison covers structural differences, selectivity, pharmacokinetic properties, and clinical implications, supported by experimental data and detailed methodologies.
The adenosine A2A receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. Its modulation has therapeutic potential in a range of disorders, most notably Parkinson's disease, and more recently, in cancer immunotherapy. Antagonists of the A2AR are broadly classified into two chemical families: xanthine-based and non-xanthine-based compounds.
Overview of Xanthine vs. Non-Xanthine A2A Antagonists
Xanthine-based A2A antagonists are derivatives of the naturally occurring xanthine scaffold, which is found in compounds like caffeine (B1668208) and theophylline.[1] These natural xanthines are non-selective antagonists of adenosine receptors.[2] Through extensive medicinal chemistry efforts, synthetic xanthine derivatives have been developed with high affinity and improved selectivity for the A2A receptor.[3] Istradefylline (KW-6002) is a notable example of a selective xanthine-based A2A antagonist that has received clinical approval for the treatment of Parkinson's disease.[4][5]
Non-xanthine A2A antagonists represent a structurally diverse group of compounds that lack the xanthine core.[6] The development of this class was driven by the need to improve upon the selectivity and pharmacokinetic properties of the early non-selective xanthines.[7] These compounds often exhibit high potency and selectivity for the A2A receptor.[8] Examples that have been evaluated in clinical trials include preladenant (B1679076) and tozadenant (B1682436).[5]
A2A Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex.[2][9] Upon activation by its endogenous ligand, adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular function. A2A receptor antagonists block this signaling cascade by preventing adenosine from binding to the receptor.
Comparative Performance Data
The following tables summarize the binding affinity (Ki) and selectivity of representative xanthine and non-xanthine A2A antagonists for human adenosine receptor subtypes. Data has been compiled from various sources and experimental conditions may differ.
Table 1: Binding Affinity (Ki, nM) of Xanthine A2A Antagonists
| Compound | A2A | A1 | A2B | A3 | A1/A2A Selectivity | A2B/A2A Selectivity |
| Caffeine | 12,000 | 25,000 | >100,000 | >100,000 | 2.1 | >8.3 |
| Theophylline | 13,000 | 10,000 | >100,000 | >100,000 | 0.8 | >7.7 |
| Istradefylline (KW-6002) | 2.2 | 130 | 320 | 5,100 | 59 | 145 |
| 8-Phenyltheophylline | 15,000 | 21 | >100,000 | >100,000 | 0.0014 | >6.7 |
| DMPX | 83 | 1,000 | 120 | >10,000 | 12 | 1.4 |
Data compiled from multiple sources, including references[2] and[10]. Values are approximate and for comparative purposes.
Table 2: Binding Affinity (Ki, nM) of Non-Xanthine A2A Antagonists
| Compound | A2A | A1 | A2B | A3 | A1/A2A Selectivity | A2B/A2A Selectivity |
| Preladenant (SCH 420814) | 0.88 | 1,100 | 1,900 | >10,000 | 1250 | 2159 |
| Tozadenant (SYN115) | 1.2 | 2,400 | >10,000 | >10,000 | 2000 | >8333 |
| ZM241385 | 2.04 | >10,000 | 29.5 | >10,000 | >5000 | 14.5 |
| VER-6947 | 1.1 | >1,000 | >1,000 | >1,000 | >909 | >909 |
| Etrumadenant | 0.85 | 7.59 | 3.16 | >1,000 | 8.9 | 3.7 |
Data compiled from multiple sources, including references[8],[11], and[5]. Values are approximate and for comparative purposes.
Table 3: Comparative Pharmacokinetics of Istradefylline vs. Preladenant
| Parameter | Istradefylline (Xanthine) | Preladenant (Non-Xanthine) |
| Half-life (t1/2) | ~83 hours | ~12 hours |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | ~1 hour |
| Dosing Frequency | Once daily | Multiple times daily (in trials) |
| Metabolism | Primarily via CYP1A1 and CYP3A4 | Primarily via CYP3A4 |
Data from reference[4] and clinical trial information. These values can vary between individuals.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of nonxanthine adenosine A2A receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validating Efficacy in a Secondary Model: A Comparative Guide for 2-(n-Propylidene hydrazino) adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the initial findings of 2-(n-Propylidene hydrazino) adenosine (B11128) in a secondary, more complex biological model. As a purine (B94841) nucleoside analog, this compound is hypothesized to exert its effects through agonism of the A2A adenosine receptor (A2AAR), a pathway implicated in both vasodilation and cancer immunotherapy.[1] Validation of its activity, potency, and selectivity is crucial for its development as a potential therapeutic agent.
While specific experimental data for 2-(n-Propylidene hydrazino) adenosine is limited in publicly available literature, this guide outlines a typical validation workflow. We will use illustrative data from well-characterized A2AAR agonists as a benchmark for comparison. The transition from a primary in vitro model to a secondary in vivo model is a critical step to assess the therapeutic potential of a compound.
Data Presentation: Comparative Analysis of A2AAR Agonists
The following tables summarize key quantitative data that should be obtained for this compound and compared against a standard A2AAR agonist, such as CGS-21680.
Table 1: In Vitro Receptor Binding and Functional Potency
| Compound | Binding Affinity (Ki, nM) at human A2AAR | Functional Potency (EC50, nM) in cAMP Assay | Selectivity (Ki ratio) A1AR / A2AAR |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| CGS-21680 (Reference Agonist) | 15-30 | 20-50 | >100-fold |
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine | 23 | Data not available | Weak interaction with A1 |
Data for CGS-21680 is aggregated from multiple sources for illustrative purposes. The data for the related hydrazinoadenosine analog is from a study on rat tissues.[1]
Table 2: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Immune Cell Infiltration (e.g., CD8+ T cells) |
| Vehicle Control | 0% | Baseline |
| This compound | Data to be determined | Data to be determined |
| Reference A2AAR Agonist | 40-60% | Significant Increase |
| Anti-PD-1 (Positive Control) | 50-70% | Significant Increase |
This table represents hypothetical data from a secondary in vivo cancer model, a crucial step in validating the therapeutic potential of an A2AAR agonist.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are standard protocols for key experiments in the evaluation of A2AAR agonists.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity of the test compound to the A2AAR.
-
Membrane Preparation : Membranes are prepared from HEK293 cells transiently or stably expressing the human A2AAR.
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2.
-
Incubation : Membranes (20 µg protein/tube) are incubated with a fixed concentration of a radiolabeled A2AAR antagonist (e.g., [3H]ZM241385, 1 nM) and varying concentrations of the test compound.[2][3]
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection : Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This assay measures the functional potency of the test compound as an agonist.
-
Cell Culture : HEK293 cells expressing the human A2AAR are cultured to 80-90% confluency.
-
Assay Medium : The cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation : Cells are treated with varying concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Lysis and Detection : Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis : The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined from the dose-response curve.
Protocol 3: In Vivo Tumor Xenograft Model
This secondary model assesses the compound's efficacy in a more complex biological system.
-
Animal Model : Immunocompetent mice (e.g., C57BL/6) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, test compound, positive control). The test compound is administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and processed for histological and immunological analysis (e.g., flow cytometry to quantify immune cell populations).
-
Data Analysis : Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Compound Validation. Workflow for Compound Validation.
References
A Comparative Guide: Regadenoson vs. 2-(n-Propylidene hydrazino) adenosine for A2A Adenosine Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of regadenoson (B1679255), a well-established A2A adenosine (B11128) receptor agonist, with the less-characterized compound, 2-(n-Propylidene hydrazino) adenosine. While extensive data is available for regadenoson, information on this compound is limited. This guide summarizes the existing knowledge on both compounds, drawing inferences about the potential properties of this compound based on structurally related molecules.
Introduction
Regadenoson is a selective A2A adenosine receptor agonist widely used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2] Its selectivity for the A2A receptor minimizes the side effects associated with non-selective adenosine agonists. This compound belongs to a class of purine (B94841) nucleoside analogs. While its primary described activity is as a potential anti-tumor agent through the inhibition of DNA synthesis and induction of apoptosis, its structural similarity to other known A2A agonists suggests it may also interact with adenosine receptors.[3][4] This guide aims to juxtapose the known pharmacological profile of regadenoson with the available information and potential activity of this compound and its analogs.
Pharmacological Profile
A direct quantitative comparison is challenging due to the lack of specific binding and functional data for this compound in the public domain. However, data on closely related 2-hydrazinyladenosine derivatives provide valuable insights into the potential A2A receptor activity of this class of compounds.
Data Presentation: A2A Adenosine Receptor Agonists
| Compound | Chemical Class | A2A Receptor Binding Affinity (Ki) | A2A Receptor Functional Potency (EC50) | Selectivity Profile |
| Regadenoson | Pyrazole-based adenosine derivative | ~1.3 µM | ED50 of 0.34 µg/kg for increased coronary blood flow in dogs. | Selective for A2A over A1 (>10-fold), with negligible affinity for A2B and A3 receptors. |
| This compound | 2-hydrazinyladenosine derivative | Data not publicly available | Data not publicly available | Data not publicly available |
| Related 2-hydrazinyladenosine derivatives | 2-hydrazinyladenosine derivatives | Can be in the low nanomolar range (e.g., 1.8 nM for a potent analog). | Potent A2A receptor agonist activity demonstrated in functional assays. | Can exhibit significant selectivity for the A2A receptor over the A1 receptor. |
Signaling Pathway
Both regadenoson and, hypothetically, this compound, upon binding to the A2A adenosine receptor, are expected to activate the same downstream signaling cascade. The A2A receptor is a Gs protein-coupled receptor (GPCR). Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to a variety of cellular responses, including vasodilation in the case of coronary arteries.
References
- 1. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Substituted Adenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various 2-substituted adenosine (B11128) derivatives, a class of compounds crucial for research targeting adenosine receptors. The information presented is supported by experimental data to aid in the selection of appropriate molecules for specific research applications.
Introduction to 2-Substituted Adenosine Derivatives
Adenosine, a ubiquitous endogenous purine (B94841) nucleoside, modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine derivatives with substitutions at the 2-position of the adenine (B156593) ring has been instrumental in creating receptor subtype-selective agonists and antagonists. These compounds are invaluable tools for elucidating the physiological roles of adenosine receptors and for developing novel therapeutic agents for a range of conditions, including cardiovascular diseases, inflammation, and neurodegenerative disorders. This guide focuses on comparing the efficacy of prominent 2-substituted adenosine derivatives based on their binding affinities and functional potencies.
Data Presentation: A Comparative Analysis
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several well-characterized 2-substituted adenosine derivatives at the four human adenosine receptor subtypes. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. EC50 values denote the concentration of an agonist that produces 50% of the maximal response in a functional assay, with lower values indicating greater potency.
Table 1: Binding Affinities (Ki, nM) of 2-Substituted Adenosine Derivatives at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor EC50 (µM) | A3 Receptor Ki (nM) |
| NECA | 14[1][2] | 20[1][2] | 2.4[1][2] | 6.2[1][2] |
| CGS-21680 | - | 27[3] | - | - |
| IB-MECA | 54 | 56 | - | 1.1 |
| CV-1808 | 560-1100[4] | 190[4] | - | - |
Data represents values for human receptors where available. Note that CGS-21680's selectivity is more pronounced in rat tissues.
Table 2: Functional Potency (EC50, nM) of 2-Substituted Adenosine Derivatives
| Compound | Receptor Subtype | EC50 (nM) |
| NECA | A2A | 27.5[5] |
| IB-MECA | A3 | 820 (OVCAR-3 cells), 1200 (Caov-4 cells)[6] |
Experimental Protocols: Methodologies for Efficacy Determination
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and cAMP accumulation assays. Detailed methodologies for these experiments are provided below.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a specific receptor.
Objective: To determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radiolabeled ligand and the inhibition constant (Ki) of unlabeled ligands for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest.
-
Radiolabeled ligand (e.g., [³H]CGS-21680 for A2A receptors).[7]
-
Unlabeled competitor ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the binding buffer.[8]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.[8]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.[7][8]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[8]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a non-labeled ligand. Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to calculate IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, through Gs or Gi-coupled receptors, respectively.
Objective: To determine the potency (EC50) and efficacy (Emax) of an adenosine receptor agonist.
Materials:
-
Intact cells expressing the adenosine receptor subtype of interest (e.g., CHO cells).
-
Stimulation buffer.
-
Test compounds (agonists).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
Lysis buffer.
-
cAMP detection kit (e.g., AlphaScreen or HTRF).
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.[9]
-
Stimulation: Add varying concentrations of the test agonist to the cells and incubate for a specific period (e.g., 30 minutes) at 37°C.[9] For Gi-coupled receptors, cells are typically stimulated with forskolin to induce cAMP production before adding the inhibitory test compound.
-
Cell Lysis: Terminate the stimulation by lysing the cells to release the intracellular cAMP.[9]
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as HTRF or AlphaScreen, according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 and Emax values.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Adenosine A2A Receptor Signaling Pathway
Caption: General Experimental Workflow for Receptor Assays
References
- 1. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacological and biochemical characterization of purified A2a adenosine receptors in human platelet membranes by [3H]-CGS 21680 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
A Researcher's Guide to Validating RNA Editing Events Influenced by Adenosine Modifications
For researchers, scientists, and drug development professionals navigating the complexities of post-transcriptional regulation, the accurate validation of RNA editing events is paramount. This guide provides an objective comparison of current methodologies for confirming adenosine-to-inosine (A-to-I) editing and distinguishing these events from other adenosine (B11128) modifications, such as N6-methyladenosine (m6A). Supported by experimental data, detailed protocols, and visual workflows, this resource aims to equip you with the knowledge to select the most appropriate validation strategy for your research needs.
The landscape of RNA modifications is intricate, with A-to-I editing playing a crucial role in diversifying the transcriptome and regulating gene expression. This process, catalyzed by Adenosine Deaminases Acting on RNA (ADAR) enzymes, results in the conversion of adenosine to inosine (B1671953), which is subsequently recognized as guanosine (B1672433) by the cellular machinery.[1] However, the presence of other adenosine modifications, like m6A, can complicate the identification and validation of true editing events. This guide delves into the methods available to confidently identify and quantify A-to-I editing while addressing the potential influence of other modifications.
Comparative Analysis of Validation Methodologies
The selection of a validation method depends on various factors, including the required sensitivity, throughput, cost, and the specific biological question being addressed. The following table summarizes the key performance indicators of commonly used techniques for validating RNA editing events.
| Method | Principle | Sensitivity | Throughput | Cost per Sample | Quantitative? | Pros | Cons |
| Sanger Sequencing | Chain-termination sequencing of RT-PCR products. | Low to moderate (detects editing levels >5-20%).[2][3] | Low | Low | Semi-quantitative | Gold standard for validation of individual sites, simple data analysis.[3] | Not suitable for high-throughput analysis, time-consuming.[4] |
| Allele-Specific PCR (AS-PCR) | PCR amplification using primers specific to the edited or unedited allele. | High (can detect editing levels as low as 0.5%).[2] | Low to Medium | Low | Yes (with qPCR) | Cost-effective for screening known editing sites.[5] | Requires specific primer design for each site. |
| High-Throughput Sequencing (HTS) | Massively parallel sequencing of cDNA libraries (RNA-seq). | High (dependent on sequencing depth). | Very High | High (initial setup), Low (per site) | Yes | Genome-wide discovery of novel editing sites, provides quantitative information.[6][7] | Complex data analysis, potential for false positives.[8] |
| Direct RNA Sequencing (e.g., Nanopore) | Sequencing of native RNA molecules without conversion to cDNA. | High | High | Moderate to High | Yes | Enables direct detection of RNA modifications, including m6A and inosine, at single-molecule resolution.[9][10][11] | Higher error rates compared to HTS, newer technology with evolving analysis pipelines.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of RNA editing events. Below are protocols for the key experimental techniques discussed.
Sanger Sequencing Validation
This method is the traditional gold standard for confirming a specific RNA editing event identified through other means, such as RNA-seq.
Experimental Workflow for Sanger Sequencing Validation
Caption: Workflow for validating RNA editing via Sanger sequencing.
Protocol:
-
RNA Isolation: Extract total RNA from the cells or tissues of interest using a standard protocol (e.g., TRIzol reagent or a column-based kit). Ensure the RNA quality is high, with a 260/280 ratio of ~2.0.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.
-
PCR Amplification: Design primers flanking the putative RNA editing site. Perform PCR using the synthesized cDNA as a template to amplify the target region. It is crucial to also perform a parallel PCR on genomic DNA (gDNA) isolated from the same sample to confirm the absence of the corresponding single nucleotide polymorphism (SNP).
-
PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic treatment.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Data Analysis: Analyze the resulting sequencing chromatograms. An A-to-I editing event will appear as a dual peak (A and G) at the edited position in the cDNA sequence, while the gDNA sequence will show only an A peak. The relative peak heights can provide a semi-quantitative estimate of the editing level.
Allele-Specific PCR (AS-PCR) Validation
AS-PCR is a sensitive and cost-effective method for detecting and quantifying known RNA editing events.
Logical Flow of Allele-Specific PCR
Caption: Principle of RNA editing quantification using AS-PCR.
Protocol:
-
RNA Isolation and Reverse Transcription: Follow steps 1 and 2 from the Sanger Sequencing protocol.
-
Allele-Specific Primer Design: Design two forward primers. One primer's 3' end will be complementary to the unedited adenosine ('A') nucleotide, and the other's 3' end will be complementary to the edited inosine, which is read as guanosine ('G'). A common reverse primer is also designed.[12]
-
Quantitative PCR (qPCR): Set up two separate qPCR reactions for each sample. One reaction will use the 'A'-specific forward primer, and the other will use the 'G'-specific forward primer, both with the common reverse primer.
-
Data Analysis: The relative amplification in the two reactions, as determined by the Ct values, will indicate the proportion of edited and unedited transcripts. A standard curve can be generated using known ratios of plasmids containing the edited and unedited sequences to obtain absolute quantification.
High-Throughput Sequencing (HTS) Validation
HTS, particularly RNA-seq, is a powerful tool for the genome-wide discovery and quantification of RNA editing events.
High-Throughput Sequencing Workflow for RNA Editing
Caption: A comprehensive workflow for identifying RNA editing sites using HTS.
Protocol:
-
Nucleic Acid Isolation: Co-isolate high-quality total RNA and genomic DNA (gDNA) from the same biological sample.
-
Library Preparation: Prepare separate sequencing libraries for the RNA (cDNA library) and gDNA. For RNA-seq, this typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation. For gDNA, fragmentation and adapter ligation are performed.
-
High-Throughput Sequencing: Sequence both the cDNA and gDNA libraries on a high-throughput platform (e.g., Illumina).
-
Data Analysis:
-
Alignment: Align both RNA-seq and gDNA-seq reads to the reference genome.
-
Variant Calling: Identify positions where the RNA-seq data shows a variation from the reference genome that is not present in the gDNA-seq data. A-to-I editing events will appear as A-to-G mismatches in the RNA-seq reads.
-
Filtering: Filter out known SNPs using databases like dbSNP to reduce false positives.
-
Annotation: Annotate the identified editing sites to determine their location (e.g., coding region, UTR) and potential functional impact.
-
-
Orthogonal Validation: It is highly recommended to validate novel or interesting editing sites identified by HTS using a lower-throughput but highly specific method like Sanger sequencing or AS-PCR.
Distinguishing A-to-I Editing from m6A Modification
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and can be a confounding factor in the identification of A-to-I editing. While standard reverse transcription-based sequencing methods do not readily distinguish between A and m6A, emerging technologies offer solutions.
Direct RNA Sequencing (e.g., Nanopore): This technology is a game-changer for epitranscriptomics. By sequencing native RNA molecules, it can directly detect base modifications as they produce distinct electrical signals when passing through a nanopore.[9][10][11] This allows for the simultaneous identification of both m6A and inosine (read as guanosine) at single-nucleotide resolution within the same transcript.[10][13]
Enzymatic Methods: Specific enzymes can be used to differentiate between modifications. For example, the endonuclease AvaII has been shown to be sensitive to both m6A and inosine within its recognition sequence, preventing cleavage at these modified sites.[13] This property can be exploited in targeted analyses to validate the presence of these modifications.
Signaling Pathway of ADAR-mediated RNA Editing
Caption: Simplified pathway of ADAR-mediated A-to-I RNA editing and its consequences.
Conclusion
The validation of RNA editing events is a critical step in understanding their biological significance. While high-throughput sequencing has revolutionized the discovery of editing sites, orthogonal validation using methods like Sanger sequencing or allele-specific PCR remains essential for confirming these findings. For researchers specifically interested in the interplay between A-to-I editing and other adenosine modifications like m6A, direct RNA sequencing offers a powerful and increasingly accessible approach to dissecting the complex landscape of the epitranscriptome. By carefully considering the strengths and limitations of each method, researchers can design robust validation strategies to confidently investigate the role of RNA editing in their systems of interest.
References
- 1. Frontiers | How Do You Identify m6 A Methylation in Transcriptomes at High Resolution? A Comparison of Recent Datasets [frontiersin.org]
- 2. Comparing methods of detection and quantitation of RNA editing of rat glycine receptor alpha3P185L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]
- 5. Allele-Specific Quantitative PCR for Accurate, Rapid, and Cost-Effective Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NGS vs Sanger Sequencing [illumina.com]
- 8. mdpi.com [mdpi.com]
- 9. Direct RNA sequencing enables m6A detection in endogenous transcript isoforms at base-specific resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nanoporetech.com [nanoporetech.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Frontiers | AvaII senses m6A and inosine sites and enables targeted nanopore direct RNA-sequencing [frontiersin.org]
Comparative Molecular Field Analysis of Adenosine Receptor Agonists: A Guide for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Comparative Molecular Field Analysis (CoMFA) studies on agonists for the A1, A2A, A2B, and A3 adenosine (B11128) receptor subtypes. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological and methodological pathways to support rational drug design.
Adenosine receptors, a family of G-protein coupled receptors (GPCRs) comprising four subtypes (A1, A2A, A2B, and A3), are crucial targets in the development of therapeutics for a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. Understanding the structural requirements for agonist binding and selectivity is paramount for designing effective and specific drug candidates. Comparative Molecular Field Analysis (CoMFA), a widely used 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique, has been instrumental in elucidating these requirements by correlating the 3D steric and electrostatic properties of ligands with their biological activities.
This guide synthesizes findings from various CoMFA studies on agonists for each of the four adenosine receptor subtypes, presenting the information in a comparative format to facilitate analysis and inform future research.
Data Presentation: A Comparative Overview of CoMFA Models
The following tables summarize the statistical parameters from various CoMFA studies on adenosine receptor agonists. These parameters are key indicators of the robustness, predictive power, and internal consistency of the developed 3D-QSAR models.
Key Statistical Parameters:
-
q² (Cross-validated r²): A measure of the internal predictive ability of the model. A value > 0.5 is generally considered indicative of a good model.
-
r² (Non-cross-validated r²): A measure of the correlation between the predicted and actual activities of the training set compounds. A value closer to 1.0 indicates a better fit.
-
Standard Error of Estimate (SEE) or Standard Error of Prediction (SEP): Indicates the absolute error of the predictions.
-
F-test value: A statistical test to assess the significance of the model.
-
Training Set: The number of molecules used to build the model.
-
Test Set: The number of molecules used to externally validate the model's predictive power.
Table 1: CoMFA Model Statistics for A1 Adenosine Receptor Agonists
| Study Focus | Training Set Size | Test Set Size | q² | r² | SEE/SEP | F-value | Field Contributions |
|---|
| N6-(substituted-phenylcarbamoyl) adenosine-5'-uronamides | 23 | N/A | N/A | 0.84 (r²) | N/A | N/A | TOPS-MODE approach, not standard CoMFA fields |
Note: Specific CoMFA studies with detailed statistical breakdowns for A1 agonists are less prevalent in the searched literature compared to other subtypes. The study cited utilizes a different QSAR approach (TOPS-MODE), which does not report the standard CoMFA statistical parameters in the same format.
Table 2: CoMFA Model Statistics for A2A Adenosine Receptor Agonists
| Study Focus | Training Set Size | Test Set Size | q² | r² | SEE/SEP | F-value | Field Contributions |
|---|---|---|---|---|---|---|---|
| Structurally Diverse A2A Agonists | 78 | 24 | N/A | 0.891 | N/A | N/A | Not specified |
| C2-oxyadenosines | 51 | N/A | >0.5 (implied) | >0.9 (implied) | N/A | N/A | Steric and Electrostatic |
Table 3: CoMFA Model Statistics for A2B Adenosine Receptor Agonists
| Study Focus | Training Set Size | Test Set Size | q² | r² | SEE/SEP | F-value | Field Contributions |
|---|
| Derivatives of adenosine and 5'-N-methyluronamide | 54 | 18 | 0.676 | 0.960 | 0.175 (SEE) | 158 | Not specified |
Table 4: CoMFA Model Statistics for A3 Adenosine Receptor Agonists
| Study Focus | Training Set Size | Test Set Size | q² | r² | SEE/SEP | F-value | Field Contributions |
|---|---|---|---|---|---|---|---|
| N6-benzyladenosine 5'-uronamide derivatives | 37 | 10 | 0.693 | 0.978 | 0.151 (SEP) | 163.5 | Steric: 59.4%, Electrostatic: 40.6% |
| Structurally Diverse Adenosine Analogues | 91 | 25 | 0.53 | 0.92 | N/A | N/A | Steric, Electrostatic, H-bond |
Experimental Protocols: A Closer Look at the Methodology
The successful application of CoMFA relies on a series of well-defined computational steps. While specific parameters may vary between studies, the general workflow remains consistent.
1. Molecular Modeling and Minimization:
-
Software: The SYBYL molecular modeling package is frequently employed for CoMFA studies.
-
Structure Generation: 3D structures of the agonist molecules are constructed. For adenosine analogues, this often starts from a known crystal structure or a computationally generated conformation.
-
Charge Calculation: Partial atomic charges are calculated using quantum mechanical methods. The Gasteiger-Hückel method is a common choice.
-
Energy Minimization: The geometries of the molecules are optimized to their lowest energy conformation using force fields such as the Tripos force field.
2. Molecular Alignment: This is a critical step in CoMFA as the results are highly dependent on the alignment of the molecules in 3D space.
-
Template Selection: A template molecule, typically the most active compound in the series or one with a known binding mode, is chosen.
-
Alignment Strategy:
-
Rigid Body Alignment: A common substructure (e.g., the adenosine core) is used to superimpose all molecules in the dataset.
-
Pharmacophore-Based Alignment: Molecules are aligned based on common pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).
-
Receptor-Guided Alignment (Docking): If a receptor structure is available, ligands can be docked into the binding site, and the docked poses are then used for the CoMFA.
-
3. CoMFA Field Calculation:
-
Grid Box: A 3D grid is generated to encompass the aligned molecules. A grid spacing of 2.0 Å is typical.
-
Probe Atom: A probe atom (e.g., a sp3-hybridized carbon atom with a +1 charge) is placed at each grid point.
-
Field Calculation: The steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies between the probe atom and each molecule in the dataset are calculated at every grid point. These energy values form the descriptors for the QSAR analysis.
4. Statistical Analysis:
-
Partial Least Squares (PLS) Analysis: This statistical method is used to correlate the CoMFA field data (independent variables) with the biological activity data (dependent variable, e.g., pKi or pEC50).
-
Cross-Validation: A leave-one-out (LOO) cross-validation is typically performed to assess the internal predictive power of the model and to determine the optimal number of components for the PLS analysis. This yields the q² value.
-
Non-Cross-Validated Analysis: A final non-cross-validated PLS analysis is performed to generate the final model with the conventional r² value.
-
Model Validation: The predictive ability of the generated CoMFA model is often further assessed using an external test set of molecules that were not included in the training set.
Visualizing the Pathways and Processes
To better understand the context and methodology of these CoMFA studies, the following diagrams, generated using the DOT language, illustrate the key signaling pathways of adenosine receptors and the general workflow of a CoMFA experiment.
Caption: Adenosine receptor signaling pathways.
Caption: General CoMFA experimental workflow.
Confirming Receptor-Mediated Activity: A Comparative Guide to Selective Antagonists for NMDA and Opioid Receptors
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a biological response is mediated by a specific receptor is a cornerstone of pharmacological research. Selective antagonists are indispensable tools in this process, allowing for the targeted blockade of a single receptor type to confirm its role in a signaling pathway or physiological effect. This guide provides a comparative overview of the experimental methodologies used to confirm receptor-mediated activity, focusing on two well-characterized and therapeutically relevant systems: the N-methyl-D-aspartate (NMDA) receptor and the opioid receptor.
This guide will delve into the distinct signaling pathways of these receptors, detail the experimental protocols for assessing antagonist activity, and present quantitative data on the selectivity of commonly used antagonists.
At a Glance: NMDA vs. Opioid Receptor Antagonism
| Feature | NMDA Receptor System | Opioid Receptor System |
| Primary Function | Excitatory neurotransmission, synaptic plasticity, learning, and memory. | Modulation of pain, mood, reward, and autonomic functions. |
| Mechanism of Action | Ligand-gated ion channel permeable to Ca²⁺ and Na⁺. | G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase. |
| Key Agonists | Glutamate (B1630785) and glycine (B1666218) (co-agonist). | Endogenous opioids (e.g., endorphins, enkephalins) and exogenous opiates (e.g., morphine). |
| Classes of Antagonists | Competitive, non-competitive, and uncompetitive. | Selective for receptor subtypes (μ, δ, κ), non-selective. |
| Confirmation Assays | Radioligand binding, calcium flux assays, electrophysiology. | Radioligand binding, cAMP accumulation assays, in vivo analgesia models. |
Unraveling the Signaling Pathways
A thorough understanding of the distinct signaling cascades initiated by NMDA and opioid receptors is crucial for designing and interpreting experiments with selective antagonists.
The NMDA Receptor Signaling Cascade
NMDA receptors are ionotropic receptors that, upon activation by glutamate and a co-agonist like glycine or D-serine, open an ion channel permeable to calcium ions (Ca²⁺).[1][2] This influx of Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events.
The Opioid Receptor Signaling Cascade
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate inhibitory G-proteins (Gi/o).[3][4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5] The dissociated Gβγ subunits can also modulate other effectors, such as ion channels.
References
Safety Operating Guide
Safe Disposal Protocol for 2-(n-Propylidene hydrazino) adenosine
The following guide provides essential safety and logistical information for the proper disposal of 2-(n-Propylidene hydrazino) adenosine (B11128), a purine (B94841) nucleoside analog.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. While this compound is not consistently classified as a hazardous chemical under OSHA's Hazard Communication Standard, it is a pharmaceutical-related compound of unknown potency and should be handled with care.[3][4]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or disposing of 2-(n-Propylidene hydrazino) adenosine, it is crucial to wear appropriate Personal Protective Equipment (PPE). Although its hazard profile is not fully characterized, it may cause physiological effects and can emit toxic fumes under fire conditions.[3]
Recommended PPE:
-
Hand Protection: Handle with inspected, chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[3][5]
-
Body Protection: Wear impervious, flame-resistant clothing or a lab coat.[3][5]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator.[5]
Spill and Leak Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Minor Spills:
-
Ensure adequate ventilation and remove all sources of ignition.[5][6]
-
Clean up spills immediately using dry clean-up procedures to avoid generating dust.[6]
-
Collect the residue and place it in a suitable, sealed, and clearly labeled container for waste disposal.[6]
-
Wash the spill area thoroughly with soap and water.[3]
Major Spills:
-
Evacuate non-essential personnel from the area.[5]
-
Alert emergency responders and inform them of the location and nature of the hazard.[6]
-
Control personal contact by wearing the appropriate PPE.[6]
-
Prevent the spilled material from entering drains or water courses by any available means.[6]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste management company.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, closed, and properly labeled container.
-
Containerization: Place the waste material in a suitable, sealed container. Ensure the container is in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Arrangement for Disposal: Contact a licensed hazardous material disposal company to arrange for pickup and disposal.[3] This may involve incineration in a specialized facility equipped with an afterburner and scrubber.[3]
-
Contaminated Materials: Any materials used for cleaning spills, as well as contaminated packaging, should be disposed of in the same manner as the chemical itself.[3]
Data Presentation: Disposal and Safety Summary
| Parameter | Specification | Source(s) |
| OSHA Hazard Classification | Not consistently classified as a "Hazardous Chemical". | [3][4] |
| Primary Disposal Method | Offer to a licensed hazardous material disposal company. | [3] |
| Alternative Disposal Method | Incineration in an incinerator with an afterburner and scrubber. | [3] |
| Spill Containment | Use dry clean-up procedures; avoid generating dust. | [6] |
| Contaminated Packaging | Dispose of as the product itself. | [3] |
| Transportation Regulation | Not regulated as dangerous goods (DOT, IATA). | [3] |
Experimental Protocols: Waste Preparation for Disposal
The proper preparation of chemical waste is a critical experimental protocol in any laboratory setting. The following methodology ensures that this compound is ready for safe and compliant disposal.
Objective: To safely prepare solid this compound waste for third-party disposal.
Materials:
-
Waste this compound (solid)
-
Designated hazardous waste container (sealable, chemically resistant)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Logbook for waste tracking
Methodology:
-
Designate a Waste Accumulation Area: Choose a secure, well-ventilated location for the waste container, away from general laboratory traffic.
-
Prepare the Waste Container: Before adding any waste, affix a hazardous waste label to the container. Fill in the generator information (laboratory name, principal investigator).
-
Transfer of Waste: Carefully transfer the solid this compound waste into the designated container. Minimize dust generation during this process.
-
Update the Label: As waste is added, update the label with the chemical name and quantity.
-
Secure the Container: Keep the container securely sealed at all times, except when adding waste.
-
Log the Waste: Record the date, chemical name, and amount of waste added in the laboratory's waste logbook.
-
Final Disposal Request: Once the container is full or the experiment is complete, finalize the hazardous waste label and submit a request for pickup to your institution's environmental health and safety office or the licensed disposal company.
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(n-Propylidene hydrazino) adenosine
For Immediate Reference: Treat as a Pharmaceutical Compound of Unknown Potency and Handle with Caution.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(n-Propylidene hydrazino) adenosine (B11128). Due to the limited specific safety data available for this compound, a conservative approach is recommended, combining standard laboratory practices for handling pharmaceutical compounds with the heightened precautions required for hydrazino-containing substances.
Hazard Assessment and Engineering Controls
While a safety data sheet for the closely related 2-Hydrazino Adenosine suggests it is not classified as a hazardous chemical under OSHA's Hazard Communication Standard, it is identified as a "pharmaceutical related compound of unknown potency"[1]. Given that 2-(n-Propylidene hydrazino) adenosine is a purine (B94841) nucleoside analog with potential antitumor activity, and structurally related to hydrazine (B178648) compounds which are known to be hazardous, all handling should be conducted with the assumption of potential toxicity[2][3][4].
Primary Engineering Controls:
-
Chemical Fume Hood: All weighing, manipulation, and reactions involving this compound in solid or solution form must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts.
-
Designated Area: Clearly demarcate the workspace where the compound is being handled and restrict access to authorized personnel only.
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound. This is based on general guidance for handling hydrazino compounds and chemicals of unknown toxicity[2][4][5][6].
| Body Part | Required PPE | Material/Standard | Purpose |
| Hands | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated[1][4][5]. |
| Eyes | Safety goggles with side shields | Conforming to EN 166 (EU) or NIOSH (US) | To protect eyes from splashes or dust[1]. A face shield is recommended for procedures with a high splash potential[4]. |
| Skin and Body | Laboratory coat | Fire-resistant material recommended | To protect skin and clothing from contamination. Should be worn fully buttoned[1][4]. |
| Respiratory | Use within a chemical fume hood | N/A | If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary[2][5][6]. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work surface within the chemical fume hood by lining it with disposable absorbent bench paper.
-
Assemble all necessary equipment (glassware, spatulas, etc.) and reagents within the fume hood to minimize traffic in and out of the containment area.
-
-
Handling:
-
Carefully weigh the desired amount of this compound. Use the smallest quantity necessary for the experiment.
-
Keep the container tightly sealed when not in use.
-
Avoid the generation of dust or aerosols during handling.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE in the correct order to prevent cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves[1][4].
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention[1][2].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
-
Spill: Evacuate the immediate area. Do not attempt to clean up a significant spill without appropriate training and equipment. Notify your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated PPE and disposable labware, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company or disposed of via incineration in a facility equipped with an afterburner and scrubber[1]. Adhere to all federal, state, and local regulations for hazardous waste disposal. Under no circumstances should this compound be disposed of down the drain.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
